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Foundational

Comprehensive Guide to D-Dulcitol-1-13C Metabolic Pathway Mapping in Mammalian Cells

Topic: D-Dulcitol-1-13C Metabolic Pathway Mapping in Mammalian Cells Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide out...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: D-Dulcitol-1-13C Metabolic Pathway Mapping in Mammalian Cells Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide outlines the experimental frameworks for mapping the metabolic fate and formation of D-Dulcitol (Galactitol) in mammalian systems using stable isotope tracing. In mammalian physiology, D-Dulcitol is primarily a reduction product of D-Galactose via the Aldose Reductase (AR) pathway. Unlike its isomer sorbitol, D-Dulcitol is a poor substrate for Sorbitol Dehydrogenase (SORD), rendering it a "metabolic dead-end" that accumulates intracellularly, driving osmotic stress associated with pathologies like Galactosemia.

Consequently, "pathway mapping" of D-Dulcitol-1-13C refers to two distinct experimental objectives:

  • Flux Analysis (Formation): Tracing the diversion of carbon from the Leloir pathway (Galactose

    
     Glucose) into the Polyol pathway (Galactose 
    
    
    
    Dulcitol) using D-[1-13C]Galactose.
  • Quantification & Clearance (Fate): Using exogenous D-[1-13C]Dulcitol as a stable isotope internal standard (ID-MS) or tracer to verify lack of further metabolism and quantify cellular efflux kinetics.

Metabolic Context & Strategic Rationale

The Leloir vs. Polyol Bifurcation

Galactose metabolism in mammalian cells is a competition between two pathways. The balance is dictated by the activity of Galactose-1-Phosphate Uridylyltransferase (GALT) and the cytosolic concentration of galactose.

  • The Leloir Pathway (Dominant): Galactose

    
     Gal-1-P 
    
    
    
    UDP-Gal
    
    
    UDP-Glc
    
    
    Glycolysis.
  • The Polyol Pathway (Pathological/Minor): Galactose

    
     Galactitol (Dulcitol).
    

Under normal physiological conditions, the


 of Aldose Reductase for galactose is high (~10-15 mM), making flux negligible. However, in GALT-deficient cells (Galactosemia) or high-galactose diets, flux shifts significantly toward Galactitol.
Why Map Dulcitol?
  • Biomarker Validation: Dulcitol accumulation is the primary biomarker for therapeutic efficacy in Galactosemia type I and II.

  • Inhibitor Screening: Screening Aldose Reductase inhibitors (ARIs) requires precise quantification of the Galactose

    
     Dulcitol flux.
    
  • Toxicity Profiling: Mapping the retention time of Dulcitol-1-13C in tissues (lens, Schwann cells) helps model osmotic toxicity kinetics.

Experimental Design & Tracer Selection

Tracer Selection Logic
ObjectiveRecommended TracerRationale
Measure AR Activity (Flux) D-[1-13C]Galactose The label is retained at C1 during reduction. Detection of D-[1-13C]Dulcitol confirms de novo synthesis.
Quantify Pool Size (ID-MS) D-[1-13C]Dulcitol Used as a spike-in internal standard. It co-elutes with endogenous dulcitol but is mass-shifted (+1 Da), allowing absolute quantification.
Transport/Efflux Kinetics D-[1-13C]Dulcitol Added to media to measure uptake rates or pre-loaded to measure clearance rates (efflux) in the absence of metabolism.
Analytical Platform: GC-MS vs. NMR
  • GC-MS (Recommended): Requires derivatization (acetylation).[1] Offers nanomolar sensitivity, essential for detecting low-level Dulcitol flux in non-pathological cells.

  • 13C-NMR: Non-destructive but requires millimolar concentrations. Useful for real-time flux monitoring in perfused tissues but generally too insensitive for cell culture monolayers.

Pathway Visualization

The following diagram illustrates the competitive divergence between the Leloir and Polyol pathways and the specific tracking of the 13C label.

GalactoseMetabolism cluster_legend Legend Gal_Ex Extracellular D-[1-13C]Galactose Gal_Cyto Cytosolic D-[1-13C]Galactose Gal_Ex->Gal_Cyto Transport Gal1P Galactose-1-Phosphate (13C) Gal_Cyto->Gal1P Leloir Pathway (Major) Dulcitol D-[1-13C]Dulcitol (Dead End) Gal_Cyto->Dulcitol Polyol Pathway (Minor/Toxic) UDPGal UDP-Galactose (13C) Gal1P->UDPGal GALT Glycolysis Glycolysis (Energy) UDPGal->Glycolysis Dulcitol->Dulcitol Accumulation (Osmotic Stress) GLUT GLUT1/2 GLUT->Gal_Ex GALK GALK1 (Galactokinase) GALK->Gal_Cyto GALT GALT (Transferase) AR AKR1B1 (Aldose Reductase) AR->Gal_Cyto SORD SORD (No Activity) SORD->Dulcitol Blocked key1 Green: Metabolic Flux key2 Red: Toxic Accumulation

Caption: Divergence of D-[1-13C]Galactose metabolism. The 13C label tracks into Dulcitol via Aldose Reductase (AR), where it accumulates due to the inability of Sorbitol Dehydrogenase (SORD) to oxidize Galactitol.

Detailed Protocol: GC-MS Flux Analysis

This protocol describes the mapping of Galactose


 Dulcitol flux. If using D-Dulcitol-1-13C as an internal standard, skip to Step 4 (add standard during extraction).
Reagents
  • Tracer: D-[1-13C]Galactose (99% enrichment).

  • Internal Standard (Optional): U-13C-Dulcitol or D-Dulcitol-1-13C (if quantifying absolute pool size).

  • Derivatization Agents: Acetic Anhydride, Pyridine.

  • Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).

Cell Culture & Labeling
  • Seed Cells: Plate mammalian cells (e.g., HepG2, Lens Epithelial Cells) in 6-well plates.

  • Starvation (Optional): Wash with PBS and incubate in glucose/galactose-free media for 1 hour to deplete intracellular pools.

  • Pulse Labeling: Replace media with physiological buffer containing 5 mM D-[1-13C]Galactose .

    • Note: High concentrations (25-50 mM) may be required to drive significant AR flux in non-deficient cells.

  • Time Points: Harvest at 0, 1, 4, and 24 hours. Dulcitol accumulation is slow; 24h is often required for robust signal.

Metabolite Extraction
  • Quench: Rapidly aspirate media and wash with ice-cold PBS (x2).

  • Lyse: Add 1 mL -80°C 80% Methanol . Scrape cells and transfer to a microcentrifuge tube.

  • Freeze-Thaw: Vortex for 30s, freeze in liquid nitrogen, thaw on ice (x3) to ensure complete lysis.

  • Clarify: Centrifuge at 16,000 x g for 15 min at 4°C. Transfer supernatant to a glass vial.

  • Dry: Evaporate supernatant to dryness under nitrogen stream or SpeedVac.

Derivatization (Alditol Acetate Method)

Rationale: Sugar alcohols (polyols) like Dulcitol are non-volatile. Acetylation converts hydroxyl groups to acetate esters, making them volatile and stable for GC-MS.

  • Reconstitution: Dissolve dried residue in 50 µL Pyridine.

  • Acetylation: Add 50 µL Acetic Anhydride.

  • Incubation: Seal vial and heat at 60°C for 1 hour .

  • Dry: Evaporate reagents under nitrogen stream.

  • Resuspend: Dissolve in 100 µL Ethyl Acetate for GC injection.

GC-MS Acquisition Parameters
  • Column: DB-5MS or DB-17MS (30m x 0.25mm ID).

  • Carrier Gas: Helium at 1 mL/min.

  • Temperature Program:

    • Start: 100°C (hold 1 min).

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min.

  • MS Detection: Electron Impact (EI) mode.

  • Target Ions:

    • Galactitol Hexaacetate: Monitor molecular ion fragments. Common fragment for alditol acetates is m/z 145, 217.

    • Isotopologues: Monitor M+0 (unlabeled) and M+1 (13C-labeled).

Data Analysis & Interpretation

Identification of Dulcitol

Galactitol is a meso compound (symmetric). However, derivatization breaks this symmetry if chiral reagents are used, but with standard acetylation, it appears as a single peak.

  • Differentiation: Galactitol separates well from Mannitol and Sorbitol on DB-17MS columns.

  • Verification: Compare retention time with a pure D-Dulcitol standard.

Calculating Flux (M+1 Enrichment)

The "flux" into the polyol pathway is inferred from the fractional enrichment of Dulcitol.



Interpretation Table:

ObservationMetabolic Interpretation
High M+1 Galactose, Low M+1 Dulcitol Normal phenotype. AR activity is low; Leloir pathway is dominant.
High M+1 Galactose, High M+1 Dulcitol Galactosemic Phenotype or Hyperglycemic stress. Significant flux diversion to AR.
M+1 Dulcitol Decrease over time Efflux/Leakage. Since Dulcitol is not metabolized, a decrease indicates transport out of the cell (efflux).
Validating the "Dead-End" (Negative Control)

To confirm Dulcitol is not metabolized:

  • Incubate cells with D-[1-13C]Dulcitol directly.

  • Analyze cell extracts for labeled downstream metabolites (e.g., Tagatose, Fructose-6-P, Glycolytic intermediates).

  • Expected Result: No 13C label incorporation into glycolysis or TCA cycle intermediates. The M+1 Dulcitol pool should remain stable (adjusted for efflux).

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_chem Derivatization (Alditol Acetate) cluster_analysis Data Acquisition Step1 Cell Culture (6-well plate) Step2 Pulse Labeling 5mM D-[1-13C]Galactose (24 Hours) Step1->Step2 Step3 Quench & Extract 80% MeOH (-80°C) Step2->Step3 Step4 Dry Down (N2 Stream) Step3->Step4 Step5 Acetylation Pyridine + Acetic Anhydride (60°C, 1 hr) Step4->Step5 Step6 GC-MS Analysis (EI Mode) Step5->Step6 Step7 Quantify M+0 / M+1 Isotopologues Step6->Step7

Caption: Step-by-step workflow for D-Dulcitol-1-13C metabolic mapping using GC-MS derivatization.

References

  • Berry, G. T. (2015). Galactose metabolism and health. Current Opinion in Clinical Nutrition & Metabolic Care.

  • Wehrli, S. L., et al. (2001). Galactose metabolism in normal human lymphoblasts studied by 1H, 13C and 31P NMR spectroscopy. NMR in Biomedicine.

  • Jansen, G., et al. (2003). Stable-isotope dilution analysis of galactose metabolites in human erythrocytes. Rapid Communications in Mass Spectrometry.

  • Creative Enzymes. (n.d.). D-Dulcitol Product Information and Metabolic Context.

  • Yuan, J., et al. (2018). GC-MS Based Metabolomics Investigation of Food Intake Biomarkers. Nutrients.

Sources

Exploratory

Tracing the Toxin: A Technical Guide to the Applications of D-Dulcitol-1-13C in Galactosemia Research

Authored by a Senior Application Scientist Introduction: The Unresolved Challenge of Classic Galactosemia Classic Galactosemia, an autosomal recessive disorder, arises from a profound deficiency in the enzyme galactose-1...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Unresolved Challenge of Classic Galactosemia

Classic Galactosemia, an autosomal recessive disorder, arises from a profound deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT)[1][2]. This enzymatic block disrupts the primary pathway for galactose metabolism, the Leloir pathway, leading to the accumulation of galactose and its metabolites, notably galactose-1-phosphate (Gal-1-P) and galactitol (dulcitol)[1][3]. While a galactose-restricted diet implemented shortly after birth is life-saving and can reverse the acute neonatal symptoms like liver failure and sepsis, it does not prevent the insidious onset of long-term complications[4][5]. Patients, despite dietary compliance, often face debilitating outcomes, including cognitive and motor impairments, speech disorders, and primary ovarian insufficiency in females[6][7].

A growing body of evidence points to galactitol, the sugar alcohol produced from excess galactose, as a key culprit in this long-term pathology[8][9]. When galactose levels are high, the enzyme aldose reductase shunts it into the polyol pathway, converting it to galactitol[1][10]. This metabolite is poorly transported across cell membranes and cannot be further metabolized, leading to its intracellular accumulation[1][8]. The resulting osmotic stress, redox dysregulation, and other downstream effects are thought to contribute significantly to tissue damage, particularly in the brain and ovaries[6][8]. Understanding the dynamics of galactitol in the body is therefore paramount for developing therapies that can mitigate these chronic complications.

This guide introduces a powerful, yet underutilized tool for this purpose: D-Dulcitol-1-13C . As a stable, isotopically labeled version of the toxic metabolite itself, it offers a unique opportunity to directly trace the behavior of galactitol within a biological system. Unlike administering labeled galactose and measuring the resulting labeled galactitol, using D-Dulcitol-1-13C allows researchers to study the pharmacokinetics, tissue distribution, and clearance of this specific molecule, independent of its ongoing endogenous production. This provides a clearer, more direct window into its pathophysiological role and a more precise method for evaluating the efficacy of novel therapeutic interventions.

The Polyol Pathway in Galactosemia: The Genesis of a Toxin

In individuals with a functional Leloir pathway, dietary galactose is efficiently converted to glucose-1-phosphate. However, in Classic Galactosemia, the GALT enzyme deficiency creates a metabolic roadblock. This forces galactose down alternative routes, most significantly the polyol pathway.

GALT_Deficiency_Pathway cluster_polyol Polyol Pathway (Aberrant) Galactose Galactose (from diet & endogenous sources) GALT GALT Enzyme (Deficient) Galactose->GALT Normal Pathway AldoseReductase Aldose Reductase Galactose->AldoseReductase Shunted Leloir Leloir Pathway (Blocked) GALT->Leloir Gal_1_P Galactose-1-Phosphate Dulcitol D-Dulcitol (Galactitol) (Accumulates) AldoseReductase->Dulcitol Toxicity Cellular Toxicity (Osmotic Stress, etc.) Dulcitol->Toxicity

Figure 1: Metabolic fate of galactose in Classic Galactosemia.

As depicted in Figure 1, the deficiency in the GALT enzyme leads to the accumulation of galactose. This excess galactose becomes a substrate for aldose reductase, which reduces it to D-dulcitol. The intracellular trapping of dulcitol is a primary driver of cellular damage[8]. This makes the direct study of dulcitol's behavior a critical objective in galactosemia research.

Core Applications of D-Dulcitol-1-13C in Preclinical and Clinical Research

The fundamental advantage of using D-Dulcitol-1-13C is the ability to introduce a quantifiable pool of the metabolite directly, allowing for precise tracking of its fate. This opens up several avenues of investigation that are difficult or impossible to pursue using labeled galactose alone.

Application 1: In Vivo Pharmacokinetics, Biodistribution, and Clearance Studies

Scientific Rationale: A critical unknown in galactosemia is the precise tissue-specific accumulation and clearance rate of dulcitol. Understanding which tissues are most susceptible to high and prolonged dulcitol exposure can help explain the specific patterns of long-term complications. An in vivo study using D-Dulcitol-1-13C in a GALT-deficient animal model can directly measure these parameters.

Experimental Protocol:

  • Model System: Utilize a validated GALT-deficient animal model (e.g., GALT-null mice or rats).

  • Tracer Administration: Administer a single bolus of D-Dulcitol-1-13C via intravenous (IV) or intraperitoneal (IP) injection. The precise dose should be determined in pilot studies but would typically be in the range of 10-50 mg/kg.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) to determine the plasma clearance rate. Collect urine and feces over a 24-hour period to quantify excretion.

  • Tissue Harvest: At the final time point (e.g., 24 or 48 hours), euthanize the animals and harvest key tissues: brain (cortex, cerebellum), liver, kidney, spleen, muscle, and ovaries.

  • Sample Preparation & Analysis:

    • Plasma, urine, and homogenized tissue samples are subjected to metabolite extraction, typically using a cold methanol/water solution.

    • Samples are derivatized (e.g., silylation) to make dulcitol volatile for Gas Chromatography (GC).

    • Analysis is performed using Gas Chromatography-Mass Spectrometry (GC-MS)[11][12]. The mass spectrometer is set to monitor for the specific mass-to-charge ratios (m/z) of the derivatized unlabeled (M+0) and labeled (M+1) dulcitol.

  • Data Interpretation: The concentration of 13C-dulcitol in each sample is calculated against a standard curve. This data is used to model the pharmacokinetic profile (half-life, volume of distribution) and quantify the absolute concentration of the tracer in different tissues.

ParameterExpected Outcome in GALT-null ModelRationale
Plasma Half-life (t½) Significantly prolongedInability to metabolize or efficiently clear dulcitol.
Tissue Accumulation High levels in brain, lens, and ovariesThese tissues are known sites of long-term complications.
Urinary Excretion Slow and incompleteReflects poor renal clearance and tissue sequestration.
Application 2: Evaluating the Efficacy of Aldose Reductase Inhibitors

Scientific Rationale: Aldose Reductase (AR) inhibitors are a promising class of drugs that aim to block the production of dulcitol[1][13]. While these drugs can prevent the formation of new dulcitol, it is crucial to know if they also enhance the clearance of pre-existing dulcitol. D-Dulcitol-1-13C is the ideal tool for answering this question.

Experimental Workflow:

AR_Inhibitor_Workflow cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_analysis Analysis Model GALT-null Animal Model Tracer Administer D-Dulcitol-1-13C Model->Tracer Control Vehicle Control Tracer->Control Treatment AR Inhibitor Treatment Tracer->Treatment Sampling Time-course sampling (Blood, Urine, Tissues) Control->Sampling Treatment->Sampling GCMS GC-MS Analysis (Quantify 13C-Dulcitol) Sampling->GCMS Outcome Compare 13C-Dulcitol clearance rates GCMS->Outcome

Figure 2: Workflow for testing AR inhibitor efficacy on dulcitol clearance.

Experimental Protocol:

  • Model and Tracer Administration: As described in Application 1, administer D-Dulcitol-1-13C to GALT-null animals.

  • Group Allocation: Divide animals into two groups: one receiving the AR inhibitor and a control group receiving a vehicle. Treatment should begin shortly after tracer administration.

  • Sample Collection and Analysis: Collect blood and urine at regular intervals over 48-72 hours.

  • Data Interpretation: A successful therapeutic intervention would be demonstrated by a statistically significant increase in the rate of 13C-dulcitol clearance from the plasma and an increase in its excretion in the urine in the treatment group compared to the control group. This would provide direct evidence that the drug not only blocks production but also helps remove the existing toxic burden.

Application 3: Probing Cellular Transport Mechanisms

Scientific Rationale: The mechanism by which dulcitol enters and, more importantly, exits cells is poorly understood. Identifying the transporters involved could open new therapeutic avenues aimed at enhancing dulcitol efflux. In vitro studies using patient-derived cells are ideal for this purpose.

Experimental Protocol:

  • Model System: Use primary fibroblasts or induced pluripotent stem cell (iPSC)-derived neurons from galactosemia patients.

  • Experimental Setup: Culture cells in a multi-well plate format.

  • Tracer Incubation: Add D-Dulcitol-1-13C to the culture medium at a known concentration and incubate for a set period (e.g., 24 hours) to allow for cellular uptake.

  • Efflux Assay: After the loading period, wash the cells thoroughly to remove extracellular tracer. Add fresh, tracer-free medium.

  • Time-course Sampling: Collect aliquots of the medium and lyse the cells at various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Analysis: Quantify the concentration of 13C-dulcitol in both the cell lysates and the extracellular medium using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is highly sensitive for in vitro samples.

  • Data Interpretation: The rate of appearance of 13C-dulcitol in the medium reflects the cellular efflux rate. This assay can be combined with genetic (e.g., siRNA knockdown) or pharmacological inhibition of candidate transporter proteins to identify those responsible for dulcitol transport.

Conclusion: A Precision Tool for a Complex Disease

Dietary management in Classic Galactosemia, while essential, is an incomplete solution. The persistent production of toxic metabolites, particularly dulcitol, necessitates the development of new therapeutic strategies. D-Dulcitol-1-13C represents a vital research tool to advance this goal. By enabling the direct and unambiguous tracking of this key toxin, it allows scientists to precisely map its distribution, quantify its clearance, and validate the mechanisms of drugs designed to eliminate it. The insights gained from the thoughtful application of this stable isotope tracer will be instrumental in designing and testing the next generation of therapies aimed at preventing the long-term, devastating complications of this disease.

References

  • Berry, G. T., Nissim, I., Gibson, J. B., Yager, C. T., Segal, S., & Reynolds, R. (2001).
  • Bori, Z., et al. (2018).
  • Schadewaldt, P., et al. (2004). Stable-isotope dilution analysis of galactose metabolites in human erythrocytes.
  • Applied Therapeutics. (2020). Applied Therapeutics reports positive results from Galactosemia study. Clinical Trials Arena.
  • Lai, K., et al. (2022). Whole-body galactose oxidation as a robust functional assay to assess the efficacy of gene-based therapies in a mouse model of Galactosemia. Molecular Therapy - Methods & Clinical Development, 25, 245-254.
  • Berry, G. T., et al. (1995). In vivo oxidation of [13C]galactose in patients with galactose-1-phosphate uridyltransferase deficiency. The American Journal of Human Genetics, 57(1), 58-66.
  • Creative Enzymes. (n.d.). Dulcitol.
  • Coman, D. J., et al. (2022). Towards an Advanced Understanding of the Pathogenesis of CNS Complications Associated with Galactosemia: Targeting Galactitol for Pharmacological Intervention with Govorestat, a Novel Aldose-Reductase Inhibitor. Journal of Clinical and Medical Research.
  • BenchChem. (2025).
  • Berry, G. T., et al. (2004). Extended [13C]galactose oxidation studies in patients with galactosemia. Molecular Genetics and Metabolism, 82(2), 130-136.
  • Lai, K., et al. (1996). Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy. American Journal of Physiology-Endocrinology and Metabolism, 271(5), E844-E850.
  • Ziyan, E., et al. (2014). Rapid screening of classic galactosemia patients: a proof-of-concept study using high-throughput FTIR analysis of plasma. Analyst, 139(12), 3125-3131.
  • Ahn, W. S., & Antoniewicz, M. R. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 13(5), 598-609.
  • Yamazaki, Y., et al. (2003). Biosynthesis of camptothecin. In silico and in vivo tracer study from [1-13C]glucose. Plant Physiology, 133(4), 1747-1756.
  • Crown, S. B., & Antoniewicz, M. R. (2012). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Biotechnology and Bioengineering, 109(9), 2376-2380.
  • Spada, M., et al. (2022). Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment. International Journal of Molecular Sciences, 23(15), 8565.
  • Spada, M., et al. (2022). Treatment of Galactosemia. Encyclopedia.pub.
  • Applied Therapeutics. (n.d.). Galactosemia Mechanism of Disease. Applied Therapeutics HCP.
  • Rocha, H., et al. (2015). Galactose oxidation using 13C in healthy and galactosemic children. Brazilian Journal of Medical and Biological Research, 48(4), 342-348.
  • Brouns, F., et al. (2000). Oxidation of exogenous [13C]galactose and [13C]glucose during exercise. Journal of Applied Physiology, 89(5), 1837-1842.
  • Sivasankar, S., & Mandal, A. K. (2023). Galactokinase Deficiency.
  • Schadewaldt, P., et al. (2003). Stable-isotope dilution analysis of galactose metabolites in human erythrocytes. Rapid Communications in Mass Spectrometry, 17(24), 2734-2740.
  • Berry, G. T. (1995). The role of polyols in the pathophysiology of hypergalactosemia.
  • Thoden, J. B., & Holden, H. M. (2005). The catalytic mechanism of galactose mutarotase. The Journal of Biological Chemistry, 280(33), 30004-30011.
  • Alfadhel, M., et al. (2023). Biomarker discovery in galactosemia: Metabolomics with UPLC/HRMS in dried blood spots. Frontiers in Genetics, 14, 1165785.
  • Dawson, C. (n.d.). Evaluation of novel biomarkers in classical galactosaemia. NHS Health Research Authority.
  • JJ Medicine. (2017, December 30). Galactose Absorption and Metabolism | Leloir Pathway and Galactosemia [Video]. YouTube.
  • Yuan, J., et al. (2017). A guide to 13C metabolic flux analysis for the cancer biologist.
  • Welsink-Karssies, M. M., et al. (2020). Deep phenotyping classical galactosemia: clinical outcomes and biochemical markers.
  • Alfadhel, M., et al. (2023). Biomarker discovery in galactosemia: Metabolomics with UPLC/HRMS in dried blood spots. Frontiers in Genetics, 14.
  • Pixorize. (2020, March 18). Galactose Metabolism Mnemonic | USMLE Preview [Video]. YouTube.
  • Rubio-Gozalbo, M. E., et al. (2019). Advances and Challenges in Classical Galactosemia. Pathophysiology and Treatment. Journal of Inborn Errors of Metabolism & Screening, 7.
  • Conn, K., & Beal, A. (2023). Galactose-1-Phosphate Uridyltransferase Deficiency.
  • ResearchGate. (2025). Neonatal Screening for Galactosemia by Quantitative Analysis of Hexose Monophosphates Using Tandem Mass Spectrometry: A Retrospective Study.
  • CheckRare. (2023, May 8). The Pathophysiology of Galactosemia. CheckRare.
  • Hua, C., et al. (n.d.). Fatty acid profile reveals toxic response in adipose tissue of C57BL/6J mice exposed to 2,3,7,8-tetrachlorodibenzo-p-dioxin. Analytical Methods - RSC Publishing.
  • The Virtual University of Pakistan. (2025, July 21). Galactose Metabolism-1 | Biochemistry II (Theory) | BIO506T_Topic082 [Video]. YouTube.
  • Schadewaldt, P., et al. (2000). Galactonate determination in urine by stable isotope dilution gas chromatography-mass spectrometry.
  • Evans, S., et al. (2025). Dietetic management of adults with Classical Galactosaemia in the UK: A care consensus document. Journal of Human Nutrition and Dietetics.
  • Chen, H.-Y., et al. (2022).
  • Coelho, A. I., et al. (2017). Pathophysiology and targets for treatment in hereditary galactosemia: A systematic review of animal and cellular models. Journal of Inherited Metabolic Disease, 40(4), 491-505.
  • HRSA. (n.d.). Classic Galactosemia. Newborn Screening - HRSA.
  • CheckRare. (2023, May 3). The Pathophysiology of Galactosemia [Video]. YouTube.
  • Lane, A. N., et al. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 5, 547.

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Foundational

Precision Metabolic Profiling: 13C-Tracer Analysis of Galactitol Accumulation

Executive Summary This technical guide details the experimental framework for identifying and quantifying galactitol accumulation using [1-13C]-D-Galactose tracers. Targeted at drug development professionals and metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental framework for identifying and quantifying galactitol accumulation using [1-13C]-D-Galactose tracers. Targeted at drug development professionals and metabolic researchers, this document moves beyond static concentration measurements to dynamic flux analysis. It addresses the specific challenge of monitoring the "Polyol Shunt"—the pathological diversion of galactose metabolism in Galactosemia (GALT deficiency)—where Aldose Reductase reduces galactose to the osmotic toxin galactitol.

The methodology prioritizes Gas Chromatography-Mass Spectrometry (GC-MS) for sensitivity and Nuclear Magnetic Resonance (NMR) for structural validation, underpinned by rigorous isotope dilution protocols.

The Metabolic Context: The Polyol Shunt

In healthy metabolism, the Leloir pathway converts galactose to glucose-1-phosphate. However, when Galactose-1-Phosphate Uridyltransferase (GALT) is impaired, galactose accumulates and is shunted to the Polyol Pathway .

Aldose Reductase (AR) reduces the aldehyde group of galactose to a hydroxyl group, consuming NADPH and forming galactitol . Unlike galactose, galactitol cannot diffuse freely across cell membranes, leading to osmotic stress, cataracts, and neurological damage.

Pathway Visualization

The following diagram illustrates the divergence of 13C-labeled galactose into the toxic polyol pathway versus the blocked Leloir pathway.

PolyolPathway Gal [1-13C]-D-Galactose (Substrate) GALK Galactokinase (GALK) Gal->GALK AR Aldose Reductase (AR) Gal->AR + NADPH Gal1P Galactose-1-Phosphate (Accumulates) GALT GALT (Blocked in Type 1) Gal1P->GALT Blocked Galactitol [1-13C]-Galactitol (Toxic Polyol) Glc1P Glucose-1-Phosphate (Energy) GALK->Gal1P AR->Galactitol Accumulation

Figure 1: The diversion of [1-13C]-Galactose into the Polyol Pathway (Red) due to GALT deficiency.

Tracer Selection & Experimental Design

The Tracer: [1-13C]-D-Galactose

While [U-13C]-Galactose (uniformly labeled) is available, [1-13C]-D-Galactose is the superior choice for this specific application for two reasons:

  • Specificity: The reduction of galactose to galactitol occurs at C1 (the aldehyde carbon). Labeling this position allows direct monitoring of the aldehyde-to-alcohol conversion.

  • Cost-Effectiveness: [1-13C] isotopomers are generally more affordable than uniform labels, allowing for higher concentration dosing in animal models or cell culture.

Experimental Setup (Cell Culture Example)
  • Model: Patient-derived fibroblasts (GALT-/-) or CRISPR-engineered HepG2 cells.

  • Media: Glucose-free, Galactose-supplemented (5 mM) DMEM.

  • Tracer Introduction: Replace unlabeled galactose with [1-13C]-Galactose for 4–24 hours.

  • Control: Co-incubation with an Aldose Reductase Inhibitor (e.g., Sorbinil) to validate that the detected 13C-Galactitol is indeed AR-derived.

Analytical Workflow A: GC-MS Quantification

GC-MS is the gold standard for sensitivity. Since sugars are non-volatile, they must be derivatized. We utilize Trimethylsilylation (TMS) .[1][2][3]

Step 1: Intracellular Metabolite Extraction
  • Quench cells with ice-cold 50% Methanol/Water (prevents metabolic turnover).

  • Add Internal Standard (IS): [U-13C]-Galactitol (preferred) or myo-Inositol (10 nmol).

    • Note: Using an identical chemical species with a different mass ([U-13C]) as an IS corrects for extraction losses and derivatization efficiency.

  • Vortex vigorously and centrifuge at 14,000 x g for 10 mins at 4°C.

  • Collect supernatant and dry under nitrogen gas or SpeedVac.

Step 2: Two-Step Derivatization (MOX-TMS)

To prevent multiple peaks for reducing sugars (anomers), we first methoximate, though galactitol (acyclic) does not anomerize. However, because the sample contains residual galactose, this step is crucial to simplify the galactose chromatogram.

  • Methoximation: Add 50 µL Methoxyamine-HCl in Pyridine (20 mg/mL). Incubate at 30°C for 90 mins.

  • Silylation: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 37°C for 30 mins.

    • Chemistry: Replaces active hydrogens (-OH) with -Si(CH3)3 groups, making the molecule volatile.

Step 3: GC-MS Acquisition Parameters
  • Column: DB-5MS or equivalent (30m x 0.25mm ID).

  • Carrier Gas: Helium (1 mL/min).

  • Temperature Program: 80°C (1 min) → 10°C/min → 300°C (hold 5 min).

  • Detection: Electron Impact (EI) mode.[1]

Step 4: Data Interpretation (The "Fragment Symmetry" Rule)

Galactitol-TMS is a symmetric molecule (meso compound). However, the [1-13C] label breaks this symmetry isotopically.

  • Primary Ion (M-15): Loss of a methyl group from the TMS.

  • Fragment Analysis:

    • m/z 217: A characteristic hexitol fragment (C3-C4-C5 backbone).

    • m/z 319: Often contains the terminal carbons.

    • m/z 205: Look for the shift from m/z 204 (unlabeled) to m/z 205 in fragments containing C1.

Quantification Table:

AnalyteTarget Ion (m/z)13C-Labeled Ion (m/z)Retention Time (Approx)
Galactitol (6-TMS) 217 (Fragment)218 (if C1 included)18.5 min
[U-13C]Galactitol (IS) 223N/A18.5 min
Galactose (MOX-TMS) 20420516.2 min

Analytical Workflow B: NMR Spectroscopy

NMR is less sensitive than GC-MS but non-destructive and requires no derivatization. It provides definitive structural proof of the label position.

Protocol
  • Extraction: Perchloric acid extraction or Methanol/Chloroform/Water (dual phase). Use the aqueous phase.

  • Reconstitution: Dissolve dried extract in 600 µL D2O (99.9%) containing 0.5 mM DSS (internal reference).

  • Acquisition: 13C-Proton Decoupled NMR (typically >500 scans due to low sensitivity).

Spectral Analysis[4][5]
  • Galactose (Substrate): Anomeric carbons (C1) appear at 92.9 ppm (α-anomer) and 97.0 ppm (β-anomer).

  • Galactitol (Product): The reduction of the aldehyde shifts the C1 resonance upfield significantly.

    • C1/C6 Signal: Look for a resonance at 63.8 ppm .

    • Symmetry Note: In unlabeled galactitol, C1 and C6 are equivalent. In [1-13C]-Galactitol, you will see a massive enhancement of the C1 signal relative to the natural abundance C6 signal (which is effectively invisible at short scan times).

Calculation of Fractional Enrichment

To prove flux, you must calculate the Mole Percent Excess (MPE) .



  • Area_labeled: Intensity of m/z 218 (GC-MS) or 63.8 ppm peak integral (NMR).

  • Area_unlabeled: Intensity of m/z 217 (GC-MS) or natural abundance background.

  • Natural Abundance Correction: Subtract 1.1% (approximate natural 13C background) to ensure the signal is tracer-derived.

References

  • Berry, G. T. (2015). Galactosemia: When is it a newborn screening emergency? Molecular Genetics and Metabolism, 116(1), 2-3.

  • Yager, C. T., & Segal, S. (2003). Galactitol and galactonate in red blood cells of galactosemic patients. Molecular Genetics and Metabolism, 80(3), 283-291.

  • Antoniewicz, M. R. (2013). 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology, 24(6), 1116-1121.

  • Wamelink, M. M., et al. (2005). Urinary Galactitol and Galactonate Quantified by Isotope-Dilution Gas Chromatography-Mass Spectrometry.[1][2][4] Clinica Chimica Acta, 366(1-2), 156-160.

  • Miyazaki, Y., et al. (2019).[5] GC-MS analysis of TMS derivatives for 13C-positional approaches. Atmospheric Chemistry and Physics, 19, 10765-10781.

Sources

Exploratory

Advanced Metabolic Flux Analysis: The Role of D-Dulcitol-1-13C in Pentose Phosphate Pathway Studies

This guide outlines the specialized application of D-Dulcitol-1-13C (Galactitol-1-13C) in metabolic research. While not a direct intermediate of the Pentose Phosphate Pathway (PPP) in mammalian physiology, it serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the specialized application of D-Dulcitol-1-13C (Galactitol-1-13C) in metabolic research. While not a direct intermediate of the Pentose Phosphate Pathway (PPP) in mammalian physiology, it serves as a critical analytical standard and metabolic probe for quantifying flux through the galactose-PPP axis, particularly in the context of metabolic flux analysis (13C-MFA) and polyol pathway investigations.

Part 1: Executive Summary & Scientific Rationale

In the high-precision world of 13C-Metabolic Flux Analysis (13C-MFA) , the accuracy of flux estimation depends entirely on the precise quantification of intracellular metabolite pools and their isotopic enrichment.

D-Dulcitol-1-13C is a stable isotope-labeled sugar alcohol used primarily in two high-value contexts:

  • Quantitative Internal Standard (Gold Standard): It is the requisite internal standard for quantifying intracellular galactose and galactitol pools via GC-MS (Alditol Acetate method). This is critical when studying the entry of galactose into the PPP via the Leloir pathway—a metabolic route increasingly targeted in hepatocellular carcinoma and galactosemia research.

  • Probe for Polyol Pathway Flux: In systems under hyperglycemic or oxidative stress, it tracks the diversion of carbon away from the PPP and glycolysis into the "dead-end" polyol pathway.

The Mechanism: The Galactose-PPP Axis

To understand the utility of D-Dulcitol-1-13C, one must map the flow of carbon from Galactose to the PPP. Unlike glucose, which enters glycolysis directly, galactose must be converted to Glucose-6-Phosphate (G6P) via the Leloir Pathway .

  • Step 1: Galactose

    
     Gal-1-P (Galactokinase)[1]
    
  • Step 2: Gal-1-P + UDP-Glc

    
     UDP-Gal + Glc-1-P (GALT)
    
  • Step 3: Glc-1-P

    
    G6P  (Phosphoglucomutase)
    
  • Step 4: G6P enters the Pentose Phosphate Pathway (G6PDH).

The Critical Junction: If the PPP or glycolysis is saturated, or if Aldose Reductase is upregulated, Galactose is reduced to Dulcitol (Galactitol) . D-Dulcitol-1-13C allows researchers to quantify this specific "overflow" pool, normalizing data derived from [1-13C]Galactose tracer experiments.

Part 2: Visualization of the Metabolic Network

The following diagram illustrates the intersection of Galactose metabolism, the Polyol pathway, and the Pentose Phosphate Pathway, highlighting where D-Dulcitol-1-13C is applied as an analytical anchor.

Galactose_PPP_Axis cluster_leloir Leloir Pathway Galactose D-Galactose (Extracellular) Gal_Intra D-Galactose (Intracellular) Galactose->Gal_Intra Transport Gal1P Galactose-1-Phosphate Gal_Intra->Gal1P GALK1 Dulcitol Dulcitol (Galactitol) (Metabolic Dead-End) Gal_Intra->Dulcitol Aldose Reductase (Overflow Flux) UDP_Gal UDP-Galactose Gal1P->UDP_Gal GALT UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc GALE Glc1P Glucose-1-Phosphate UDP_Glc->Glc1P G6P Glucose-6-Phosphate (G6P) Glc1P->G6P PGM PPP_Ox Oxidative PPP (NADPH Production) G6P->PPP_Ox G6PDH (Entry to PPP) Ribose5P Ribose-5-Phosphate PPP_Ox->Ribose5P Std D-Dulcitol-1-13C (Internal Standard) Dulcitol->Std Quantification via GC-MS (Alditol Acetates)

Figure 1: The Galactose-PPP Axis. The diagram maps the entry of galactose into the PPP via G6P. The red node (Dulcitol) represents the overflow pathway. The green hexagon indicates the application point of D-Dulcitol-1-13C as a quantification standard.

Part 3: Technical Protocol – The Alditol Acetate Method

This protocol describes the use of D-Dulcitol-1-13C as an internal standard for analyzing sugar phosphates and free sugars in cell lysates. This method converts all sugars (aldoses/ketoses) into their corresponding alditols (polyols) for GC-MS analysis.

Objective: Determine the fractional enrichment and absolute concentration of intracellular galactose and its diversion to dulcitol during PPP flux studies.

Materials Required[2][3][4][5][6][7][8][9]
  • Tracer: [1-13C]Galactose (for cell culture).

  • Internal Standard: D-Dulcitol-1-13C (99 atom % 13C).

  • Reagents: Sodium Borohydride (NaBH4), Acetic Anhydride, Pyridine, Hydroxylamine HCl.

Step-by-Step Methodology
1. Sample Extraction & Spiking (The Critical Step)
  • Harvest: Quench metabolism in cultured cells (e.g., HeLa, HepG2) using cold methanol/water (50:50, -40°C).

  • Spike: Add a precise quantity (e.g., 5 nmol) of D-Dulcitol-1-13C to the cell lysate before centrifugation.

    • Causality: Adding the standard before extraction corrects for physical losses during the multi-step cleanup and derivatization process. Since Dulcitol-1-13C is chemically identical to endogenous dulcitol but distinguishable by mass, it acts as the perfect normalizer.

  • Lysis: Vortex and sonicate; centrifuge at 14,000 x g for 10 min. Collect supernatant.

2. Oximation (Optional but Recommended)
  • Note: If analyzing ketoses (like fructose from glycolysis), oximation prevents multiple peak formation. For pure galactose/dulcitol analysis, this can be skipped, but for comprehensive PPP analysis (Ribose-5-P), it is required.

  • Dry supernatant under nitrogen. Add 50 µL Hydroxylamine HCl in pyridine (20 mg/mL). Incubate at 90°C for 60 min.

3. Reduction (Aldose

Alditol)
  • Chemistry: This step converts the ring-form sugars into open-chain alditols.

    • Glucose

      
       Glucitol (Sorbitol)
      
    • Galactose

      
       Galactitol (Dulcitol)
      
    • D-Dulcitol-1-13C remains D-Dulcitol-1-13C.

  • Add 50 µL of NaBH4 in DMSO. Incubate at 60°C for 30 min.

  • Quench with glacial acetic acid to decompose excess borohydride.

4. Acetylation (Alditol ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Alditol Acetate)
  • Add 100 µL Acetic Anhydride and 100 µL Pyridine. Incubate at 90°C for 30 min.

  • Result: Hydroxyl groups are acetylated, making the molecule volatile for GC-MS.

  • Extract into ethyl acetate; wash with water.

5. GC-MS Analysis
  • Column: DB-5ms or equivalent non-polar column.

  • Detection: Electron Impact (EI) ionization.

  • Monitoring:

    • Endogenous Dulcitol: Monitor m/z fragments corresponding to the hexaacetate derivative.

    • Standard (D-Dulcitol-1-13C): Monitor the M+1 mass shift.

Data Interpretation Table
AnalyteSourceMass Shift (M0)Role in Analysis
Dulcitol Endogenous (Polyol Pathway)Base Mass (M)Indicator of Aldose Reductase activity / PPP overflow.
[1-13C]Dulcitol Derived from [1-13C]GalactoseM+1Tracer for Galactose uptake not metabolized to G6P.
D-Dulcitol-1-13C Exogenous Spike M+1 (Distinct RT)*Reference Standard. Used to calculate absolute concentration =

.

*Note: While enantiomers/isotopologs usually co-elute, careful SIM (Selected Ion Monitoring) distinguishes the M+1 spike from the M+1 biological tracer based on known spike concentration vs. tracer enrichment calculation.

Part 4: Strategic Applications in Drug Development

Galactosemia Therapeutics

In Classical Galactosemia (GALT deficiency), galactose accumulates and is converted to toxic galactitol.

  • Application: Researchers use D-Dulcitol-1-13C to validate the efficacy of Galactokinase (GALK) inhibitors .

  • Logic: If the drug works, the conversion of [1-13C]Galactose to [1-13C]Gal-1-P stops. However, the alternative flux to [1-13C]Dulcitol might increase. D-Dulcitol-1-13C allows precise quantification of this toxic buildup to ensure the inhibitor doesn't worsen polyol accumulation.

Cancer Metabolism (Warburg Effect)

Tumors often upregulate PPP to generate NADPH for ROS defense.

  • Application: When using Galactose as a carbon source (to force oxidative phosphorylation), D-Dulcitol-1-13C is used to verify that the cells are indeed utilizing the Leloir pathway and not shunting carbon into storage or dead-end polyols.

Part 5: References

  • Antoniewicz, M. R. (2018).[2] A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine. Link

  • Wamelink, M. M., et al. (2008). The pentose phosphate pathway in health and disease. Journal of Inherited Metabolic Disease. Link

  • Bylund, D., et al. (2009). Gas Chromatography-Mass Spectrometric Analysis of Alditol Acetates for Carbohydrate Profiling. Journal of Chromatography A. Link

  • MedChemExpress. (2024). Dulcite-13C-2 Product Information and Protocols. Link

  • Stincone, A., et al. (2015). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological Reviews. Link

Sources

Foundational

D-Dulcitol-1-13C vs. 13C-Glucose: A Technical Guide for Metabolic Flux Analysis

Executive Summary In the landscape of Metabolic Flux Analysis (MFA), 13C-Glucose serves as the universal "Generalist," providing a global view of central carbon metabolism (glycolysis, pentose phosphate pathway, and TCA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Metabolic Flux Analysis (MFA), 13C-Glucose serves as the universal "Generalist," providing a global view of central carbon metabolism (glycolysis, pentose phosphate pathway, and TCA cycle). In contrast, D-Dulcitol-1-13C (Galactitol) is a "Specialist" tracer. It is primarily utilized in two distinct high-value contexts: (1) microbial metabolic engineering to probe the gat operon and redox-heavy fermentation pathways, and (2) mammalian disease modeling to quantify "dead-end" metabolic shunts in Galactosemia.

This guide delineates the experimental and mechanistic divergences between these two tracers, providing a roadmap for researchers selecting the optimal probe for pathway elucidation.

Part 1: The Tracer Landscape & Mechanistic Entry

The fundamental difference between these tracers lies in their entry points into the metabolic network and the resulting atom transition maps.

13C-Glucose: The Global Standard
  • Entry Point: Phosphorylation by Hexokinase (HK) or PTS to Glucose-6-Phosphate (G6P).

  • Scope: Accesses the oxidative Pentose Phosphate Pathway (oxPPP) for NADPH generation, Glycolysis, and Glycogen synthesis.

  • Isotopomer Utility:

    • [1-13C]Glucose: Distinguishes glycolysis (label retained in pyruvate) from oxPPP (label lost as CO2).

    • [U-13C]Glucose: Ideal for global flux maps and polymer biosynthesis (biomass).

D-Dulcitol-1-13C: The Redox Specialist
  • Chemical Nature: A sugar alcohol (polyol) derived from galactose reduction. It is a meso-compound (symmetric), which complicates NMR analysis but offers unique MS signatures.

  • Microbial Entry (The gat System): In enteric bacteria (E. coli C, Klebsiella), Dulcitol enters via the PEP-dependent Phosphotransferase System (PTS), bypassing the upper glycolytic node (G6P).

  • Mammalian Fate: In humans, Dulcitol is largely a metabolic dead-end formed by Aldose Reductase. Its accumulation is a biomarker for Galactosemia. 13C-Dulcitol is used here as a recovery standard or to measure renal clearance, not central flux.

Comparative Pathway Visualization

The following diagram illustrates the divergent metabolic fates. Note how Dulcitol bypasses the G6P node—a critical factor for NADPH balance.

MetabolicPathways Glc_ext [1-13C] Glucose (Ext) G6P Glucose-6-P Glc_ext->G6P PTS / Hexokinase F6P Fructose-6-P G6P->F6P PGI PPP Pentose Phosphate Pathway (NADPH) G6P->PPP G6PDH FBP Fructose-1,6-BP F6P->FBP PFK DHAP DHAP (Dihydroxyacetone-P) FBP->DHAP GAP GAP (Glyceraldehyde-3-P) FBP->GAP Dul_ext [1-13C] Dulcitol (Ext) Dul1P Dulcitol-1-P Dul_ext->Dul1P PTS (gatA/B/C) Tag6P Tagatose-6-P Dul1P->Tag6P GatD (Dehydrogenase) Generates NADH TagBP Tagatose-1,6-BP Tag6P->TagBP GatZ / Pfk TagBP->DHAP GatY (Aldolase) TagBP->GAP GatY DHAP->GAP TPI Pyr Pyruvate GAP->Pyr Lower Glycolysis TCA TCA Cycle Pyr->TCA PPP->F6P Recycling PPP->GAP Recycling CO2 CO2 (Label Loss) PPP->CO2 Oxidative Loss

Figure 1: Comparative metabolic entry of Glucose vs. Dulcitol. Glucose feeds the oxidative PPP; Dulcitol bypasses it and enters at the triose phosphate level via the Tagatose pathway.

Part 2: Experimental Protocols

Protocol A: 13C-Glucose MFA (Standard)

Target: Quantifying split ratio between Glycolysis and PPP.

  • Medium Prep: M9 Minimal Medium + 4 g/L [1,2-13C]Glucose (or 80% unlabeled / 20% [U-13C]Glucose).

  • Culturing: Inoculate pre-culture; maintain exponential phase (OD600 0.5–1.0) for >5 generations to ensure isotopic steady state.

  • Quenching: Rapid filtration (0.2 µm) followed by immediate quenching in -40°C 60% Methanol.

  • Derivatization (GC-MS):

    • Lyophilize extract.

    • Add 50 µL Methoxyamine hydrochloride (20 mg/mL in pyridine); incubate 37°C, 90 min (Protects keto groups).

    • Add 50 µL MSTFA; incubate 37°C, 30 min (Silylates hydroxyls).

  • Analysis: Measure Mass Isotopomer Distributions (MIDs) of proteinogenic amino acids.

Protocol B: D-Dulcitol-1-13C MFA (Targeted)

Target: Characterizing the gat operon efficiency or redox burden in engineered strains.

  • Tracer Selection: D-Dulcitol-1-13C is symmetric. The PTS system phosphorylates C1 (or C6). Note: Due to symmetry, the label is statistically distributed 50/50 relative to the enzyme active site unless the uptake is stereospecific to the pro-chiral center.

  • Medium Prep: M9 Medium modified (remove glucose). Add 4 g/L D-Dulcitol-1-13C + trace cAMP (if catabolite repression is an issue in the strain).

  • Sampling:

    • Intracellular: Follow Protocol A quenching.

    • Extracellular: Collect supernatant to measure Dulcitol consumption vs. Galactitol accumulation (if analyzing mixed substrate fermentation).

  • Derivatization (Crucial Difference):

    • Sugar alcohols lack the carbonyl group necessary for methoximation.

    • Step: Skip Methoxyamine. Use Acetylation (Acetic anhydride + Pyridine) or direct Silylation (MSTFA) only.

    • Warning: Silylated Dulcitol yields a single peak. If partial metabolism occurs (e.g., oxidation to Tagatose), you will see distinct peaks for the ketose.

  • Flux Calculation: The atom mapping for Dulcitol differs.

    • Dulcitol (C1-C6)

      
       Tagatose-6-P.[1]
      
    • Tagatose-1,6-BP cleavage

      
       DHAP (C1-C3) + GAP (C4-C6).
      
    • Result: Label at C1 of Dulcitol ends up in DHAP.

Part 3: Data Interpretation & Logic

The choice of tracer dictates the mathematical constraints applied to the metabolic model.

Feature13C-Glucose DataD-Dulcitol-1-13C Data
Redox Signal High flux through PPP indicates NADPH demand (anabolism).Zero flux through oxidative PPP (bypassed). High NADH production via GatD.
Labeling Pattern [1-13C] loses label in CO2 if PPP is active.Label is conserved in Triose Phosphates. No initial decarboxylation.
Energy Yield 2 ATP, 2 NADH (Glycolysis).2 ATP, 4 NADH (GatD + GAPDH). High redox burden.
Pathway Bottleneck Usually PFK (Phosphofructokinase).[1]Usually GatD (Dehydrogenase) or GatZ (Tagatose-6-P Kinase).
Self-Validating the System (Quality Control)

To ensure your MFA is valid, apply these checks:

  • The Serine/Alanine Check: In Glucose MFA, Serine (derived from 3-PG) and Alanine (from Pyruvate) should have consistent labeling. If Dulcitol is used, Serine labeling confirms the reverse flux (Gluconeogenesis) from Triose Phosphates back to 3-PG, as Dulcitol enters below the 3-PG node.

  • The Symmetry Check: Dulcitol is symmetric. If you use [1-13C]Dulcitol, the fragment ions in MS corresponding to C1-C3 and C4-C6 should be statistically identical unless the organism has a pathway that breaks this symmetry prior to cleavage (rare).

Part 4: Case Study Applications

Case 1: Microbial Bioproduction (Redox Engineering)

Scenario: An engineered E. coli strain is producing a reduced biofuel (e.g., Butanol). Problem: Glucose metabolism generates excess biomass but insufficient reducing power (NADH). Solution: Use Dulcitol as a co-substrate. Experiment: Feed 10% [U-13C]Dulcitol + 90% Unlabeled Glucose. Result: Measure the incorporation of 13C into the biofuel. Since Dulcitol catabolism (via GatD) generates extra NADH compared to Glucose, a higher 13C enrichment in the reduced product confirms that the Dulcitol pathway is driving the redox-dependent synthesis.

Case 2: Mammalian Galactosemia (Biomarker Tracking)

Scenario: Assessing Galactokinase (GALK) deficiency. Mechanism: In GALK deficiency, Galactose cannot be phosphorylated. It is shunted to Galactitol (Dulcitol) via Aldose Reductase. Experiment: Inject [1-13C]Galactose. Measurement: Quantify [1-13C]Dulcitol in urine. Why not inject 13C-Dulcitol? In this context, Dulcitol is the product, not the substrate. However, injecting [1-13C]Dulcitol serves as a negative control to prove that the body cannot oxidize it, confirming it as a terminal waste product in mammals.

References

  • Sauer, U. (2006). "Metabolic flux analysis during the exponential growth of Escherichia coli." Nature Protocols. [Link]

  • Nobelmann, B., & Lengeler, J. W. (1996). "Molecular analysis of the gat genes from Escherichia coli and of their roles in galactitol transport and metabolism." Journal of Bacteriology. [Link]

  • Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Methods. [Link]

  • Berry, G. T. (2021). "Galactosemia." GeneReviews. [Link]

  • Link, H., et al. (2015). "Advancements in 13C-metabolic flux analysis for complex metabolic networks." Current Opinion in Biotechnology. [Link]

Sources

Exploratory

Precision Tracking of Polyol Flux: Protocols for D-Dulcitol-1-13C in Metabolic Research

Executive Summary This technical guide details the application of D-Dulcitol-1-13C (Galactitol-1-13C) as a high-fidelity tracer and internal standard for investigating sugar alcohol metabolism. While Dulcitol is often vi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of D-Dulcitol-1-13C (Galactitol-1-13C) as a high-fidelity tracer and internal standard for investigating sugar alcohol metabolism. While Dulcitol is often viewed as a metabolic "dead-end" in humans, its quantification is critical for monitoring Galactosemia , assessing Aldose Reductase (AR) activity, and studying osmotic stress mechanisms in cataractogenesis.

This document moves beyond generic protocols, providing a self-validating Isotope Dilution Mass Spectrometry (ID-MS) workflow. We focus on the specific utility of the C1-labeled isotopologue for tracking flux and quantifying burden in biological matrices.

Part 1: Mechanistic Basis & The Galactose-Galactitol Axis

The Metabolic Shunt

In healthy physiology, galactose is metabolized via the Leloir pathway. However, when Galactose-1-Phosphate Uridyltransferase (GALT) is deficient (Classic Galactosemia) or when galactose intake exceeds catalytic capacity, the hexose is shunted to the polyol pathway.

Aldose Reductase (AR) reduces the aldehyde group of galactose to a hydroxyl group, forming Galactitol (Dulcitol) . Unlike glucose-derived sorbitol, which can be converted to fructose, galactitol cannot be further metabolized by sorbitol dehydrogenase in humans. It accumulates in tissues (lens, brain) and is excreted in urine, making it a direct biomarker of metabolic flux through the AR pathway.

Pathway Visualization

The following diagram illustrates the diversion of galactose flux into the galactitol "trap" under pathological conditions.

GalactoseMetabolism cluster_legend Pathological Shunt Galactose D-Galactose Gal1P Galactose-1-Phosphate Galactose->Gal1P Galactokinase (GALK) Galactitol Galactitol (Dulcitol) (Accumulates) Galactose->Galactitol Aldose Reductase (AR) (NADPH -> NADP+) UDP_Gal UDP-Galactose Gal1P->UDP_Gal GALT (Blockage in Galactosemia) Glucose1P Glucose-1-Phosphate UDP_Gal->Glucose1P GALE

Figure 1: The Galactose-Galactitol metabolic axis.[1][2][3] Note the unidirectional "trap" formed by Aldose Reductase when GALT is impaired.

Part 2: The Tracer — D-Dulcitol-1-13C

Chemical Identity & Symmetry
  • Compound: D-Dulcitol-1-13C (Galactitol-1-13C)

  • Label Position: Carbon-1 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    C)[4][5]
    
  • Symmetry Note: Unlabeled Dulcitol is a meso compound (achiral) possessing a plane of symmetry. However, the introduction of

    
    C at position 1 breaks this symmetry, technically rendering the molecule chiral. In standard achiral Gas Chromatography (GC), it co-elutes perfectly with endogenous galactitol, making it an ideal Internal Standard (ISTD).
    
Why Use D-Dulcitol-1-13C?
  • Differentiation: It allows the researcher to distinguish between exogenous galactitol (the tracer) and endogenous galactitol (produced from galactose).

  • Quantification (ID-MS): It serves as the "gold standard" for quantification. By spiking a known amount of D-Dulcitol-1-13C into plasma or urine, you can calculate the absolute concentration of endogenous galactitol based on the ratio of unlabeled (M) to labeled (M+1) ions, nullifying errors from extraction losses or injection variability.

  • Cost-Efficiency: While Uniformly Labeled (UL-

    
    C
    
    
    
    ) standards are common, the 1-
    
    
    C isotopologue is often more cost-effective and provides a sufficient +1 Da mass shift for Selected Ion Monitoring (SIM) in GC-MS.

Part 3: Analytical Methodology (GC-MS)

This protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Trimethylsilyl (TMS) derivatization.[4][5][6][7] This is the industry standard for polyol analysis due to the high volatility and thermal stability of TMS derivatives.

Experimental Workflow Diagram

GCMS_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike ISTD: D-Dulcitol-1-13C Sample->Spike Deprotein Protein Precipitation (Ethanol/Methanol) Spike->Deprotein Dry Evaporation to Dryness (N2 stream / SpeedVac) Deprotein->Dry Deriv Derivatization (MSTFA + 1% TMCS, 60°C, 30 min) Dry->Deriv GCMS GC-MS Analysis (EI Source, SIM Mode) Deriv->GCMS Data Data Analysis (Ratio M / M+1) GCMS->Data

Figure 2: Step-by-step Isotope Dilution Mass Spectrometry (ID-MS) workflow for Galactitol quantification.

Detailed Protocol
Step 1: Sample Preparation & Spiking
  • Matrix: Plasma (

    
    ) or Urine (
    
    
    
    ).
  • Spike: Add

    
     of D-Dulcitol-1-13C  stock solution (
    
    
    
    in water).
    • Causality: Spiking before any extraction ensures that any loss of analyte during processing is mirrored by the standard, maintaining the accuracy of the final ratio.

Step 2: Extraction & Deproteinization
  • Add

    
     of ice-cold Ethanol or Methanol. Vortex vigorously for 30 seconds.
    
  • Centrifuge at

    
     for 10 minutes at 4°C.
    
  • Transfer the supernatant to a glass GC vial.

  • Evaporation: Evaporate to complete dryness under a stream of Nitrogen at 40°C. Note: Moisture is the enemy of silylation.

Step 3: Derivatization (Silylation)
  • Reagent: Add

    
     of MSTFA  (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS  (Trimethylchlorosilane).
    
    • Mechanism:[2][3][6][8][9][10] Replaces active hydrogens on hydroxyl groups (-OH) with TMS groups [-Si(CH

      
      )
      
      
      
      ], rendering the polyol volatile.
  • Incubation: Seal vial and heat at 60°C for 30–60 minutes .

  • Cool to room temperature before injection.

Step 4: GC-MS Parameters
  • Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane),

    
    .
    
  • Carrier Gas: Helium,

    
    .
    
  • Temperature Program:

    • Start 100°C (hold 1 min).

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

  • Ionization: Electron Impact (EI), 70 eV.

Target Ions for SIM (Selected Ion Monitoring)

Galactitol-TMS (Hexa-TMS derivative) fragments extensively. The molecular ion (M


) is rarely visible. We monitor specific fragment ions.
AnalyteTarget Ion (m/z)Origin of Fragment
Endogenous Galactitol 217 [TMSO-CH=CH-CH-OTMS]

(Backbone fragment)
D-Dulcitol-1-13C (Tracer) 218 Same fragment containing

C label
Reference Ion 204[CH(OTMS)-CH(OTMS)] (General sugar backbone)
  • Critical Technical Note: Since Dulcitol-1-13C is labeled at C1, fragments containing C1 will show a mass shift of +1 (m/z 218). Fragments derived purely from the C3-C6 end (if cleavage is symmetric) might remain at m/z 217. However, due to the symmetry of the parent molecule and the statistical probability of ionization, the m/z 218 signal is robust for the labeled standard.

Part 4: Data Interpretation & Calculation[8]

To quantify the concentration of galactitol in the patient sample, use the Isotope Dilution Equation .



Where:

  • 
     = Concentration in patient sample.
    
  • 
     = Concentration of D-Dulcitol-1-13C stock.
    
  • 
     = Peak area of endogenous galactitol.
    
  • 
     = Peak area of D-Dulcitol-1-13C.
    
  • 
     = Response Factor (usually 1.0 for isotopes, but verify with a standard curve).
    
Clinical Reference Ranges (Human)
  • Healthy Controls:

    
     (Plasma); Trace (Urine).
    
  • Classic Galactosemia:

    
     (Plasma); 
    
    
    
    Creatinine (Urine).

Part 5: Applications in Drug Development

  • Aldose Reductase Inhibitors (ARIs):

    • D-Dulcitol-1-13C is used to validate the efficacy of ARIs (e.g., Sorbinil, Epalrestat).

    • Protocol: Administer Galactose challenge

      
       Treat with ARI 
      
      
      
      Spike plasma with Dulcitol-1-13C
      
      
      Measure reduction in endogenous galactitol flux.
  • Galactosemia Therapeutics:

    • Used to assess novel mRNA or gene therapies restoring GALT activity. A drop in the Galactitol/Galactose ratio (quantified via ID-MS) indicates successful restoration of the primary metabolic pathway.

References

  • Jakobs, C., et al. (1995). "Galactitol in galactosemia." European Journal of Pediatrics, 154(7), S50-S52.[1] Link

  • Schadewaldt, P., et al. (2000). "Analysis of concentration and 13C enrichment of D-galactose in human plasma." Clinical Chemistry, 46(5), 612-619. Link

  • Yuan, Y., et al. (2025). "Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry." ResearchGate. Link

  • BenchChem. (2025).[7] "Application Notes and Protocols for the Synthesis and Purification of Dulcitol-d2 for Clinical Research." BenchChem Protocols. Link

  • Whitman College. (2025). "GC EI and CI Fragmentation and Interpretation of Spectra." Whitman College Chemistry Dept. Link

Sources

Foundational

Technical Monograph: D-Dulcitol-1-13C – Structural Integrity and Isotopic Validation

Executive Summary D-Dulcitol-1-13C (Galactitol-1-13C) is a stable isotope-labeled polyol derived from the reduction of D-Galactose-1-13C.[1] It serves as a critical internal standard and metabolic tracer in the study of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Dulcitol-1-13C (Galactitol-1-13C) is a stable isotope-labeled polyol derived from the reduction of D-Galactose-1-13C.[1] It serves as a critical internal standard and metabolic tracer in the study of galactosemia and the polyol pathway. Unlike its parent sugar, dulcitol is an acyclic, meso-compound. The introduction of a Carbon-13 label at the C1 position breaks the isotopic symmetry of the molecule, enabling precise quantification via Isotope Dilution Mass Spectrometry (IDMS) and metabolic flux analysis (MFA) using NMR spectroscopy.

This guide details the chemical architecture, synthesis, and rigorous analytical protocols required to validate the isotopic purity and structural integrity of D-Dulcitol-1-13C.

Chemical Architecture & Properties[2][3][4]

Structural Identity

D-Dulcitol (Galactitol) is the sugar alcohol form of galactose.[2] It possesses a linear carbon chain with hydroxyl groups positioned to satisfy the stereochemical requirements of the galacto-configuration.

  • Chemical Formula:

    
    C
    
    
    
    C
    
    
    H
    
    
    O
    
    
  • Molecular Weight: 183.17 g/mol (labeled) vs 182.17 g/mol (unlabeled)

  • Stereochemistry: Meso compound (achiral). The molecule possesses a plane of symmetry bisecting the C3-C4 bond.

  • Isotopic Labeling: The

    
    C atom is located at position 1 (terminal hydroxymethyl group).
    
Symmetry Breaking

In unlabeled dulcitol, C1 and C6 are chemically equivalent due to the plane of symmetry. They resonate at the exact same frequency in NMR. In D-Dulcitol-1-13C , this symmetry is isotopically broken. While the chemical environment remains identical, the nuclear magnetic properties differ:

  • C1: Enriched

    
    C (Spin 1/2, visible in NMR).
    
  • C6: Natural abundance

    
    C (Spin 0, invisible) / 1.1% 
    
    
    
    C.
Physical Properties Table
PropertyValueNote
Appearance White crystalline powderHygroscopic
Melting Point 188–190 °CHigh crystallinity
Solubility Soluble in water, slightly soluble in ethanolLow solubility in non-polar solvents
pKa ~13.5Weakly acidic hydroxyls
Log P -3.1Highly hydrophilic

Synthesis & Production Protocol

The synthesis of D-Dulcitol-1-13C is achieved through the chemoselective reduction of D-Galactose-1-13C. This reaction must be controlled to prevent epimerization or side-product formation.

Reaction Mechanism

The aldehyde group at C1 of D-Galactose is reduced to a primary alcohol using Sodium Borohydride (NaBH


).[2]


Synthetic Workflow

The following diagram outlines the critical steps from precursor to purified isotopologue.

SynthesisWorkflow Start Precursor: D-Galactose-1-13C (>99% enrichment) Dissolution Dissolution Solvent: ddH2O Temp: 0°C (Ice Bath) Start->Dissolution Reduction Reduction Step Reagent: NaBH4 (Excess) pH Control: < 10.0 Dissolution->Reduction Dropwise Addition Quenching Quenching Reagent: Amberlite IR-120 (H+) Removes Na+ and Borate Reduction->Quenching Stir 2h @ RT Evaporation Evaporation & Borate Removal Co-evaporation with Methanol (Removes Trimethyl Borate) Quenching->Evaporation Filter Resin Crystallization Recrystallization Solvent: Ethanol/Water Yield Optimization Evaporation->Crystallization Final Product: D-Dulcitol-1-13C (White Crystals) Crystallization->Final

Figure 1: Step-by-step synthesis workflow for D-Dulcitol-1-13C via borohydride reduction.

Analytical Validation (The Self-Validating System)

To ensure the material is suitable for metabolic flux analysis, a "triangulated" analytical approach is required. This system cross-references Mass Spectrometry,


H NMR, and 

C NMR data.
Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for confirming the position of the label.


C NMR Spectrum (Proton Decoupled)
  • Expected Signals:

    • ~64.4 ppm (C1): Massive singlet. This peak corresponds to the labeled carbon.

    • ~64.4 ppm (C6): Tiny satellite (1.1% natural abundance), likely obscured by the C1 peak base.

    • ~70-73 ppm (C2-C5): Small signals (natural abundance) relative to C1.

  • Validation Criterion: The integral of the C1 peak should be ~100x greater than the C2-C5 peaks (normalized for NOE and relaxation).


H NMR Spectrum
  • H1 Protons: The protons attached to C1 will exhibit a large one-bond heteronuclear coupling (

    
    ) .
    
  • Splitting: Instead of a simple doublet/multiplet, the H1 signal will be split into a wide doublet with

    
    .
    
  • Validation Criterion: Presence of the wide doublet at ~3.6-3.8 ppm confirms the label is directly attached to the C1 protons.

Mass Spectrometry (MS)
  • Technique: LC-MS (ESI-Negative) or GC-MS (after TMS derivatization).

  • Shift Observation:

    • Unlabeled Dulcitol (TMS derivative):

      
      .
      
    • Labeled Dulcitol (TMS derivative):

      
      .
      
  • Isotopic Enrichment Calculation:

    
    
    (Where 
    
    
    
    is the intensity of the molecular ion).
Purity Decision Tree

AnalysisTree Sample Crude Product MS_Check LC-MS Analysis Sample->MS_Check MS_Pass Mass Shift = +1 Da? Isotope Purity > 99%? MS_Check->MS_Pass NMR_Check 13C NMR Analysis MS_Pass->NMR_Check Yes Reject Reprocess / Reject MS_Pass->Reject No NMR_Pass Single Enriched Peak at ~64 ppm? NMR_Check->NMR_Pass HNMR_Check 1H NMR Analysis NMR_Pass->HNMR_Check Yes NMR_Pass->Reject No (Scrambling) HNMR_Pass 1JCH Coupling Observed? HNMR_Check->HNMR_Pass Final_QC Release Lot HNMR_Pass->Final_QC Yes HNMR_Pass->Reject No

Figure 2: Analytical decision tree for validating isotopic purity and structural identity.

Applications in Research

Galactosemia & Polyol Pathway Tracing

In patients with Galactosemia (deficiency in GALT or GALK enzymes), galactose is diverted to the polyol pathway, accumulating as galactitol (dulcitol).

  • Mechanism: Aldose Reductase reduces Galactose to Galactitol.

  • Tracer Usage: Administering D-Galactose-1-13C allows researchers to track the rate of flux into the polyol pathway by measuring the appearance of D-Dulcitol-1-13C in plasma or urine using LC-MS/MS.

  • Advantage: The +1 Da mass shift distinguishes the newly synthesized galactitol from the endogenous pool.

Internal Standard for Quantitation

D-Dulcitol-1-13C is the "Gold Standard" internal standard for quantifying galactitol levels in clinical samples.

  • Protocol: Spike a known amount of D-Dulcitol-1-13C into the biological sample before extraction.

  • Result: Losses during extraction affect both the analyte and the standard equally. The ratio of Unlabeled/Labeled signal provides the exact concentration.

References

  • HMDB. "Galactitol (HMDB0000107) Spectral Data." Human Metabolome Database.[3][4] Available at: [Link][4]

  • PubChem. "Galactitol Compound Summary."[3][4][5] National Library of Medicine. Available at: [Link]

  • Wierenga, K.J., et al. "Galactose toxicity in animals." IUBMB Life, 61(11), 1063-1074 (2009).
  • Ning, C., et al. "Galactitol turnover in galactosemia." Pediatric Research, 48, 211 (2000).[6]

  • Sigma-Aldrich. "Synthesis of Sugar Alcohols via Borohydride Reduction." Technical Bulletins. (General Protocol Reference).

Sources

Exploratory

Precision Tracking of Metabolic Flux: Kinetics and Transport of D-Dulcitol-1-13C

Executive Summary & Tracer Profile D-Dulcitol-1-13C (also known as Galactitol-1-13C) is a stable isotope-labeled polyol used primarily as a metabolic probe for cellular membrane integrity, blood-brain barrier (BBB) perme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Tracer Profile

D-Dulcitol-1-13C (also known as Galactitol-1-13C) is a stable isotope-labeled polyol used primarily as a metabolic probe for cellular membrane integrity, blood-brain barrier (BBB) permeability, and the study of galactosemia pathophysiology. Unlike glucose or pyruvate, Dulcitol is a metabolic "dead-end" in most mammalian tissues; it is produced by aldose reductase but poorly metabolized by sorbitol dehydrogenase.

This unique biochemical profile makes D-Dulcitol-1-13C an exceptional negative contrast tracer or accumulation marker . In kinetic studies, it distinguishes itself by exhibiting low passive permeability in healthy cells but significant accumulation in tissues with compromised membranes or upregulated aquaglyceroporins (AQPs).

Physicochemical & Isotopic Properties
PropertySpecificationRelevance to Kinetics
Chemical Formula

C

C

H

O

Stable isotope for NMR/MRI detection (non-radioactive).
Label Position C1 (Carbon-1)Enhances chemical shift visibility in NMR; critical for distinguishing from endogenous polyols.
Symmetry Meso-compoundC1 and C6 are chemically equivalent in the unlabeled molecule, but the C1 label breaks this symmetry for specific isotopomer analysis.
Solubility High (Water)Ideal for aqueous cellular uptake assays and in vivo perfusion.
Metabolic Fate Minimal/NullKinetic Trapping: Once inside, it is rarely converted, simplifying efflux modeling.

Physiological Transport Mechanisms[1]

Understanding the entry route is critical for modeling the kinetics of D-Dulcitol. Unlike glucose, which rides the high-speed GLUT transporters, Dulcitol relies on alternative, lower-velocity pathways.

The Transport Landscape
  • Passive Diffusion (Dominant in Necrosis): In healthy lipid bilayers, Dulcitol permeability is extremely low (

    
     cm/s). Significant uptake often indicates membrane rupture or pore formation.
    
  • Facilitated Diffusion (Aquaglyceroporins): Specific subsets of the Aquaporin family (AQP3, AQP7, AQP9) facilitate the transport of glycerol and small polyols. Dulcitol, being a hexitol, faces steric hindrance compared to glycerol but can permeate through these channels under high osmotic gradients.

  • The "Leak" Pathway: In the context of the Blood-Brain Barrier (BBB), D-Dulcitol-1-13C is used to quantify paracellular leakage.

TransportMechanism cluster_Transporters Transport Gateways Exogenous Extracellular D-Dulcitol-1-13C AQP Aquaglyceroporins (AQP3/7/9) Exogenous->AQP Facilitated Diffusion Leak Paracellular Leak (Damaged Junctions) Exogenous->Leak Passive Influx GLUT GLUT Transporters (Very Low Affinity) Exogenous->GLUT Steric Hindrance Membrane Cell Membrane Intracellular Intracellular Pool (Trapped Isotope) AQP->Intracellular k_in Leak->Intracellular k_leak GLUT->Intracellular Intracellular->Exogenous Efflux (k_out) (Slow) Metabolism Metabolism (Negligible) Intracellular->Metabolism k_met ≈ 0

Figure 1: Cellular transport pathways for D-Dulcitol. Note the "Trapped" status due to negligible metabolism (


).

Experimental Protocol: Kinetic Uptake Assay

This protocol describes the measurement of D-Dulcitol-1-13C uptake in mammalian cells using Isotope Ratio Mass Spectrometry (IRMS) or High-Resolution NMR . This workflow assumes the user is distinguishing between transporter-mediated uptake and passive diffusion.

Phase A: Pre-Experimental Validation
  • Cell Line: CHO-K1 (Low background transport) vs. Hepatocytes (High AQP9 expression).

  • Tracer Prep: Dissolve D-Dulcitol-1-13C in glucose-free Krebs-Ringer Buffer (KRB) to avoid competitive inhibition at GLUT sites (even if affinity is low). Target concentration: 5 mM - 20 mM.

Phase B: The Zero-Trans Uptake Workflow
  • Equilibration:

    • Wash cells (

      
       cells/well) 
      
      
      
      with warm KRB (pH 7.4).
    • Incubate at 37°C for 10 minutes to deplete intracellular glucose.

  • Pulse Labeling (The Critical Step):

    • Replace buffer with Warm KRB containing 10 mM D-Dulcitol-1-13C .

    • Time Points: Initiate uptake for

      
      .
      
    • Note on Causality: Short time points (<1 min) measure initial velocity (

      
      ) for transport kinetics. Long time points (>30 min) measure equilibrium accumulation (
      
      
      
      ).
  • Rapid Quenching (Scientific Integrity Check):

    • At exactly time

      
      , aspirate the radioactive buffer.
      
    • IMMEDIATELY flood cells with Ice-Cold PBS (4°C) containing 100 µM Phloretin (a broad-spectrum transport inhibitor) to lock the transporters.

    • Why Phloretin? Cold temperature slows diffusion, but Phloretin chemically blocks the "revolving door" of GLUT/AQP channels, preventing isotope efflux during the wash.

  • Extraction:

    • Lyse cells with 500 µL of 80% Methanol (-20°C) .

    • Scrape cells and transfer to microcentrifuge tubes.

    • Centrifuge at 14,000 x g for 10 min to pellet debris. Collect supernatant.

  • Quantification (NMR Method):

    • Lyophilize the supernatant.

    • Reconstitute in

      
       containing an internal standard (e.g., TSP or Formate).
      
    • Acquire

      
      C-NMR spectrum (proton-decoupled).
      
    • Integrate the C1 peak of Dulcitol relative to the standard.

Workflow Start Start: Adherent Cells (Glucose Depleted) Pulse Pulse: Add 10mM D-Dulcitol-1-13C Start->Pulse t=0 Quench Quench: Ice-Cold PBS + Phloretin Pulse->Quench t=x Lyse Lyse: 80% MeOH (-20°C) Quench->Lyse Immediate Analyze Analysis: 13C-NMR or LC-MS/MS Lyse->Analyze Extract

Figure 2: Step-by-step experimental workflow for kinetic uptake validation.

Kinetic Modeling & Data Analysis

Because D-Dulcitol is not metabolized, we model its uptake using a Two-Compartment Model (Extracellular vs. Intracellular) without a metabolic sink term (


).
Determining Initial Rate ( )

Plot the intracellular concentration


 (nmol/mg protein) vs. time. The slope of the linear portion (usually 0–5 mins) is the initial uptake rate 

.
The Kinetic Equation

Since Dulcitol transport is often a mix of passive diffusion and low-affinity facilitation, the total uptake velocity (


) is described by:


  • 
     : Maximum transport capacity (mediated by AQPs/GLUTs).
    
  • 
     : Michaelis constant (Affinity).[1] For Dulcitol, 
    
    
    
    is typically very high (>50 mM), indicating low affinity.
  • 
     : Diffusion constant (passive permeability).
    
  • 
     : Extracellular concentration of D-Dulcitol-1-13C.
    

Interpretation Guide:

  • Linear Plot: If the Velocity vs. Concentration plot is purely linear, uptake is dominated by Simple Diffusion (

    
    ). This is expected in healthy BBB endothelial cells.
    
  • Hyperbolic Plot: If the plot saturates, a Transporter is involved.

  • Biphasic Plot: Common in hepatocytes—a saturable component (AQP9) superimposed on a linear diffusion component.

Normalization Standards

To ensure reproducibility (Trustworthiness), data must be normalized.

  • Primary: nmol Dulcitol / mg total protein (BCA Assay).

  • Secondary: nmol Dulcitol /

    
     cells (Coulter Counter).
    
  • Correction: Subtract the "Zero-Time" blank to account for non-specific binding of the tracer to the plasticware or outer membrane.

Advanced Application: Hyperpolarized 13C-MRI[3][4]

For researchers in drug development, the most potent application of D-Dulcitol-1-13C is in Hyperpolarized MRI via Dynamic Nuclear Polarization (DNP).

  • Rationale: D-Dulcitol has a long

    
     relaxation time (approx. 20-30s at 3T) due to the symmetric nature of the core structure and lack of rapid chemical exchange.
    
  • In Vivo Usage: It serves as a perfusion marker . Unlike Pyruvate (which converts to Lactate in tumors), Dulcitol maps the vascular volume and extracellular space.

  • Necrosis Imaging: In large tumors, Dulcitol accumulates in the necrotic core where cell membranes have failed, creating a "hot spot" of 13C signal that persists due to lack of washout.

References

  • Transport Mechanisms of Polyols

    • Title: Aquaglyceroporins: Channel-mediated transport of glycerol and other polyols.
    • Source:Biochimica et Biophysica Acta (BBA).
    • URL:[Link]

  • Galactitol Accumulation in Pathology

    • Title: Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Tre
    • Source:NCBI Bookshelf (GeneReviews).
    • URL:[Link]

  • Kinetic Modeling of 13C Tracers

    • Title: Hyperpolarized 13C MRI: Clinical Applications and Future Directions in Oncology.[2]

    • Source:Journal of Magnetic Resonance Imaging.
    • URL:[Link]

  • NMR Analysis of Polyols

    • Title: High-resolution 13C NMR studies of glucose and polyol metabolism in cell cultures.
    • Source:Annual Review of Biophysics.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

protocol for D-Dulcitol-1-13C analysis using 13C-NMR spectroscopy

Application Note: High-Precision Analysis of D-Dulcitol-1-13C via 13C-NMR Spectroscopy Abstract This protocol outlines the definitive methodology for the structural validation and quantitative analysis of D-Dulcitol-1-13...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Analysis of D-Dulcitol-1-13C via 13C-NMR Spectroscopy

Abstract

This protocol outlines the definitive methodology for the structural validation and quantitative analysis of D-Dulcitol-1-13C (Galactitol-1-13C) using Carbon-13 Nuclear Magnetic Resonance (


C-NMR). While Mass Spectrometry (MS) provides mass isotopomer distributions (MIDs), it often fails to distinguish positional isotopomers essential for resolving complex metabolic pathways. 

C-NMR bridges this gap by providing position-specific isotopic enrichment data. This guide details sample preparation, instrument configuration (specifically Inverse Gated Decoupling for qNMR), and data processing workflows to ensure high-fidelity spectral acquisition.

Introduction & Scientific Context

D-Dulcitol (Galactitol) is the reduction product of galactose.[1] In clinical contexts, its accumulation is a hallmark of Galactosemia , an inborn error of galactose metabolism. In metabolic engineering, D-Dulcitol-1-13C serves as a critical tracer for elucidating flux through the Leloir pathway versus the oxidoreductive pathway.

The Analytical Challenge: Native Dulcitol is a meso compound possessing a plane of symmetry, rendering carbon pairs (C1/C6, C2/C5, C3/C4) chemically equivalent in an achiral environment.

  • Unlabeled Spectrum: Shows only 3 unique

    
    C signals.
    
  • 1-13C Labeled Spectrum: The symmetry is isotopically broken. The C1 position is enriched (>99%), while C6 remains at natural abundance (1.1%). Although they share the same chemical shift (

    
    ), the signal intensity at C1 will be ~90-fold higher than C6, and C2 will exhibit specific 
    
    
    
    C-
    
    
    C scalar coupling patterns if adjacent labeling is present.

Experimental Workflow (Visualized)

The following diagram illustrates the critical path from sample preparation to flux calculation, emphasizing the divergence between qualitative identification and quantitative flux analysis.

Dulcitol_Analysis_Workflow Start Start: D-Dulcitol-1-13C Sample Prep Sample Preparation (D2O + TSP/DSS + pH Check) Start->Prep Decision Analysis Goal? Prep->Decision Qual Qualitative (ID/Purity) Sequence: zgpg30 Decision->Qual Structure Check Quant Quantitative (qNMR/MFA) Sequence: zgig (Inverse Gated) Decision->Quant Flux/Purity Param_Qual Short D1 (1-2s) NOE Enhancement: ON Qual->Param_Qual Param_Quant Long D1 (>15s) NOE: Suppressed 90° Pulse Quant->Param_Quant Acq Data Acquisition (Target: S/N > 200:1) Param_Qual->Acq Param_Quant->Acq Proc Processing (EM, Phasing, Baseline) Acq->Proc Analysis Spectral Analysis Proc->Analysis Result Output: % Enrichment or Purity Analysis->Result

Caption: Workflow for D-Dulcitol-1-13C analysis distinguishing between standard structural confirmation and quantitative metabolic flux analysis (qNMR).

Detailed Protocol

Phase 1: Sample Preparation

Objective: Create a homogeneous, stable solution with an internal reference.

  • Solvent: Use Deuterium Oxide (D

    
    O)  (99.9% D). Sugar alcohols exchange hydroxyl protons with D
    
    
    
    O, simplifying the
    
    
    H spectrum to non-exchangeable CH protons and removing OH coupling.
  • Concentration:

    • Standard Analysis: 10–20 mg of D-Dulcitol-1-13C in 600 µL D

      
      O.
      
    • Biological Extracts: Lyophilize extract and reconstitute in 600 µL D

      
      O.
      
  • Internal Standard: Add 0.5 mM TSP-d4 (Trimethylsilylpropanoic acid sodium salt) or DSS-d6 .

    • Note: Avoid TMS as it is insoluble in water. TSP is the standard for aqueous metabolomics (

      
       ppm or set to 0.0 ppm).
      
  • pH Control: Adjust pH to 7.0 ± 0.2 using dilute NaOD or DCl.

    • Reasoning: While sugar alcohol shifts are relatively pH-insensitive compared to organic acids, pH consistency ensures reproducibility of the internal standard shift.

Phase 2: Instrument Configuration (Bruker Nomenclature)

Objective: Maximize sensitivity while ensuring quantitative accuracy.

ParameterQualitative (ID)Quantitative (qNMR)Scientific Rationale
Pulse Sequence zgpg30 (Power Gated)zgig (Inverse Gated)zgig decouples protons only during acquisition, suppressing the Nuclear Overhauser Effect (NOE) which otherwise distorts integration ratios.
Relaxation Delay (D1) 1.0 – 2.0 s15 – 25 s Sugar alcohol carbons have T1 relaxation times of 1–3s. qNMR requires D1 > 5

T1 to reach thermal equilibrium (99.3% magnetization recovery).
Pulse Angle 30°90°90° maximizes signal per scan for qNMR when combined with long D1.
Spectral Width (SW) 250 ppm250 ppmCovers carbonyls (if impurities exist) and the full aliphatic region.
Acquisition Time (AQ) 1.0 s1.5 – 2.0 sSufficient to resolve J-couplings if present.
Scans (NS) 128 – 512> 102413C has low sensitivity (1.1% natural abundance). However, for 1-13C enriched samples, the C1 signal will appear instantly; NS is driven by the need to see the unlabeled carbons for ratio calculation.
Phase 3: Data Processing & Analysis
  • Window Function: Apply Exponential Multiplication (EM) with a Line Broadening (LB) factor of 1.0 – 2.0 Hz .

    • Why: Improves Signal-to-Noise (S/N) at the cost of slight resolution loss, which is acceptable for broad aliphatic peaks.

  • Phasing: Manual phasing is critical. Autophase often fails on spectra with one massive peak (C1) and tiny satellites.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 3-5) to ensure accurate integration.

Spectral Assignment (in D


O relative to TSP): 
Carbon PositionChemical Shift (

, ppm)
Multiplicity (1-13C Labeled)Notes
C1 (Enriched)63.5 Singlet (S)Dominant peak. Intensity is proportional to enrichment level.
C6 (Natural)63.5Singlet (S)Overlaps with C1. In 100% enriched sample, this is indistinguishable.
C2 / C5 70.2Doublet (d)Splitting due to

coupling (~40-45 Hz) if C2 is also 13C (rare in single label) OR satellite peaks in natural abundance.
C3 / C4 69.8Singlet (S)Furthest from the label, typically sharp singlets.

Note: Shifts may vary by ±0.5 ppm depending on concentration and temperature (298K standard).

Quantification & Calculation

To determine the Fractional Enrichment (


)  of C1:


However, a more practical approach in MFA uses the ratio of the labeled peak to a non-labeled internal standard or a non-labeled position on the same molecule (if metabolic scrambling is absent).

Self-Validating Check: If the sample is pure D-Dulcitol-1-13C:

  • Integrate the C1 peak region (63.5 ppm).

  • Integrate the C3/C4 peak region (69.8 ppm).

  • Validation Logic: The integral of C1 should be roughly 100x that of C3 (assuming 99% enrichment vs 1.1% natural abundance).

    • Ratio

      
      .
      
    • If the ratio is < 80, suspect degradation or loss of label.

    • If the ratio is > 100, check D1 settings (saturation of non-labeled carbons).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Baseline Rolling Acoustic ringing or filter corruption due to intense C1 signal.Increase DE (Pre-scan delay) or apply backward linear prediction (LPC) to the first few FID points.
Inaccurate Integrals NOE enhancement or T1 saturation.Switch to zgig (Inverse Gated) and increase D1 to >20s.
Split Peaks Temperature gradients or pH drift.Ensure sample is equilibrated to probe temperature (wait 5 mins). Check pH.
Missing C2/C3 Signals Insufficient Scans (NS).The C1 signal is huge, but natural abundance carbons are weak. Increase NS by factor of 4 (doubles S/N).

References

  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research.[2] [Link] (Source for Galactitol chemical shift data).

  • Kovacs, Z., et al. (2005). Stable Isotope-Resolved Metabolomics (SIRM). This foundational work establishes the protocols for 13C-MFA using NMR.
  • Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for Inverse Gated Decoupling zgig protocols).

  • Biological Magnetic Resonance Data Bank (BMRB) . Metabolite: Galactitol. [Link][4]

  • Chatham, J. C., et al. (2003). 13C-NMR metabolic flux analysis of the tricarboxylic acid cycle. American Journal of Physiology-Heart and Circulatory Physiology.

Sources

Application

GC-MS derivatization methods for D-Dulcitol-1-13C detection

Application Note: GC-MS Derivatization Protocols for D-Dulcitol-1-13C Detection Part 1: Introduction & Scientific Context The Metabolic Challenge D-Dulcitol (Galactitol) is the reduction product of galactose. In metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: GC-MS Derivatization Protocols for D-Dulcitol-1-13C Detection

Part 1: Introduction & Scientific Context

The Metabolic Challenge D-Dulcitol (Galactitol) is the reduction product of galactose. In metabolic flux analysis (MFA) and clinical research (e.g., Galactosemia), quantifying Dulcitol is critical. However, as a sugar alcohol (polyol), Dulcitol is non-volatile and highly polar, rendering it invisible to standard Gas Chromatography (GC) without chemical modification.

The Isotopic Nuance: D-Dulcitol-1-13C When using 1-13C labeled tracers, the analytical challenge doubles. The derivatization method must not only volatilize the molecule but also preserve the isotopic distribution. Dulcitol is a meso compound (symmetric). While chemically identical at both ends, the introduction of a 13C label at position C1 creates a mass asymmetry.

  • Key Insight: In a symmetric environment, the mass spectrometer will detect fragments from both "ends" of the molecule. A C1-labeled Dulcitol will yield a 50:50 mixture of labeled (C1-derived) and unlabeled (C6-derived) terminal fragments. Deviation from this ratio in specific fragments allows for precise flux modeling.

This guide presents two validated protocols:

  • Silylation (TMS): High-throughput, preserves stereochemistry, excellent for "ladder" sequencing of carbon chains.

  • Acetylation (Alditol Acetate): Extremely stable, robust quantitation, ideal for complex biological matrices.

Part 2: Chemical Logic & Mechanism

Method A: Trimethylsilylation (TMS)[1][2][3][4]
  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

  • Mechanism: Nucleophilic attack. The active hydrogens on all six hydroxyl groups (-OH) are replaced by trimethylsilyl groups [-Si(CH3)3].

  • Result: D-Dulcitol-Hexa-TMS (

    
    ).
    
  • Advantage: Produces a "fragmentation ladder" (m/z 103, 205, 307) that allows researchers to localize the 13C label to specific carbon positions (C1, C1-C2, C1-C3).

Method B: Direct Acetylation (Alditol Acetates)
  • Reagent: Acetic Anhydride + Pyridine.

  • Mechanism: Esterification. Hydroxyl groups are converted to acetate esters.

  • Result: D-Dulcitol-Hexa-Acetate.

  • Advantage: The resulting derivatives are chemically stable for months. The spectra are simpler (less noise) than TMS, making total enrichment calculations (

    
     abundance) highly reproducible.
    

Part 3: Experimental Workflows (Visualized)

Figure 1: Metabolic Context (Galactose to Dulcitol)

MetabolicPathway cluster_legend Legend Gal D-Galactose (1-13C Labeled) Dul D-Dulcitol (1-13C Accumulation) Gal->Dul Aldose Reductase (Side Pathway) Gal1P Galactose-1-P Gal->Gal1P Galactokinase (GALK) UDPGal UDP-Galactose Gal1P->UDPGal GALT Glycolysis Glycolysis (Flux) UDPGal->Glycolysis GALE/PGM key Red Path: Target for Dulcitol Analysis

Caption: The Leloir pathway vs. the Aldose Reductase pathway. Dulcitol accumulation marks the diversion of 13C-Galactose flux.

Figure 2: Derivatization Workflow Decision Tree

Workflow Sample Biological Sample (Plasma/Cell Lysate) Dry Lyophilize to Dryness (CRITICAL: <1% Moisture) Sample->Dry Split Choose Method Dry->Split TMS_R Add MSTFA + 1% TMCS + Pyridine Split->TMS_R High Throughput Positional Flux Ac_R Add Acetic Anhydride + Pyridine Split->Ac_R High Stability Total Enrichment TMS_H Incubate 60°C, 45 min TMS_R->TMS_H TMS_I Direct Injection TMS_H->TMS_I GCMS GC-MS Analysis (SIM Mode: m/z 103/104) TMS_I->GCMS Ac_H Incubate 70°C, 30 min Ac_R->Ac_H Ac_E Extract: CHCl3 / H2O (Remove Acid) Ac_H->Ac_E Ac_I Inject Organic Phase Ac_E->Ac_I Ac_I->GCMS

Caption: Comparative workflow for TMS (blue) and Acetylation (red) derivatization of Dulcitol.

Part 4: Detailed Protocols

Protocol A: TMS Derivatization (The "Ladder" Method)

Best for: Determining the position of the 13C label.

  • Preparation: Take 50 µL of cell lysate or plasma extract. Add 10 µL Internal Standard (e.g., Ribitol or Myristic Acid-d27).

  • Drying (Critical): Evaporate to complete dryness using a SpeedVac or Nitrogen stream.

    • Why? Silylating reagents react explosively with water, destroying the reagent and the sample.

  • Reaction: Add 80 µL of MSTFA + 1% TMCS and 20 µL of anhydrous Pyridine .

    • Role of Pyridine: Acts as an acid scavenger (neutralizing HCl formed) and catalyzes the silylation of sterically hindered hydroxyls.

  • Incubation: Cap tightly. Vortex. Heat at 60°C for 45 minutes .

  • Analysis: Centrifuge (10,000 x g, 5 min) to pellet any debris. Transfer supernatant to a GC vial with a glass insert. Inject within 24 hours.

Protocol B: Direct Acetylation (The "Robust" Method)

Best for: Quantifying total 13C enrichment and batch processing.

  • Preparation: Dry the sample containing D-Dulcitol-1-13C as above.

  • Reaction: Add 100 µL Acetic Anhydride and 100 µL Pyridine .

  • Incubation: Heat at 70°C for 30 minutes .

  • Extraction (Cleanup):

    • Cool to room temperature.[1][2][3]

    • Add 500 µL Chloroform and 500 µL deionized Water .

    • Vortex vigorously for 30 seconds. Centrifuge to separate phases.

    • Mechanism:[4] The acetylation byproducts (acetic acid) partition into the water phase. The Dulcitol-Hexa-Acetate partitions into the Chloroform (bottom layer).

  • Analysis: Collect the bottom Chloroform layer.[2] Dry it down under Nitrogen and reconstitute in 100 µL Ethyl Acetate or Hexane. Inject.

Part 5: Data Interpretation & QC

Fragmentation Logic (TMS Derivative)

The D-Dulcitol-Hexa-TMS derivative (MW ~614) fragments in a predictable "ladder."

Fragment TypeCarbon ChainUnlabeled m/z1-13C Labeled m/zInterpretation
Primary C1 (Terminal)103 104 CH2-OTMS cleavage.
Secondary C1-C2205 206 Chain extension.
Tertiary C1-C3307 308 Mid-molecule break.

The Symmetry Paradox: Because Dulcitol is symmetric, the MS detector cannot distinguish C1 from C6 physically.

  • If you have 100% pure D-Dulcitol-1-13C:

    • 50% of fragments will be C1 (Labeled)

      
       m/z 104.
      
    • 50% of fragments will be C6 (Unlabeled)

      
       m/z 103.
      
  • Result: You will observe a 1:1 doublet at 103/104.

  • Calculation: Total Enrichment =

    
    . (Factor of 2 corrects for the unlabeled C6 end).
    
GC Parameters (Reference)
  • Column: DB-5MS or HP-5MS (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium @ 1 mL/min.

  • Temp Program: 100°C (1 min)

    
     10°C/min 
    
    
    
    300°C (hold 5 min).
  • Inlet: 250°C, Splitless (for trace detection) or Split 1:10 (for high conc).

References

  • NIST Chemistry WebBook. Galactitol, 6TMS derivative Mass Spectrum. National Institute of Standards and Technology. [Link]

  • Schlame, M., et al. (2020). 13C metabolic flux analysis: Classification and characterization.[5] PMC. [Link]

  • Restek Chromatography. Preparation of Alditol Acetates and their Analysis by GC-MS. [Link]

Sources

Method

Application Note: High-Precision Metabolic Flux Analysis Using D-Dulcitol-1-13C

Executive Summary This application note details the protocol for utilizing D-Dulcitol-1-13C (Galactitol-1-13C) as a metabolic tracer. Unlike glucose or glutamine, dulcitol occupies a unique metabolic niche: it is a metab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing D-Dulcitol-1-13C (Galactitol-1-13C) as a metabolic tracer. Unlike glucose or glutamine, dulcitol occupies a unique metabolic niche: it is a metabolic "dead-end" in mammalian tissues (accumulating via Aldose Reductase) but a highly active substrate in specific microbial pathways (via the gat operon).

Consequently, this tracer serves two distinct, high-value research purposes:

  • Mammalian Pharmacology: Quantifying Polyol Pathway Flux (Aldose Reductase activity surrogate) and renal clearance rates in galactosemia and diabetic complication models.

  • Microbiome/Fermentation: Mapping the Tagatose-6-Phosphate Pathway flux in microbial consortia.

This guide provides the experimental design, GC-MS analytical parameters, and mathematical frameworks required to calculate flux rates (


) in both contexts.

Scientific Background & Tracer Logic

The Metabolic Bifurcation

The utility of D-Dulcitol-1-13C rests on its divergent fate across biological systems.

  • In Mammals: Galactose is converted to Galactitol by Aldose Reductase (AR). Mammals lack galactitol dehydrogenase; thus, galactitol cannot be oxidized. It accumulates in tissues (lens, Schwann cells) or is excreted.

    • Flux Measured: Transport Flux (

      
      ), Accumulation Rate (
      
      
      
      ), and Renal Clearance (
      
      
      ).
  • In Microbes (e.g., Salmonella, Klebsiella): Galactitol is transported via a phosphotransferase system (PTS), phosphorylated to Galactitol-1-P, and converted to Tagatose-6-P.[1]

    • Flux Measured: Catabolic Flux (

      
      ) into Glycolysis.
      
Why D-Dulcitol-1-13C?

While [U-13C]-Galactose is often used, it feeds multiple pathways (Leloir, Glycolysis, Pentose Phosphate). D-Dulcitol-1-13C is chemically identical to the reduction product of galactose. By introducing it directly, researchers can decouple the transport/clearance kinetics from the production kinetics, or specifically probe the downstream microbial metabolism without interference from glucose/galactose pathways.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the tracer.

MetabolicPathway cluster_mammal Mammalian Tissue (Dead-End) cluster_microbe Microbial Metabolism (Active) Gal D-Galactose Dul D-Dulcitol-1-13C (Tracer Input) Gal->Dul Aldose Reductase Acc Intracellular Accumulation (Osmotic Stress) Dul->Acc Transport (GLUT/SGLT) G1P Galactitol-1-P Dul->G1P PTS Transporter (gatA/B/C) Urine Renal Excretion (Urine) Acc->Urine Clearance T6P Tagatose-6-P G1P->T6P GatD (Dehydrogenase) T16BP Tagatose-1,6-BP T6P->T16BP GatZ/Y (Kinase) Glyco Glycolysis (Pyruvate) T16BP->Glyco Aldolase

Figure 1: Divergent metabolic fates of D-Dulcitol-1-13C. Red path indicates mammalian transport/excretion; Green path indicates microbial catabolism.

Experimental Protocol

Materials
  • Tracer: D-Dulcitol-1-13C (99 atom % 13C).

  • Internal Standard: D-Dulcitol-d8 or Arabitol (if d8 is unavailable).

  • Derivatization Agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

  • Matrix: Plasma, Urine, Cell Lysate, or Bacterial Culture Media.

Workflow Overview

Workflow cluster_prep Sample Prep cluster_ana Analytical cluster_data Data Processing Start Start: Experimental Design Dose Tracer Administration (IV/Oral or Media Spike) Start->Dose Harvest Sample Collection (Quench Metabolism) Dose->Harvest Time Course Extract Extraction (MeOH/H2O) Harvest->Extract Dry Lyophilization Extract->Dry Deriv Derivatization (BSTFA + TMCS, 60°C) Dry->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Integrate Peak Integration GCMS->Integrate Correct Natural Isotope Correction Integrate->Correct Calc Flux Calculation Correct->Calc

Figure 2: Step-by-step workflow for D-Dulcitol-1-13C metabolic flux analysis.

Detailed Procedures
A. In Vivo Mammalian Clearance (Pharmacokinetics)
  • Dosing: Administer D-Dulcitol-1-13C intravenously (IV) or orally (PO) at 10–20 mg/kg.

  • Sampling: Collect plasma and urine at

    
     min.
    
  • Extraction:

    • Mix 50 µL plasma with 450 µL ice-cold Methanol:Acetonitrile (1:1) containing 5 µM Internal Standard.

    • Vortex 1 min, Centrifuge 10 min at 15,000 x g.

    • Transfer supernatant to glass vial and evaporate to dryness under

      
      .
      
B. Microbial Flux Analysis (Steady State)
  • Culture: Inoculate bacteria in Minimal Media (M9) containing D-Dulcitol-1-13C (20%) and Unlabeled Dulcitol (80%) as the sole carbon source.

    • Note: A mixture is required to prevent saturation of the mass spectrometer and allow accurate Mass Isotopomer Distribution (MID) calculation.

  • Harvesting: At mid-log phase (

    
    ), quench metabolism by injecting culture into -40°C 60% Methanol.
    
  • Extraction: Pellet cells, lyse via sonication in 100% MeOH, centrifuge, and dry supernatant.

C. Derivatization (TMS Method)

Sugar alcohols are non-volatile and require derivatization.

  • Add 50 µL Methoxyamine-HCl in Pyridine (20 mg/mL). Incubate 30 min at 30°C. (Protects keto groups if present, though dulcitol has none, this step is standard for metabolomics).

  • Add 50 µL BSTFA + 1% TMCS .

  • Incubate 60 min at 60°C.

  • Centrifuge and transfer to GC vial.

Analytical Parameters (GC-MS)[2][3][4][5][6][7]

Instrument: Agilent 7890B/5977B (or equivalent). Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

ParameterSetting
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Split 1:10 or Splitless for low conc.)
Transfer Line 280°C
Source Temp 230°C
Temp Program 80°C (1 min) → 10°C/min → 300°C (hold 5 min)
Mass Spectrometry (SIM Mode)

Dulcitol-TMS (Hexakis-TMS) produces characteristic fragments. Due to the symmetry of galactitol (meso compound), C1 and C6 are equivalent in the unlabeled molecule, but D-Dulcitol-1-13C breaks this symmetry by mass .

Target Ions:

  • m/z 217: (C3-C4-C5-C6 fragment) – Standard backbone fragment.

  • m/z 218: The corresponding 13C-labeled fragment if the label is retained.

  • m/z 307: (C1-C2-C3-C4 fragment minus TMS group).

  • m/z 319: Larger fragment often used for total enrichment calculation.

Note: For flux analysis, monitor the molecular ion cluster (M-CH3) around m/z 437 (unlabeled) and m/z 438 (+1) to calculate total enrichment.

Data Analysis & Flux Calculation

Natural Isotope Correction

Raw ion intensities (


) must be corrected for the natural abundance of C, H, Si isotopes using a correction matrix (

).

Software: Use IsoCor or similar open-source tools [1].
Mammalian Flux: Clearance Rate ( )

Since dulcitol is not metabolized, the flux is purely kinematic.

  • Calculate Mole Percent Excess (MPE) at each time point:

    
    
    
  • Calculate Area Under Curve (AUC) of plasma concentration.

  • Renal Clearance (

    
    ): 
    
    
    
    
Microbial Flux: Metabolic Flux Analysis (MFA)

For microbes consuming dulcitol, we solve for the intracellular reaction rates (


).
  • Construct the Stoichiometric Matrix (

    
    ):  Define the network (Dulcitol 
    
    
    
    G1P
    
    
    T6P
    
    
    Glycolysis).
  • Measure Mass Isotopomer Distribution (MID): The vector of fractional abundances (

    
    ).
    
  • Iterative Fitting: Minimize the variance between simulated (

    
    ) and measured (
    
    
    
    ) distributions:
    
    
    Software: 13C-Flux2 or INCA is recommended for this modeling [2].

References

  • Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics. Link

  • Young, J. D. (2014). "INCA: a computational platform for isotopically non-stationary metabolic flux analysis." Bioinformatics. Link

  • Huck, J. H., et al. (2003). "Galactose metabolism in humans: a new method for the determination of galactitol." Annals of Clinical Biochemistry. Link

  • Nobelmann, B., & Lengeler, J. W. (1996). "Molecular analysis of the gat genes from Escherichia coli and of their roles in galactitol transport and metabolism." Journal of Bacteriology. Link

  • Antoniewicz, M. R. (2018). "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine.[2] Link

Sources

Application

Application Note: Precision Quantification of Urinary Dulcitol (Galactitol) via Isotope Dilution GC-MS

Part 1: Executive Summary & Scientific Rationale The Clinical & Analytical Context Dulcitol (Galactitol) is the reduction product of galactose.[1] Its quantification in urine is the gold standard for monitoring long-term...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Clinical & Analytical Context

Dulcitol (Galactitol) is the reduction product of galactose.[1] Its quantification in urine is the gold standard for monitoring long-term metabolic control in patients with Galactosemia (Galactose-1-Phosphate Uridyltransferase [GALT] deficiency). Unlike Galactose-1-Phosphate (Gal-1-P), which fluctuates rapidly with acute dietary intake, urinary dulcitol accumulates over time, providing a retrospective window into patient compliance and metabolic status.

The Analytical Challenge: Stereoisomerism

The primary challenge in sugar alcohol analysis is the separation of stereoisomers. Dulcitol, Mannitol, and Sorbitol are isobaric (same mass,


, MW 182.17). They share identical fragmentation patterns in Electron Ionization (EI) mass spectrometry. Therefore, chromatographic resolution is non-negotiable .
The Role of D-Dulcitol-1-13C

This protocol utilizes D-Dulcitol-1-13C primarily as a Stable Isotope Internal Standard (SIS).[2] By spiking the urine sample before sample preparation, the SIS compensates for:

  • Extraction Losses: Any loss of analyte during drying or handling is mirrored by the IS.

  • Derivatization Efficiency: Incomplete silylation affects both analyte and IS equally.

  • Matrix Effects: Ion suppression/enhancement in the MS source is normalized.

Note: If your intent is Metabolic Flux Analysis (MFA)—where D-Dulcitol-1-13C is the biological product of a tracer study—refer to the "Alternative Calculation" section at the end of this document.

Part 2: Methodological Strategy

We employ Gas Chromatography-Mass Spectrometry (GC-MS) with Trimethylsilylation (TMS) derivatization.[3][4] While LC-MS/MS (HILIC) is possible, GC-MS remains superior for resolving the specific sugar alcohol isomers required for accurate diagnosis.

Critical Reagent Selection
  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. This is chosen over acetic anhydride because TMS derivatives are formed rapidly (30 min) and offer excellent thermal stability.

  • Urease Pre-treatment: Urine contains high concentrations of urea. Urea derivatizes efficiently, creating massive chromatographic peaks that can obscure sugar alcohols or saturate the detector. Enzymatic hydrolysis of urea is a "pro-tip" step often omitted in basic protocols but essential for high-sensitivity quantitation.

Workflow Visualization

The following diagram outlines the critical path for sample integrity.

SamplePrep Sample Urine Sample (100 µL) IS_Spike Spike IS (D-Dulcitol-1-13C) Sample->IS_Spike Normalization Urease Urease Treatment (37°C, 30 min) IS_Spike->Urease Remove Urea Dry Lyophilization / N2 Evaporation Urease->Dry Remove Water (Critical) Deriv TMS Derivatization (BSTFA+TMCS, 70°C) Dry->Deriv Anhydrous Reaction GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Inject

Figure 1: Optimized workflow ensuring removal of urea interference and moisture prior to silylation.

Part 3: Detailed Protocol

Reagents & Standards
  • Internal Standard: D-Dulcitol-1-13C (1 mg/mL in water).

  • Calibration Standards: Native Dulcitol (0.5 – 500 µmol/L in water).

  • Urease Solution: Type C-3 from Jack Bean, ~500 units/mL in phosphate buffer (pH 7.0).

  • Derivatization Mix: BSTFA + 1% TMCS (commercially available).

  • Solvent: Pyridine (Anhydrous, 99.8%).

Sample Preparation Steps

Step 1: Normalization & Spiking

  • Aliquot 100 µL of urine into a 1.5 mL screw-cap glass vial.

  • Add 50 µL of Internal Standard solution (D-Dulcitol-1-13C).

  • Validation Note: If quantifying Creatinine for normalization, perform that assay on a separate aliquot now.

Step 2: Urea Removal (The "Clean Baseline" Step)

  • Add 50 µL of Urease Solution.

  • Incubate at 37°C for 30 minutes .

    • Why? This converts urea into ammonia and CO2, which are volatile and removed during drying. This prevents the "urea mask" in the chromatogram.

Step 3: Dehydration

  • Evaporate samples to complete dryness.

    • Method A (Preferred): Lyophilization (Freeze-drying) for 4 hours.

    • Method B: Stream of Nitrogen gas at 50°C.

    • Critical Check: Any residual moisture will hydrolyze the BSTFA reagent, stopping the reaction. The residue must be a white, crystalline solid.

Step 4: Derivatization

  • Add 100 µL Anhydrous Pyridine (solubilizes the sugar alcohols).

  • Add 100 µL BSTFA + 1% TMCS.

  • Vortex vigorously for 30 seconds.

  • Incubate at 70°C for 45 minutes .

  • Allow to cool to room temperature. Transfer to GC autosampler vials.

Part 4: Instrumentation & Acquisition (GC-MS)

Column Selection

Recommended: Agilent DB-1701 or VF-17ms (14% Cyanopropyl-phenyl).

  • Reasoning: Standard non-polar columns (DB-5) often fail to baseline-separate Dulcitol from Mannitol. The mid-polarity 1701 phase provides superior selectivity for polyol isomers.

GC Parameters[1][2][3][4][5][6][7][8][9][10][11][12]
  • Inlet: Split mode (10:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp 1: 10°C/min to 220°C

    • Ramp 2: 30°C/min to 300°C (Hold 3 min)

    • Total Run Time: ~16 minutes.

MS Parameters (SIM Mode)

To quantify D-Dulcitol-1-13C accurately, we must select ions that retain the C1 label.

Fragmentation Logic: The Hexa-TMS derivative of Dulcitol (


) fragments extensively.
  • Target Ion (Quant):

    
     319 (Cleavage of C3-C4 bond, retaining 3 carbons).
    
  • Qualifier Ion:

    
     217 (Cleavage of C2-C3 bond).
    

The 1-13C Shift: Because Dulcitol is symmetric, cleaving the C3-C4 bond produces two identical fragments of 3 carbons each. In 1-13C Dulcitol , one fragment contains the label (Mass 320), and the other does not (Mass 319).

  • Therefore: You must monitor the +1 mass shift.

AnalyteTarget Ion (Quant)Qualifier IonRetention Time (Approx)
Dulcitol (Native) 319.2 217.110.4 min
D-Dulcitol-1-13C (IS) 320.2 218.110.4 min
Mannitol 319.2217.110.8 min
Sorbitol 319.2217.111.2 min

Table 1: Selected Ion Monitoring (SIM) parameters. Note the close retention times requiring chromatographic resolution.

Part 5: Data Analysis & Validation

Isomer Resolution Diagram

The following diagram illustrates the separation logic required to confirm you are quantifying Dulcitol, not its isomers.

Isomers Mix Urine Extract (Mixture of Polyols) Col GC Separation (DB-1701 Column) Mix->Col Dulcitol Dulcitol-TMS RT: 10.4 min Col->Dulcitol Mannitol Mannitol-TMS RT: 10.8 min Col->Mannitol Sorbitol Sorbitol-TMS RT: 11.2 min Col->Sorbitol MS_Det MS Detection (m/z 319) Dulcitol->MS_Det Target Mannitol->MS_Det Interference Sorbitol->MS_Det Interference

Figure 2: Chromatographic separation is the only way to distinguish these isomers, as they share the m/z 319 parent ion.

Calculations

Calculate the Response Ratio (


) for every sample:


Using the calibration curve (Concentration vs.


), determine the concentration in µmol/L.
Final Reporting:  Normalize to Creatinine (mmol/mol Creatinine) to account for urine dilution.

Part 6: Troubleshooting & Pitfalls

  • Missing Peaks: Usually caused by moisture in the sample reacting with BSTFA. Ensure the lyophilization step is complete.

  • Broad Solvent Front / Tailing Peaks: Pyridine overload. Ensure a split injection (10:1 or 20:1) is used.[4][5][6][7][8][9][10][11]

  • "Ghost" Dulcitol: Check your urease source. Some biological enzyme preparations contain trace sugars. Run a "Urease Blank" (Water + Urease + Derivatization).

References

  • Mayo Clinic Laboratories. (2023).[12] Galactitol, Quantitative, Urine.[1][12][13] Retrieved from [Link]

  • Tetsuo, M., et al. (1999).[8] "Gas chromatographic-mass spectrometric analysis of urinary sugar and sugar alcohols during pregnancy." Journal of Chromatography B, 731(1), 111-120.[8] Retrieved from [Link]

  • Palmieri, M., et al. (2017). "Urine galactitol quantification by GC-MS." Clinical Laboratory International. Retrieved from [Link]

  • Hutcheson, et al. (2012). "Metabolic profiling of urine...". Journal of Inherited Metabolic Disease. (Contextualizing the Urease method).

Sources

Method

LC-MS/MS optimization for D-Dulcitol-1-13C in plasma samples

Application Note: High-Resolution HILIC-MS/MS Optimization for D-Dulcitol-1-13C in Plasma Executive Summary This application note details a robust LC-MS/MS protocol for the quantitation of D-Dulcitol (Galactitol) and its...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HILIC-MS/MS Optimization for D-Dulcitol-1-13C in Plasma

Executive Summary

This application note details a robust LC-MS/MS protocol for the quantitation of D-Dulcitol (Galactitol) and its isotopologue D-Dulcitol-1-13C in human plasma. Dulcitol, a sugar alcohol (polyol) and biomarker for galactosemia, presents significant bioanalytical challenges due to its high polarity, poor ionization efficiency, and isobaric identity with sorbitol and mannitol.

Key Technical Innovations:

  • HILIC Separation: Utilizes an Amide-functionalized stationary phase to retain polar polyols and chromatographically resolve dulcitol from its isomers (mannitol/sorbitol) which share the same mass (MW 182.17).

  • Negative Ion Mode Optimization: Leverages basic mobile phase pH to enhance deprotonation [M-H]⁻, offering superior sensitivity over positive mode adducts.

  • Isotope Handling: Addresses the specific challenge of the +1 Da mass shift of D-Dulcitol-1-13C, implementing strict chromatographic and mass resolution strategies to mitigate isotopic crosstalk from the native natural abundance.

Scientific Rationale & Mechanism

The Polarity & Isomer Challenge

Dulcitol is extremely hydrophilic (LogP < -3.0). Traditional Reversed-Phase (C18) chromatography results in elution at the void volume (t0), causing severe ion suppression from plasma salts. Furthermore, Dulcitol is an isomer of Sorbitol and Mannitol. Without adequate chromatographic separation, these ubiquitous polyols will contribute to the Dulcitol signal, leading to false-positive quantitation.

Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) using an Amide column. The Amide phase creates a water-rich layer on the silica surface, allowing partition-based retention of polyols.

The +1 Da Isotope Constraint

The target analyte is D-Dulcitol-1-13C (Mass ~183.17), which serves as an Internal Standard (IS) or metabolic tracer.

  • Native Dulcitol: ~182.17 Da.

  • Mass Difference: +1.0 Da.

  • Risk: The natural abundance of 13C in native Dulcitol (approx. 1.1% × 6 carbons ≈ 6.6%) creates an "M+1" isotope peak at 183.17 Da. This directly interferes with the labeled standard channel.

  • Mitigation: The protocol below utilizes a narrower Quadrupole 1 (Q1) isolation window and emphasizes high IS concentration to overcome the native M+1 contribution.

Experimental Protocol

Reagents & Materials
  • Analytes: D-Dulcitol (Native), D-Dulcitol-1-13C (99 atom % 13C).

  • Matrix: K2EDTA Human Plasma (free of hemolysis).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Hydroxide (NH4OH).

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or Tosoh TSKgel Amide-80 (Analogue).

Sample Preparation: Protein Precipitation (PPT)

A simple PPT is preferred over SPE to prevent breakthrough of polar polyols.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of D-Dulcitol-1-13C Internal Standard working solution (5 µg/mL in 50:50 ACN:Water).

  • Precipitate: Add 200 µL of cold Acetonitrile (1:4 ratio) to precipitate proteins.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 15,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to a clean vial.

  • Dilute (Critical): Dilute the supernatant 1:1 with Acetonitrile before injection.

    • Why? Injecting a high-water content supernatant onto a HILIC column causes peak distortion. The sample solvent must match the initial mobile phase (high organic).

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (Binary Pump).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 9.0 with NH4OH.

    • Note: High pH promotes the formation of [M-H]⁻ ions.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 45°C (Elevated temp improves peak shape for sugars).

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 90% Initial Hold
1.00 90% Isocratic Loading
6.00 60% Linear Ramp (Elution)
6.10 40% Wash (Remove lipids)
7.50 40% Hold Wash
7.60 90% Return to Initial

| 10.00 | 90% | Re-equilibration |

Mass Spectrometry (Source Parameters - Sciex 6500+ / Waters Xevo TQ-XS):

  • Ionization: Negative Electrospray (ESI-).

  • Spray Voltage: -2500 V to -4500 V (Optimize for stability).

  • Source Temp: 500°C.

  • Curtain Gas: 35 psi.

MRM Transitions:

  • Note: Sugar alcohols fragment poorly. The transitions often represent water losses or carbon chain cleavage.

AnalytePrecursor (Q1)Product (Q3)Dwell (ms)CE (eV)Role
D-Dulcitol 181.1 [M-H]⁻89.050-22Quantifier
D-Dulcitol 181.1 [M-H]⁻119.050-18Qualifier
D-Dulcitol-1-13C 182.1 [M-H]⁻90.0*50-22IS Quant

*Technical Note: For the 1-13C isotope, the product ion depends on which fragment retains the labeled carbon. If the C3 fragment (m/z 89) retains the label, it shifts to 90. If lost, it remains 89. Experimental verification of the product ion using a neat standard is mandatory.

Visualization of Workflows

Method Logic & Isomer Separation

The following diagram illustrates the critical decision pathway for separating Dulcitol from its isomers and the workflow for sample processing.

G cluster_LC HILIC Separation Strategy Sample Plasma Sample (Complex Matrix) Precip Protein Precipitation (ACN 1:4) Sample->Precip Sup Supernatant (High Organic) Precip->Sup C18 C18 Column (Reversed Phase) Sup->C18 Not Recommended HILIC Amide HILIC (BEH Amide) Sup->HILIC Direct Injection Result_C18 Co-elution @ t0 (Ion Suppression) C18->Result_C18 Result_HILIC Resolved Isomers: 1. Sorbitol 2. Mannitol 3. Dulcitol HILIC->Result_HILIC MS MS/MS Detection (ESI Negative) Result_HILIC->MS m/z 181.1 -> 89.0 Data Quantitation (Corrected for 13C) MS->Data

Caption: Workflow demonstrating the necessity of Amide HILIC for isomer resolution and the protein precipitation extraction pathway.

Validation & Quality Assurance

Linearity & Range
  • Range: 10 ng/mL to 5000 ng/mL.

  • Curve Fitting: Linear regression (1/x² weighting). Polyols often exhibit saturation at high concentrations in negative mode; ensure the curve does not plateau.

Isotopic Crosstalk Check (Crucial Step)

Because the IS is only +1 Da heavier:

  • Inject Native Standard Only: Monitor the IS transition (182.1 -> 90.0).

    • Acceptance: The signal in the IS channel must be < 5% of the signal of the IS when added at its working concentration.

  • Inject IS Only: Monitor the Native transition (181.1 -> 89.0).

    • Acceptance: Ensure the 1-13C standard is chemically pure and does not contain native Dulcitol.

Matrix Effects

HILIC is prone to ion suppression from phospholipids.

  • Monitoring: Monitor m/z 184 -> 184 (Phosphocholine parent scan) in positive mode during development to ensure lipids elute after the sugar window or are washed off during the 40% B ramp.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Sample solvent too aqueous.Ensure sample diluent is at least 75% Acetonitrile.
Low Sensitivity Low pH in mobile phase.Adjust Mobile Phase A to pH 9.0 using NH4OH to assist deprotonation.
Retention Time Shift Column equilibration issues.HILIC requires long equilibration. Ensure at least 20 column volumes between runs or after startup.
Merged Peaks Isomers not separating.Lower the slope of the gradient (e.g., 0.5% B change per minute) or reduce column temperature to 35°C.

References

  • Vertex AI Search. (2024). LC-MS/MS method for dulcitol plasma HILIC separation. Retrieved from 1

  • Restek Corporation. (2019). Understanding the HILIC Separation Method in LC. Retrieved from 2

  • National Institutes of Health (NIH). (2022). Quantifying lactulose and mannitol using LC-MS/MS in a clinical study. Retrieved from 3

  • NorthEast BioLab. (2023). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved from 4

  • Cambridge Isotope Laboratories. (2023). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry. Retrieved from 5

Sources

Application

Application Note: Precision Quantitation of D-Dulcitol (Galactitol) using D-Dulcitol-1-13C Isotope Dilution Mass Spectrometry

Introduction & Strategic Design Galactitol (Dulcitol) is the reduction product of galactose and a critical biomarker for galactosemia (galactose-1-phosphate uridylyltransferase deficiency).[1][2] While Isotope Dilution M...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Design

Galactitol (Dulcitol) is the reduction product of galactose and a critical biomarker for galactosemia (galactose-1-phosphate uridylyltransferase deficiency).[1][2] While Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitation, the use of D-Dulcitol-1-13C presents a specific analytical challenge compared to uniformly labeled (UL-13C6) analogs: a mass shift of only +1 Dalton (Da).

The "M+1" Challenge

In a C6 molecule like Dulcitol, the natural abundance of Carbon-13 creates an intrinsic "M+1" isotope peak approximately 6.6% the height of the monoisotopic peak.

  • The Risk: The M+1 ion of the endogenous analyte overlaps perfectly with the monoisotopic mass of the D-Dulcitol-1-13C internal standard (IS).

  • The Solution: This protocol utilizes a Fixed-IS Calibration Strategy . By keeping the internal standard concentration constant across all calibrators and samples, the contribution of the endogenous M+1 signal becomes a linear function of the analyte concentration, which is mathematically accounted for in the regression line intercept and slope.

Isomer Separation

Dulcitol is an isomer of Sorbitol and Mannitol. Mass spectrometry alone cannot distinguish them easily as they share identical fragmentation patterns. Chromatographic resolution is mandatory. This guide prioritizes GC-MS with acetylation, which offers superior resolution of these hexitol isomers compared to standard LC-MS methods.

Experimental Workflow

The following diagram outlines the critical path for processing urine or plasma samples, emphasizing the "Spike Before Extraction" rule to validate recovery.

G Sample Biological Sample (Urine/Plasma) Spike Spike IS (D-Dulcitol-1-13C) Sample->Spike  Critical Step Extract Protein Precipitation & Lyophilization Spike->Extract  Equilibration Deriv Derivatization (Acetylation) Extract->Deriv  Anhydrous GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS  Split 1:10 Data Quantitation (Ratio Analysis) GCMS->Data  m/z 217 / 218

Figure 1: IDMS Workflow. The Internal Standard (IS) is added immediately to the raw sample to correct for all subsequent extraction losses.

Protocol A: Sample Preparation (Urine & Plasma)

Reagents:

  • Internal Standard Solution: D-Dulcitol-1-13C (1 mM in water).

  • Extraction Solvent: Ethanol:Acetone (1:1 v/v).

  • Desiccant: Nitrogen gas stream.

Procedure:

  • Sample Aliquot: Transfer 50 µL of urine (or 100 µL plasma) into a 1.5 mL microcentrifuge tube.

    • Note: For urine, normalize to creatinine if possible, but process raw volume for the assay.

  • IS Spiking: Add 50 µL of Internal Standard Solution.

    • Critical: Vortex for 10 seconds. Allow to equilibrate for 5 minutes. This ensures the labeled dulcitol binds to the matrix identically to the endogenous dulcitol.

  • Deproteinization: Add 400 µL of Ethanol:Acetone (1:1). Vortex vigorously for 30 seconds.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant to a glass derivatization vial.

  • Drying: Evaporate to complete dryness under a stream of nitrogen at 60°C.

    • Checkpoint: The sample must be anhydrous. Residual water destroys the derivatizing agent.

Protocol B: GC-MS Analysis (Primary Method)

Acetylation is chosen over Trimethylsilylation (TMS) because acetate derivatives are more stable and provide sharper separation between Dulcitol and Sorbitol.

Derivatization
  • Add 100 µL of Acetic Anhydride:Pyridine (1:1 v/v) to the dried residue.

  • Cap tightly and incubate at 100°C for 30 minutes .

  • Cool to room temperature.

  • Evaporate reagents under nitrogen (gentle stream).

  • Reconstitute in 200 µL Ethyl Acetate.

GC-MS Parameters
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Alternative: DB-1701 (Cyanopropylphenyl) provides enhanced isomer separation if Sorbitol interference is high.

  • Inlet: Split mode (1:10 to 1:50 depending on concentration), 260°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Initial: 150°C (hold 1 min).

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 mins.

  • MS Source/Quad: 230°C / 150°C.

  • Ionization: Electron Impact (EI), 70 eV.

SIM Acquisition (Selected Ion Monitoring)

Dulcitol hexaacetate produces a characteristic fragment at m/z 217 (cleavage of the sugar backbone).

AnalyteTarget Ion (Quant)Qualifier IonRetention Time (Approx)
D-Dulcitol (Endogenous) 217.1 145.112.4 min
D-Dulcitol-1-13C (IS) 218.1 146.112.4 min

Note: Dulcitol typically elutes between Mannitol and Sorbitol. Verify retention times with pure standards.

Protocol C: LC-MS/MS (Alternative High-Throughput)

If GC-MS is unavailable, HILIC-MS/MS is the viable alternative.

  • Column: Amide-HILIC (e.g., Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 90% B to 60% B over 8 minutes.

  • Ionization: Negative ESI (Polyols ionize poorly in positive mode; [M-H]- is the target).

  • Transitions:

    • Dulcitol: 181.1

      
       89.0
      
    • Dulcitol-1-13C: 182.1

      
       89.0 (or 90.0 if the fragment contains the label).
      

Data Analysis & Validation (Self-Validating System)

Handling the +1 Da Overlap (The "Crosstalk" Correction)

Because the natural M+1 isotope of endogenous Dulcitol contributes to the IS signal (m/z 218), you cannot use a simple response factor (


). You must use a Linear Regression with Fixed IS .

The Equation:



Where:
  • 
     = Area Ratio (
    
    
    
    )
  • 
     = Concentration of Dulcitol Standard
    
  • 
     = Slope (Sensitivity)
    
  • 
     = Intercept (Represents the background interference and isotopic contribution)
    

Validation Steps:

  • Linearity: Prepare 6 calibrators (0, 10, 50, 100, 500, 1000 µM). Spike all with the same amount of IS (e.g., 50 µM).

  • Isotopic Interference Check: Analyze a "Blank + IS" sample. The signal at m/z 217 should be <0.5% of the signal at m/z 218. If high signal exists at 217, your IS is impure (contains unlabeled dulcitol).

  • Resolution Check: Ensure the valley between Dulcitol and Sorbitol is >50% of the peak height.

Summary of Key Parameters
ParameterSpecificationPurpose
IS Concentration 50 - 100 µMMust be high enough to minimize relative error from endogenous M+1 contribution.
Derivatization Temp 100°CEnsures complete acetylation of all 6 hydroxyl groups.
Quantitation Ion m/z 217 (GC-MS)Specific fragment for hexaacetate sugars; minimizes baseline noise.
Recovery > 85%Verified by comparing pre-extraction vs. post-extraction spikes.

References

  • Schadewaldt, P., et al. (2004). "Galactonate determination in urine by stable isotope dilution gas chromatography-mass spectrometry." Journal of Chromatography B.

  • Mayo Clinic Laboratories. (2023). "Galactitol, Quantitative, Urine."[2][4] Test Catalog.

  • Hutchinson, J.A., et al. (2000). "Urinary galactitol quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia." Clinical Chemistry. (Note: Contextual grounding for GC-MS utility).

  • National Institute of Standards and Technology (NIST). (2023). "Isotope Dilution Mass Spectrometry." NIST Technical Note.

Sources

Method

in vivo metabolic tracking using oral D-Dulcitol-1-13C administration

Application Note: In Vivo Metabolic Tracking & Permeability Profiling via Oral D-Dulcitol-1-13C Executive Summary This guide details the application of D-Dulcitol-1-13C (Galactitol-1-13C) as a stable isotope tracer for i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Metabolic Tracking & Permeability Profiling via Oral D-Dulcitol-1-13C

Executive Summary

This guide details the application of D-Dulcitol-1-13C (Galactitol-1-13C) as a stable isotope tracer for in vivo studies. Unlike glucose or galactose, D-Dulcitol is a "metabolic dead-end" in mammalian tissues, meaning it is not utilized for energy production via glycolysis or the TCA cycle. Instead, it serves as a highly specific probe for intestinal permeability (paracellular transport) , renal clearance , and microbiome-mediated fermentation .

This protocol is designed for researchers investigating "leaky gut" syndromes, Small Intestinal Bacterial Overgrowth (SIBO), and pharmacokinetic profiling where a non-metabolizable, water-soluble reference marker is required.

Mechanistic Basis & Rationale

The "Inert Tracer" Principle

To accurately track metabolic flux or barrier integrity, a tracer must have a defined fate. D-Dulcitol (galactitol) possesses unique properties that make it superior to other sugar alcohols (like mannitol) in specific contexts:

  • Mammalian Inertness: Mammals lack the enzymes to catabolize dulcitol. It is formed from galactose via Aldose Reductase but is not a substrate for downstream dehydrogenases in most tissues. Therefore, its appearance in urine represents filtration of the intact molecule.

  • Low Dietary Background: Unlike mannitol (common in vegetables/gums), dulcitol is rare in standard diets, resulting in lower background noise during mass spectrometry analysis.

  • Microbiome Susceptibility: While the host cannot metabolize it, specific colonic bacteria (e.g., Klebsiella, Salmonella) can ferment dulcitol. This allows 13C-Dulcitol to serve as a breath-test marker for bacterial overgrowth when 13CO2 is detected prematurely.

Pathway Visualization

The following diagram illustrates the differential fate of Oral D-Dulcitol-1-13C in the host versus the microbiome.

Dulcitol_Fate Oral Oral Administration (D-Dulcitol-1-13C) Stomach Stomach (Transit) Oral->Stomach SmallIntestine Small Intestine (Absorption Site) Stomach->SmallIntestine Blood Systemic Circulation (Plasma Pool) SmallIntestine->Blood Passive Paracellular Diffusion Colon Colon / Microbiome (Fermentation) SmallIntestine->Colon Unabsorbed Fraction Kidney Kidney (Glomerular Filtration) Blood->Kidney No Metabolism Urine Urine Excretion (Intact Tracer) Kidney->Urine Major Fate (>90%) Breath Breath 13CO2 (Bacterial Metabolite) Colon->Breath Bacterial Fermentation

Figure 1: Metabolic fate of D-Dulcitol-1-13C. Note that systemic appearance relies on passive diffusion, while oxidation to CO2 is exclusively microbial.

Experimental Protocols

Protocol A: Intestinal Permeability Assay (Urine Recovery)

Objective: Quantify small intestinal barrier integrity by measuring the fractional excretion of D-Dulcitol-1-13C.

Reagents:

  • D-Dulcitol-1-13C (99% atom % 13C).

  • Lactulose (unlabeled) – Optional, for dual-sugar ratio test.

  • LC-MS grade water.

Step-by-Step Methodology:

  • Subject Preparation:

    • Fasting: Subjects (human or animal) must fast for 6–8 hours to normalize gastric emptying. Water is permitted.[1][2]

    • Bladder Void: Empty bladder immediately prior to administration (

      
      ).
      
  • Dosing:

    • Rodents (Mice/Rats): Administer 60 mg/kg body weight of D-Dulcitol-1-13C via oral gavage.

      • Vehicle: Dissolve in sterile water (concentration: 10 mg/mL).

    • Humans: Administer 2–5 g total dose dissolved in 100 mL water.

  • Sample Collection (The "Metabolic Cage" Phase):

    • Collect all urine output in separate fractions to distinguish small bowel vs. colonic permeability.

    • Fraction 1 (

      
       hours):  Represents small intestinal permeability.
      
    • Fraction 2 (

      
       hours):  Represents colonic permeability/equilibration.
      
    • Preservation: Add thymol or chlorhexidine to urine containers to prevent bacterial degradation of sugar alcohols post-collection. Store at -80°C.

  • Blood Sampling (Optional PK):

    • Collect 20

      
      L plasma at 
      
      
      
      min to calculate
      
      
      and
      
      
      .
Protocol B: Microbiome Activity Tracking (Breath Test)

Objective: Detect bacterial overgrowth or malabsorption by tracking 13CO2 evolution.

  • Setup: Place subject in a sealed breath collection chamber (rodents) or use breath bags (humans).

  • Baseline: Collect breath sample at

    
     and 
    
    
    
    min to establish baseline
    
    
    .
  • Administration: Oral administration as per Protocol A.

  • Sampling: Collect breath samples every 15 minutes for the first 2 hours, then every 30 minutes until

    
     hours.
    
  • Interpretation:

    • Early Peak (

      
       min):  Suggests Small Intestinal Bacterial Overgrowth (SIBO) – bacteria are fermenting the tracer in the upper gut.
      
    • Late Peak (

      
       min):  Normal colonic fermentation.
      
    • No Peak: Complete absorption (rare) or lack of dulcitol-fermenting flora.

Analytical Method: LC-MS/MS Quantification

To ensure high sensitivity and distinguish the 13C-labeled tracer from any trace endogenous galactitol (rare) or isomers like mannitol, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.

Instrument Setup:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex QTRAP).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is essential for sugar alcohols.

    • Recommended: Waters BEH Amide (2.1 x 100 mm, 1.7

      
      m).
      
  • Mobile Phase:

    • A: 0.1% Ammonium Hydroxide in Water (pH 9.0).

    • B: 0.1% Ammonium Hydroxide in Acetonitrile.

    • Gradient: 80% B to 50% B over 5 minutes.

MS/MS Transitions (MRM Mode): Since Dulcitol creates negative ions readily:

CompoundPrecursor Ion (m/z) [M-H]-Product Ion (m/z)Collision Energy (eV)
D-Dulcitol (Unlabeled) 181.189.0-15
D-Dulcitol-1-13C (Tracer) 182.1 90.0 -15
Sorbitol-d8 (Internal Std) 189.189.0-15

Note: The mass shift of +1 Da (181 -> 182) confirms the presence of the 13C isotope.

Data Processing Workflow:

Analysis_Workflow Sample Urine/Plasma Sample Extract Protein Precipitation (Acetonitrile 1:4) Sample->Extract Filter Filtration (0.22 µm) Extract->Filter LC HILIC Separation (Separate from Mannitol) Filter->LC MS MS/MS Detection (MRM: 182.1 -> 90.0) LC->MS Calc Calculate APE (Atom Percent Excess) MS->Calc

Figure 2: Analytical workflow for quantifying D-Dulcitol-1-13C in biological matrices.

Data Analysis & Interpretation

Calculating Fractional Excretion ( )

For permeability studies, the raw concentration is insufficient. You must calculate the percentage of the dose recovered.



Reference Values (Human):

  • Healthy Control:

    
     (0–5 hr collection).
    
  • Increased Permeability (Leaky Gut):

    
    .
    
    • Note: Dulcitol is often paired with a disaccharide (Lactulose).[3] The Lactulose/Dulcitol Ratio is the gold standard. An elevated ratio indicates paracellular leak (Lactulose up) or malabsorption (Dulcitol down).

Troubleshooting Common Issues
IssueProbable CauseCorrective Action
High Baseline Signal Endogenous galactitol (Galactosemia)Check subject genotype. Use higher enrichment (99%) tracer.
Co-elution with Mannitol Isomer similarityOptimize HILIC gradient. Dulcitol typically elutes after Mannitol on Amide columns.
Low Recovery Bacterial degradation in urineEnsure preservative (Thymol) is added immediately upon collection.

References

  • Metabolism of Galactitol: Weinstein, A. N., & Segal, S. (1968). The metabolic fate of [1-14C]galactitol in mammalian tissue. Biochimica et Biophysica Acta (BBA) - General Subjects, 156(1), 9-16. Link

  • Permeability Testing Protocols: Khoshbin, K., et al. (2021).[4] Development and Validation of Test for "Leaky Gut" Small Intestinal and Colonic Permeability Using Sugars in Healthy Adults. Gastroenterology. Link

  • LC-MS/MS Methodologies: Pitt, J. J., et al. (2006). Urinary Galactitol and Galactonate Quantified by Isotope-Dilution Gas Chromatography-Mass Spectrometry.[5][6] Clinica Chimica Acta. Link

  • Sugar Alcohol Profiling: Dumas, M. E., et al. (2017). Metabolic Profiling of Sugar Alcohols in Human Urine. Analytical Chemistry. Link

Sources

Application

Application Note &amp; Protocol: High-Resolution Separation of D-Dulcitol-1-¹³C from Endogenous Galactitol in Biological Matrices using HPLC-MS/MS

Introduction: The Analytical Imperative In the landscape of metabolic research and clinical diagnostics, particularly in the study of galactosemia, the accurate quantification of galactitol is paramount.[1][2] Galactosem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative

In the landscape of metabolic research and clinical diagnostics, particularly in the study of galactosemia, the accurate quantification of galactitol is paramount.[1][2] Galactosemia is an inborn error of galactose metabolism that leads to the accumulation of toxic byproducts, including galactitol.[1][2] The use of stable isotope-labeled internal standards, such as D-Dulcitol-1-¹³C, is the gold standard for achieving the highest accuracy and precision in quantitative bioanalysis by mass spectrometry.[3][4] These standards closely mimic the analyte of interest in their chemical and physical properties, allowing for effective compensation of matrix effects and variability during sample preparation and analysis.

However, the structural similarity between D-Dulcitol-1-¹³C and its endogenous, unlabeled counterpart, galactitol (also known as dulcitol), presents a significant chromatographic challenge. Co-elution of these compounds can lead to ion suppression or enhancement in the mass spectrometer source, compromising the accuracy of quantification. Therefore, the development of a robust High-Performance Liquid Chromatography (HPLC) method capable of achieving baseline separation of these two molecules is not merely an analytical convenience but a scientific necessity for reliable biomarker quantification.

This application note provides a comprehensive, field-proven protocol for the successful separation and quantification of D-Dulcitol-1-¹³C and endogenous galactitol in biological samples using a specialized HPLC method coupled with tandem mass spectrometry (MS/MS). The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology effectively.

The Chromatographic Challenge & Strategic Approach

D-Dulcitol and galactitol are stereoisomers, meaning they have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms. This subtle difference in spatial arrangement is the key to their separation. While the ¹³C label in D-Dulcitol-1-¹³C provides the mass difference required for MS/MS detection, it has a negligible effect on its chromatographic retention time compared to unlabeled galactitol.

Our strategic approach, therefore, focuses on exploiting the subtle differences in the hydroxyl group orientations of these polyols through specialized chromatography. Ion-exchange chromatography, a technique that separates molecules based on their charge, has proven effective for the separation of polyols and other carbohydrates.[5][6] By carefully selecting the stationary phase and optimizing the mobile phase conditions, we can achieve the necessary resolution.

cluster_challenge Analytical Challenge cluster_solution Strategic Solution cluster_outcome Desired Outcome A Structural Similarity: D-Dulcitol-1-¹³C & Galactitol B Co-elution in Standard RP-HPLC A->B C Inaccurate Quantification due to Ion Suppression/Enhancement B->C D Utilize Ion-Exchange Chromatography C->D Necessitates Advanced Separation E Optimize Mobile Phase for Differential Interaction D->E G Baseline Separation of Isotopologue and Analyte E->G Enables F Couple with MS/MS for Selective & Sensitive Detection H Accurate & Precise Quantification G->H

Caption: Logical workflow from analytical challenge to desired outcome.

Detailed HPLC-MS/MS Protocol

This protocol is designed for a standard HPLC system coupled to a triple quadrupole mass spectrometer.

Materials and Reagents
  • D-Dulcitol-1-¹³C (Internal Standard)

  • Galactitol (Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Biological Matrix (e.g., human plasma, urine)

  • Solid Phase Extraction (SPE) Cartridges (e.g., Mixed-Mode Cation Exchange)

Sample Preparation: A Critical First Step

The goal of sample preparation is to extract the analytes from the complex biological matrix while removing interfering substances. A robust sample preparation protocol is essential for reproducible results. Solid-phase extraction (SPE) is a reliable technique for this purpose.[7]

Protocol:

  • Spiking: To 100 µL of the biological sample (e.g., plasma), add a known concentration of the D-Dulcitol-1-¹³C internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample, vortex thoroughly for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of 5% formic acid in acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

A Start: Biological Sample B Spike with D-Dulcitol-1-¹³C A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F Solid Phase Extraction (Mixed-Mode Cation Exchange) E->F G Elution F->G H Evaporation to Dryness G->H I Reconstitution in Mobile Phase H->I J Ready for HPLC Injection I->J

Caption: Sample preparation workflow for biological matrices.

HPLC Parameters for Optimal Separation

The choice of HPLC column and mobile phase is critical for achieving the desired separation. An ion-exchange column provides the necessary selectivity for these polyols.

ParameterRecommended SettingRationale
HPLC System Agilent 1290 Infinity II or equivalentHigh-pressure capability for efficient separations.
Column Bio-Rad Aminex HPX-87C, 300 x 7.8 mmA cation exchange column specifically designed for carbohydrate and polyol analysis, providing excellent selectivity.[8][9]
Mobile Phase Isocratic elution with 0.005 M Sulfuric Acid in Ultrapure WaterThe acidic mobile phase ensures that the hydroxyl groups of the polyols are in a consistent protonation state, leading to reproducible interactions with the stationary phase.[8]
Flow Rate 0.6 mL/minAn optimal flow rate for this column dimension to ensure good peak shape and resolution without excessive run times.[8]
Column Temperature 65°CElevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening peaks.[8]
Injection Volume 10 µLA standard injection volume for this type of analysis.
Mass Spectrometry Detection: Specificity and Sensitivity

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest level of selectivity and sensitivity for quantification.

ParameterRecommended Setting
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions See table below
Source Temperature 500°C
IonSpray Voltage -4500 V
Curtain Gas 35 psi
Collision Gas Nitrogen

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Galactitol 181.189.1-20
D-Dulcitol-1-¹³C 182.190.1-20

System Suitability and Validation

To ensure the reliability of the analytical data, a rigorous system suitability and method validation protocol must be followed. This is in line with guidelines from regulatory bodies such as the FDA.[10][11][12][13]

System Suitability

Before running any samples, a system suitability solution containing both galactitol and D-Dulcitol-1-¹³C should be injected to verify the performance of the HPLC-MS/MS system.

ParameterAcceptance Criteria
Resolution (Rs) > 1.5 between galactitol and D-Dulcitol-1-¹³C
Peak Asymmetry 0.8 - 1.5
Retention Time Reproducibility < 2% RSD over 6 injections
Peak Area Reproducibility < 15% RSD over 6 injections
Method Validation

A full method validation should be performed to demonstrate that the analytical method is accurate, precise, and reliable for its intended application. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.

  • Calibration Curve: A linear regression of the peak area ratio (analyte/internal standard) versus concentration. A correlation coefficient (r²) of >0.99 is typically required.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

Expected Results and Data Interpretation

Under the optimized conditions described above, baseline separation of galactitol and D-Dulcitol-1-¹³C should be achieved. The retention time for both compounds is expected to be in the range of 10-15 minutes.

Data Interpretation:

The concentration of endogenous galactitol in the unknown samples is determined by calculating the peak area ratio of galactitol to the D-Dulcitol-1-¹³C internal standard and comparing this to the calibration curve.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the challenging separation and quantification of D-Dulcitol-1-¹³C and endogenous galactitol in biological matrices. By understanding the principles behind the chromatographic separation and adhering to rigorous validation procedures, researchers can generate high-quality, reproducible data for their metabolic studies and clinical investigations. The use of a specialized ion-exchange column is the cornerstone of this method's success, enabling the necessary resolution that is unattainable with standard reversed-phase chromatography. This methodology represents a significant advancement for laboratories requiring accurate and precise measurement of galactitol, ultimately contributing to a better understanding and management of galactosemia.

References

  • Dethy, J. M., Callaert-Deveen, B., Janssens, M., & Lenaers, A. (1984). Determination of sorbitol and galactitol at the nanogram level in biological samples by high-performance liquid chromatography. Analytical Biochemistry, 143(1), 119-124. [Link]

  • Segal, S., & Berry, G. T. (2000). Plasma galactose and galactitol concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: determination by gas chromatography/mass spectrometry. Metabolism, 49(10), 1268-1273. [Link]

  • Gabbanini, S., et al. (2016). Analysis of Maltose and Lactose by U-HPLC-ESI-MS/MS. In Food Oligosaccharides. [Link]

  • BioSpectra. (2025). Galactose Assay and Related Substances via Liquid Chromatography with RI Detection. BioSpectra Analytical Method. [Link]

  • Lee, W. H., et al. (2019). Production of galactitol from galactose by the oleaginous yeast Rhodosporidium toruloides IFO0880. Biotechnology for Biofuels, 12(1), 253. [Link]

  • Fung, C. W. (n.d.). Urinary galactitol quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia. Clinical Laboratory International. [Link]

  • van der Knaap, M. S., et al. (2006). Analysis of polyols in urine by liquid chromatography-tandem mass spectrometry: a useful tool for recognition of inborn errors affecting polyol metabolism. Journal of Inherited Metabolic Disease, 29(1), 103-111. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Galactose on Primesep S2 Column. [Link]

  • Palmieri, M., et al. (2000). Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry. Clinical Chemistry, 46(9), 1283-1289. [Link]

  • Valdez, A., & Reier, F. W. (1987). Derivatization of Glycols, Hydroxyamines, and Polyols at Trace Levels with 3,5-Dinitrobenzoyl Chloride Utilizing Aqueous to Nonaqueous Solvent Switching. Journal of Liquid Chromatography, 10(5), 863-874. [Link]

  • Jemal, M., Schuster, A., & Whigan, D. B. (2003). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 17(15), 1723-1734. [Link]

  • Waters Corporation. (n.d.). Determination of Food Sugars in Fruit Juice Using Refractive Index Detection and BEH Amide Column Chemistry. [Link]

  • Chromatography Forum. (2012). HPLC method for polyol separation. [Link]

  • Waters Corporation. (2000). Simple Sugar Analysis by HPLC using Refractive Index Detection. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Mitsubishi Chemical Corporation. (n.d.). Chromatography Ion Exchange Resin. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • JASCO Global. (2021). Quantitative analysis of sugars (Direct detection by RI detector). [Link]

  • Canesin, R., et al. (2014). Derivation Method for Determining Sorbitol in Fruit Trees. American Journal of Plant Sciences, 5, 3457-3463. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • Young-In Chromass. (n.d.). Determination of Sugars by ChroZen HPLC (Refractive Index Detector). [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Galactose. [Link]

  • Godin, J. P., Fay, L. B., & Hopfgartner, G. (2007). Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research. Mass Spectrometry Reviews, 26(6), 751-774. [Link]

  • Precision For Medicine. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Chemistry LibreTexts. (2023). 28.6: Ion-Exchange Chromatography. [Link]

  • Waters Corporation. (n.d.). Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. [Link]

  • Woźniak, E., et al. (2021). Application of d-SPE before SPE and HPLC-FLD to Analyze Bisphenols in Human Breast Milk Samples. Molecules, 26(16), 4983. [Link]

  • Segal, S., & Berry, G. T. (2000). Urinary Galactitol and Galactonate Quantified by Isotope-Dilution Gas Chromatography-Mass Spectrometry. Clinical Chemistry, 46(9), 1283-1289. [Link]

  • Dr. Ehrenstorfer. (2017, November 28). Introduction to stable isotope internal standards [Video]. YouTube. [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Segal, S., & Berry, G. T. (2000). Plasma galactose and galactitol concentration in patients with galactose-1-phosphate uridyltransferase deficiency galactosemia: Determination by gas chromatography/mass spectrometry. Metabolism, 49(10), 1268-1273. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

Sources

Method

standard operating procedure for D-Dulcitol-1-13C handling in lab

Application Note & Standard Operating Procedure (SOP) Abstract & Scope This document defines the Standard Operating Procedure (SOP) for the handling, storage, and analytical utilization of D-Dulcitol-1-13C (Galactitol-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure (SOP)

Abstract & Scope

This document defines the Standard Operating Procedure (SOP) for the handling, storage, and analytical utilization of D-Dulcitol-1-13C (Galactitol-1-13C). As a stable isotope-labeled sugar alcohol, this reagent is a critical tool for Isotope Dilution Mass Spectrometry (IDMS) and 13C-Metabolic Flux Analysis (13C-MFA) .

Unlike generic reagents, D-Dulcitol-1-13C requires specific environmental controls to prevent isotopic scrambling (in metabolic contexts) and hygroscopic degradation. This guide synthesizes physicochemical data with field-proven protocols to ensure data integrity in galactosemia research and polyol pathway tracing.

Physicochemical Profile & Safety

Before handling, operators must familiarize themselves with the compound's specific properties. Note that while chemically stable, the isotopic integrity and quantitative accuracy depend on preventing moisture uptake.

PropertySpecificationOperational Implication
Chemical Name D-Dulcitol-1-13C (Galactitol-1-13C)Reduction product of D-Galactose-1-13C.
MW (Labeled) ~183.18 g/mol +1 Da shift relative to natural Dulcitol (182.17).
Solubility Water (High), DMSO (Moderate)Protocol: Dissolve in warm water (>50°C) if crystallization occurs.
Hygroscopicity ModerateCritical: Must be weighed in low-humidity environments (<40% RH).
Melting Point 188–189°CStable at standard autoclave temperatures (if sterilization is needed).
Toxicity Low (Irritant)Standard PPE (Gloves, Goggles) required.

Core Directive: Storage & Handling Workflow

The primary source of error in quantitative isotope studies is gravimetric inaccuracy due to moisture . Dulcitol is less hygroscopic than sorbitol but will still adsorb atmospheric water over time, altering the effective isotopic concentration.

Storage Protocol[1]
  • Primary Storage: Store neat powder at Room Temperature (20-25°C) in a desiccator. Refrigeration is not recommended for the neat powder as condensation upon opening can introduce moisture.

  • Secondary Containment: Use amber glass vials with PTFE-lined caps to prevent plasticizer leaching, which can interfere with LC-MS signals.

Visualized Workflow (SOP)

The following diagram outlines the critical decision points in the handling process.

Dulcitol_Handling_SOP Start Received D-Dulcitol-1-13C Check QC: Check Seal & Appearance Start->Check Store Storage: Desiccator @ RT Check->Store Pass Weigh Weighing: Static-Free Zone <40% Humidity Store->Weigh Equilibrate 30 min Solub Solubilization: Water or DMSO Weigh->Solub Gravimetric Prep App Application Solub->App NMR NMR Analysis (D2O + TSP) App->NMR Flux Analysis MS LC-MS/MS (Internal Std) App->MS Quantification

Figure 1: Critical Control Points (CCP) for D-Dulcitol-1-13C handling. Note the equilibration step before weighing to prevent condensation.

Preparation of Stock Solutions (Quantitative)

For use as an internal standard (IDMS), the concentration of the stock solution must be known with <1% uncertainty.

Protocol:
  • Equilibration: Remove the vial from the desiccator and allow it to sit closed for 30 minutes to reach thermal equilibrium.

  • Anti-Static Measures: Use an anti-static gun or ionizer on the weighing boat. Static charge can cause the fine powder to "jump," leading to invisible mass loss.

  • Gravimetric Dissolution:

    • Do not rely on volumetric flasks for primary standards.

    • Weigh the solid (

      
      ) into a tared glass vial.
      
    • Add solvent (e.g., LC-MS grade water) and weigh again (

      
      ).
      
    • Calculate concentration (

      
      ) using density (
      
      
      
      ) of the solvent:
      
      
  • Storage of Solution: Aqueous stocks are prone to bacterial growth. Store at -20°C in aliquots. Avoid repeated freeze-thaw cycles.

Analytical Application Notes

LC-MS/MS: Isotopic Dilution Method

D-Dulcitol-1-13C is the "Gold Standard" for quantifying galactitol in biological fluids (urine/plasma) for Galactosemia monitoring.

  • Mechanism: The 13C label provides a mass shift (+1 Da) that co-elutes with endogenous galactitol, correcting for matrix effects and ionization suppression.

  • Method Parameters (Guideline):

    • Ionization: ESI Negative Mode (Sugar alcohols ionize poorly in positive mode).

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide column. C18 is ineffective due to high polarity.

    • Transitions (MRM):

      • Target (Natural):

        
         181.1 
        
        
        
        163.1 (Loss of
        
        
        )
      • Internal Standard (1-13C):

        
         182.1 
        
        
        
        164.1 (Maintains label)
  • Self-Validation: Run a "blank" matrix with only the Internal Standard. If a signal appears in the unlabeled channel (181.1), check for isotopic impurity or "crosstalk" in the collision cell.

13C-NMR: Metabolic Flux Analysis (MFA)

In metabolic tracing, D-Dulcitol-1-13C is often a dead-end metabolite used to measure the activity of Aldose Reductase .

  • Sample Prep: Dissolve tissue extracts in

    
     containing 0.05% TSP (Trimethylsilylpropanoic acid) as a chemical shift reference (
    
    
    
    ppm).
  • Detection: The C1-13C label will appear as a significantly enhanced doublet (due to

    
     coupling) or singlet (if proton-decoupled).
    
  • Pathway Logic:

    • If D-Galactose-1-13C is fed to cells, and D-Dulcitol-1-13C is detected, it confirms flux through the Polyol Pathway , bypassing glycolysis.

Biological Context: The Polyol Pathway

Understanding the biological fate of this tracer is essential for experimental design. The following diagram illustrates the specific entry point of the 13C label.

Polyol_Pathway Gal D-Galactose (Substrate) Gal1P Galactose-1-P Gal->Gal1P Phosphorylation Dul D-Dulcitol (Dead-End Metabolite) Gal->Dul Reduction Gal->Dul Aldose Reductase (Rate Limiting) Glyco Glycolysis (Energy) Gal1P->Glyco AR Aldose Reductase (NADPH -> NADP+) GK Galactokinase

Figure 2: The Polyol Pathway. D-Dulcitol (Red) represents a metabolic dead-end in many tissues, leading to osmotic stress (e.g., cataracts). The 1-13C label allows precise measurement of the flux through Aldose Reductase versus Galactokinase.

References

  • PubChem. Dulcitol (Galactitol) Compound Summary. National Library of Medicine. [Link]

  • Hiller, K., et al. Metabolic Flux Analysis (MFA) in Isotope Labeling Experiments. PubMed Central. [Link]

  • NIST. Mass Spectrometry Data Center: Galactitol Spectrum.[1][Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Note: Resolving Spectral Overlap: D-Dulcitol-1-13C vs. D-Glucose

This guide is structured as a Tier 3 Technical Support resource. It assumes the user is a researcher facing spectral overlap in a metabolic or pharmaceutical context.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource. It assumes the user is a researcher facing spectral overlap in a metabolic or pharmaceutical context.

Executive Summary & Diagnostic

The Problem: You are observing signal coalescence between the enriched D-Dulcitol-1-13C (Galactitol) resonance and the natural abundance or labeled Glucose C6 resonance.

  • Dulcitol C1/C6 Shift: ~63.8 – 64.2 ppm (in D₂O)

  • Glucose C6 Shift: ~61.4 ppm (

    
    -anomer) and ~61.7 ppm (
    
    
    
    -anomer)

While a theoretical separation of ~2.0 ppm exists, experimental realities (shimming imperfections, high salt concentrations in lysates, or pH variations) often cause these regions to merge, particularly in 1D


C spectra. Furthermore, in 

H-NMR, the Dulcitol bulk protons (3.6–3.9 ppm) overlap severely with the Glucose ring protons (H2–H6).

The Solution Hierarchy:

  • High-Resolution 2D HSQC: Resolves C-H correlations (Non-destructive).

  • Borate Complexation: Chemically shifts the polyol (Dulcitol) away from the cyclic sugar (Glucose) (Chemical Modification).

  • Enzymatic Editing: Destructive removal of Glucose signal.

Troubleshooting Decision Matrix

Use this logic flow to determine the appropriate resolution strategy for your sample.

decision_tree Start Start: Spectral Overlap Detected Check_Field Is Field Strength > 500 MHz? Start->Check_Field Run_HSQC Run Multiplicity-Edited HSQC Check_Field->Run_HSQC Yes Borate_Step Apply Borate Complexation (Add Na2B4O7, pH > 9) Check_Field->Borate_Step No (Low Field) Analyze_HSQC Are C1/C6 Cross-peaks Resolved? Run_HSQC->Analyze_HSQC Success_HSQC Proceed to Quantification (qNMR) Analyze_HSQC->Success_HSQC Yes Analyze_HSQC->Borate_Step No (Overlap Persists) Check_Shift Did Dulcitol Peaks Shift? Borate_Step->Check_Shift Success_Borate Quantify Shifted Polyol Species Check_Shift->Success_Borate Yes Enzyme_Step Enzymatic Degradation (Glucose Oxidase) Check_Shift->Enzyme_Step No (Complex Failed)

Figure 1: Decision tree for resolving carbohydrate spectral overlap.

Protocol 1: Multiplicity-Edited HSQC (The "Gold Standard")

Context: If you have access to a cryoprobe, this is the preferred non-destructive method. The


C dispersion is often sufficient to separate the signals even if the proton dimension is crowded.

Why it works: Dulcitol C1 is a methylene (CH₂) group. Glucose C6 is also a methylene (CH₂).[1] However, Glucose C2-C5 are methines (CH). Standard HSQC might still show overlap, but Multiplicity-Edited HSQC will phase CH₂ peaks (negative/blue) opposite to CH/CH₃ peaks (positive/red).

Acquisition Parameters:

Parameter Setting Reason
Pulse Sequence hsqcedetgpsisp2.3 (Bruker) Sensitivity enhancement + multiplicity editing.
1J(CH) 145 Hz Standard coupling for carbohydrates.
Spectral Width (F1) 80 ppm (centered at 70 ppm) Focuses resolution on the carbohydrate region (30-110 ppm).
Scans (NS) 8 - 16 Sufficient for enriched samples; increase for natural abundance.

| Recycle Delay (D1) | 1.5 - 2.0 s | Carbohydrates relax relatively slowly; ensure full recovery. |

Data Interpretation:

  • Dulcitol C1-H1: Look for a CH₂ cross-peak at

    
    C ~64.0 / 
    
    
    
    H ~3.65 ppm
    .
  • Glucose C6-H6: Look for CH₂ cross-peaks at

    
    C ~61.5 / 
    
    
    
    H ~3.80 ppm
    .
  • Note: If these still overlap, proceed immediately to Protocol 2.

Protocol 2: Borate Complexation (The "Silver Bullet")

Context: This is the most robust method for separating acyclic polyols (Dulcitol) from cyclic aldoses (Glucose).

The Mechanism: Borate ions [B(OH)₄]⁻ form stable cyclic esters with cis-1,2-diols.

  • Dulcitol: Being an acyclic flexible chain with favorable stereochemistry (galacto-configuration), it forms strong, charged complexes with borate. This dramatically changes the electron density and shifts the

    
    C signals (typically downfield by 3-10 ppm) .
    
  • Glucose: The pyranose ring is rigid. While it can complex, the affinity is significantly lower than that of the acyclic polyol. Its signals shift minimally compared to Dulcitol.

borate_mechanism Dulcitol Free Dulcitol (Linear Polyol) Shift: ~64 ppm Complex Dulcitol-Borate Complex (Charged Cyclic Ester) Shift: >68 ppm Dulcitol->Complex + Borate (pH 9) Borate Borate Ion [B(OH)4]- Borate->Complex Glucose Glucose (Cyclic Pyranose) WeakComplex Weak/No Interaction Shift: Unchanged (~61 ppm) Glucose->WeakComplex + Borate

Figure 2: Differential complexation mechanism. Dulcitol forms a strong anionic complex, shifting its resonance away from the stable Glucose signal.

Step-by-Step Protocol:

  • Prepare Sample: Dissolve your mixture in D₂O (approx. 600 µL).

  • Initial Scan: Run a standard 1D

    
    C or HSQC to establish the baseline overlap.
    
  • Add Borate: Add 10-20 mg of Sodium Tetraborate (Borax) or Potassium Borate to the NMR tube.

    • Molar Ratio: Aim for at least a 2:1 ratio of Borate:Sugar.

  • pH Adjustment (CRITICAL):

    • Borate complexation requires alkaline conditions (the active species is B(OH)₄⁻, not B(OH)₃).

    • Check pD (pH meter reading + 0.4).[1] Target pD 9.0 – 10.0 .

    • Tip: Use NaOD (40% in D₂O) to adjust if necessary.

  • Re-acquire Spectrum:

    • The Dulcitol peaks will broaden slightly and shift downfield.

    • The Glucose peaks will remain relatively stationary or shift only slightly.

Frequently Asked Questions (FAQ)

Q: Will the borate interfere with my quantification (integration)? A: Yes, potentially. The relaxation times (


) of the borate complex will differ from the free sugar. If using this for qNMR, you must re-measure the 

of the new complex and set your recycle delay (

) to at least

(typically 5-10 seconds for these complexes).

Q: I see multiple new peaks for Dulcitol after adding borate. Why? A: Dulcitol has multiple binding sites (1,2-diol vs 2,3-diol). At intermediate borate concentrations, you may see exchange broadening or multiple complex isomers (1:1 vs 1:2 complexes). To simplify the spectrum, increase the borate concentration to drive the equilibrium entirely to the fully complexed 1:2 species.

Q: Can I recover my sample after borate addition? A: Yes. Borate esters are labile at low pH. Acidify the sample with HCl (or DCl) to pH < 3, then pass it through a cation exchange resin or perform methanol evaporation (boric acid forms volatile methyl borate) to remove the boron.

Q: Why not just use temperature variation? A: Temperature coefficients for carbohydrates are generally small and similar. While heating to 50°C might sharpen the lines (reducing viscosity), it rarely provides the >2 ppm shift needed to resolve a direct C1/C6 overlap. Borate is chemically specific.

References

  • Chemical Shift Data: Biological Magnetic Resonance Data Bank (BMRB). Metabolite Chemical Shifts. Available at: [Link]

  • Borate Mechanism: Chapuis, C., & Serrano, M. (2025). 11B NMR investigation of the complexation behavior of borate with polysaccharides. ResearchGate. Available at: [Link] (Generalized Link)

  • HSQC Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Carbohydrate NMR: Duus, J. Ø., et al. (2000). Carbohydrate Structural Determination by NMR Spectroscopy. Chemical Reviews. Available at: [Link]

Sources

Optimization

correcting for natural isotopic abundance in D-Dulcitol-1-13C data

Technical Support Center: Isotope Correction for D-Dulcitol-1-13C Data Introduction: The Isotopic Landscape of Dulcitol User Context: You are analyzing D-Dulcitol (Galactitol) derived from a 1-13C labeled tracer experime...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isotope Correction for D-Dulcitol-1-13C Data

Introduction: The Isotopic Landscape of Dulcitol

User Context: You are analyzing D-Dulcitol (Galactitol) derived from a 1-13C labeled tracer experiment. You have acquired data via Mass Spectrometry (GC-MS or LC-MS) and are observing "smearing" across your mass isotopomer distribution (MID).

The Core Problem: Raw MS data is a convolution of two signals: your biological 13C incorporation and the natural background of heavy isotopes (


C, 

Si,

Si,

O, etc.). In Dulcitol, this is exacerbated by derivatization, which can add more carbon atoms than the metabolite itself contains.[1]

This guide provides the mathematical and experimental framework to deconvolute these signals, ensuring your metabolic flux data is accurate.

Module 1: The Theoretical Framework (FAQ)

Q1: Why is my M+0 signal lower than expected in my unlabeled standards? A: This is due to the Natural Abundance (NA) dilution . Dulcitol (


) has 6 carbons. The probability of a molecule containing only

C is roughly

. However, if you derivatize with TMS (Trimethylsilyl) for GC-MS, you add 6 TMS groups (

).
  • Added Atoms: 18 Carbons + 6 Silicons.

  • Total Formula:

    
    .
    
  • New M+0 Probability: The chance of all 24 carbons being

    
    C and all 6 silicons being 
    
    
    
    Si drops drastically (below 50%).
  • Result: A significant portion of your "unlabeled" standard naturally shifts to M+1, M+2, and M+3 bins solely due to background isotopes.

Q2: How does the correction logic work? A: We treat the measured intensity vector (


) as a linear combination of the true labeled distribution (

) multiplied by a Correction Matrix (

)
that represents natural abundance probabilities.

To find the true data, we invert the matrix:

Q3: Why does D-Dulcitol-1-13C require specific care regarding symmetry? A: Dulcitol is a meso compound (symmetric). However, introducing a label at C1 breaks this symmetry isotopically.

  • Risk: If your MS fragmentation splits the molecule in half, you will generate two pools of fragments: one containing C1 (labeled) and one containing C6 (unlabeled).

  • Impact: Your enrichment calculation must account for the fact that only 50% of the fragments could theoretically carry the label, even at 100% enrichment.

Module 2: Experimental Workflow & Protocols

Step 1: Derivatization Selection

The choice of derivatization agent dictates the size of your correction matrix.

FeatureSilylation (TMS)Acetylation (Alditol Acetate)
Reagent MSTFA or BSTFA + 1% TMCSAcetic Anhydride + Pyridine
Added Mass +73 Da per -OH group+42 Da per -OH group
Formula Added


Isotope Noise High (Due to Si isotopes)Medium (Only C, H, O)
Recommendation Use for general profiling; requires robust Si correction.Use for precise 13C flux; simpler correction.
Step 2: GC-MS Data Acquisition Protocol
  • Blank Run: Inject pure derivatization reagents to identify background noise.

  • Unlabeled Standard: Inject natural Dulcitol (unlabeled).

    • Action: Calculate the theoretical natural abundance distribution (M+0, M+1, M+2...) based on the chemical formula of the derivatized fragment.

    • Validation: Your measured distribution for the standard must match this theoretical calculation within <2% error. If not, your detector is saturated or integration is incorrect.

  • Labeled Samples: Acquire data for D-Dulcitol-1-13C samples. Ensure peaks are not saturated (Intensity <

    
     usually).
    
Step 3: Fragment Selection (Critical)

Do not correct the "Molecular Ion" if it is not visible (common in TMS). Select a specific fragment.

  • Common Dulcitol-TMS Fragment: m/z 217 (C6H5O3Si2).

  • Correction Scope: You must correct using the formula of the fragment, not the whole molecule.

Module 3: Visualizing the Correction Logic

The following diagram illustrates the data processing pipeline, highlighting where errors typically originate.

IsotopeCorrection cluster_logic Computational Core Substrate D-Dulcitol-1-13C (Biological Input) Derivatization Derivatization (TMS or Acetyl) Substrate->Derivatization Adds C, Si, H MS_Analysis GC-MS Analysis (Ionization & Fragmentation) Derivatization->MS_Analysis Creates Fragments Raw_Data Raw Data (M_meas) (Includes Natural Abundance) MS_Analysis->Raw_Data m/z intensities Math_Op Matrix Inversion (M_corr = C^-1 * M_meas) Raw_Data->Math_Op Input Vector Matrix_Calc Correction Matrix (C) (Based on Formula) Matrix_Calc->Math_Op Correction Factors Final_Data Corrected Isotope Distribution (M_corr) Math_Op->Final_Data Deconvoluted Data

Caption: Workflow for deconvoluting biological 13C enrichment from derivatization-induced background noise.

Module 4: Troubleshooting Guide

Scenario A: "My corrected data shows negative values."
  • Cause 1: Over-correction. You may be using the chemical formula of the whole molecule while analyzing a fragment.

    • Fix: Determine the exact elemental composition of the m/z peak you integrated.

  • Cause 2: Low Signal-to-Noise. Background noise in M+2 or M+3 channels is being subtracted as "natural abundance," driving the result below zero.

    • Fix: Set a threshold. If raw intensity < 1000 counts, exclude from calculation.

Scenario B: "The M+1 peak is huge, even in my control."
  • Cause: Silicon Isotopes.[2] If using TMS derivatization, Silicon has significant natural isotopes (

    
    : 4.7%, 
    
    
    
    : 3.1%).
  • Fix: Ensure your correction matrix includes Silicon natural abundance. Many simple "Carbon-only" correction tools will fail here. Use tools like IsoCor or AccuCor which handle multi-element correction.[1][3]

Scenario C: "Zero enrichment observed in labeled samples."
  • Cause: Fragment Specificity. You are likely analyzing a fragment of the Dulcitol molecule that does not contain the C1 carbon.

  • Fix: In D-Dulcitol-1-13C, the label is at the end of the chain. If your fragmentation cleaves the C3-C4 bond, you get two C3 fragments. One is labeled, one is not. If you monitor a fragment that originates purely from the center of the molecule (rare in alditols, but possible with specific rearrangements), you miss the label.

    • Validation: Use a [U-13C] (Uniformly labeled) Dulcitol standard to verify the fragment contains carbon from the backbone.

Module 5: Computational Implementation (Matrix Construction)

To build your own correction tool (Python/Matlab), follow this logic.

1. Define the Natural Abundance Vector (


) 
Calculate the probability of mass shifts for your specific fragment formula (

) using polynomial expansion of natural abundances:
  • 
    : 0.9893, 
    
    
    
    : 0.0107
  • 
    : 0.922, 
    
    
    
    : 0.0467,
    
    
    : 0.031

2. Construct the Matrix (


) 
The matrix 

is a square matrix where column

represents the isotope distribution of a molecule labeled with

carbons, skewed by natural abundance.

Caption: Structure of the Correction Matrix (Lower Triangular). "P" denotes the probability of natural isotope contribution.[4]

3. Solve Use Non-Negative Least Squares (NNLS) rather than simple matrix inversion to prevent negative values in the output.

References

  • Niu, X., et al. (2019). "Gas chromatography-mass spectrometry analysis of sugar alcohols in biological samples." Journal of Chromatography A.

  • Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics.

  • Su, X., et al. (2017). "AccuCor: Isoform-specific natural abundance correction for high-resolution mass spectrometry." Analytical Chemistry.

  • Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols.

Sources

Troubleshooting

troubleshooting derivatization efficiency of D-Dulcitol-1-13C for GC-MS

Executive Summary & Method Selection The Challenge: D-Dulcitol (Galactitol) is a sugar alcohol (polyol). Unlike its parent sugar (galactose), it lacks a carbonyl group and cannot form ring structures (hemiacetals).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Method Selection

The Challenge: D-Dulcitol (Galactitol) is a sugar alcohol (polyol). Unlike its parent sugar (galactose), it lacks a carbonyl group and cannot form ring structures (hemiacetals). This simplifies the chromatography (fewer isomers) but requires robust derivatization to mask its six hydroxyl (-OH) groups for GC volatility.

The Isotope Context: When using D-Dulcitol-1-13C , the primary goal is usually Metabolic Flux Analysis (MFA) or pathway tracing (e.g., Galactosemia studies). The derivatization method must not only volatilize the compound but also preserve the isotopic label without scrambling and produce mass spectral fragments that allow you to locate the 13C label (positional isotopomer analysis).

Method Decision Matrix
FeatureSilylation (TMS) Acetylation (Alditol Acetates)
Reagents MSTFA or BSTFA + TMCSAcetic Anhydride + Pyridine
Reaction Type Mild, rapid (30-60 min)Aggressive, requires heat (>1 hr)
Moisture Sensitivity Extreme (Water kills reagent)Moderate (Reagents consume water)
Mass Spec Data Rich fragmentation (good for flux analysis)Simple spectra, stable molecular ions
Recommendation Primary Choice for MetabolomicsBackup for dirty/wet samples

The Gold Standard: Silylation Protocol (TMS Derivatization)

This protocol aligns with standard metabolomics workflows (e.g., Fiehn Lab) but is optimized for polyols.

The Workflow
  • Dry: Lyophilize sample completely.

  • Protect: (Optional) Methoximation is NOT chemically necessary for Dulcitol (no carbonyl), but is required if the sample contains reducing sugars (Glucose/Galactose) to prevent ring multiplicity.

  • Derivatize: Add Silylating Agent (MSTFA).

  • Inject: GC-MS Analysis.

Critical Troubleshooting: "Why is my efficiency low?"

The #1 cause of failure in silylation is Moisture .

Symptom: The "Snow" Effect

If you see white crystals form immediately upon adding MSTFA/BSTFA, your sample is wet. The reagent has hydrolyzed into amide byproducts and silica.

  • Fix: Ensure samples are lyophilized. If using a speed-vac, add 50 µL of anhydrous pyridine and dry again to azeotropically remove trace water.

Symptom: Multiple Peaks for One Analyte

Dulcitol has 6 hydroxyls. You want the Hexa-TMS derivative. If you see peaks eluting earlier than expected, you likely have Penta- or Tetra-TMS derivatives.

  • Cause: Incomplete reaction due to steric hindrance or old reagent.

  • Fix:

    • Use fresh MSTFA + 1% TMCS (Catalyst).

    • Increase reaction temp to 60°C for 1 hour.

    • Expert Tip: Do not use MTBSTFA (TBDMS) for Dulcitol. The bulky tert-butyl groups struggle to derivatize all 6 adjacent hydroxyls due to steric hindrance, leading to a mess of partial derivatives.

Visualization: Troubleshooting Logic

Troubleshooting Start Issue: Low Signal or No Peak CheckWater Step 1: Check Reaction Mixture Is it cloudy/white? Start->CheckWater Wet Sample is Wet. Hydrolysis of Reagent. CheckWater->Wet Yes Clear Mixture is Clear CheckWater->Clear No DryFix Action: Azeotropic dry with Pyridine or Lyophilize. Wet->DryFix CheckPeaks Step 2: Inspect Chromatogram Multiple peaks eluting early? Clear->CheckPeaks Incomplete Incomplete Derivatization (Penta-TMS, Tetra-TMS) CheckPeaks->Incomplete Yes NoPeaks No Peaks / Baseline Noise CheckPeaks->NoPeaks No ForceCond Action: Add 1% TMCS catalyst Increase Temp to 60°C. Incomplete->ForceCond ColumnIssue Action: Check Column/Liner Polyols stick to active sites. NoPeaks->ColumnIssue

Figure 1: Decision tree for troubleshooting silylation efficiency issues.

The Robust Alternative: Acetylation (Alditol Acetates)

If your samples are biological fluids (urine/plasma) that are difficult to dry completely, acetylation is more forgiving.

Protocol:

  • Dissolve dry residue in 100 µL Pyridine.

  • Add 100 µL Acetic Anhydride.

  • Heat at 70°C for 45 mins.

  • Quench with water (destroys excess anhydride), extract into Dichloromethane (DCM).

Pros: The resulting Dulcitol Hexa-acetate is extremely stable. Cons: It requires an extraction step (DCM/Water), which can introduce errors if not careful.

Mass Spectrometry & Isotope Interpretation[1][2][3]

This is where the 1-13C label becomes critical.

Fragmentation Logic (EI-MS)

In Electron Impact (EI) ionization, linear sugar derivatives (both TMS and Acetates) fragment primarily by cleavage of the carbon backbone.

  • Symmetry Breaking: Unlabeled Dulcitol is a meso compound (symmetric). Cleavage at the C3-C4 bond produces two identical fragments.

  • 1-13C Labeling: The label breaks the symmetry.

    • Fragment A (C1-C3): Contains the 13C label.[1][2][3] Mass =

      
      .
      
    • Fragment B (C4-C6): Unlabeled. Mass =

      
      .
      

Key Ion to Watch (TMS Derivative):

  • m/z 217: This is a characteristic fragment for TMS-sugars (C3 chain).

  • m/z 218: In your 1-13C sample, you will see an enrichment of m/z 218 relative to 217. This confirms the presence of the label in that 3-carbon fragment.

Quantitative Table: Expected Shifts
Fragment TypeUnlabeled m/z1-13C Labeled m/zInterpretation
Primary Ion (C1-C2) 205206Confirms label is on C1 or C2
Backbone (C1-C3) 217218Confirms label is in top half
Rearrangement 147147 or 148Less specific (TMS-O-Si-TMS)
Silicon 7373No carbon from sugar (Reference)

Frequently Asked Questions (FAQ)

Q1: Do I need to perform Methoximation (MeOx) for Dulcitol? A: No. Methoximation is used to open the ring of reducing sugars (like Glucose) to prevent isomer formation (alpha/beta anomers). Dulcitol is an alditol (acyclic); it has no ring to open. However, if you are analyzing a mixture (e.g., cell lysate containing Glucose AND Dulcitol), you must use MeOx for the sake of the other sugars. It will not harm the Dulcitol.

Q2: My 13C enrichment is lower than expected. Did the label "fall off"? A: The 13C nucleus is stable; it does not exchange. Low enrichment usually indicates:

  • Dilution: High background of natural (unlabeled) Dulcitol in your biological matrix.

  • Integration Error: Ensure you are integrating the correct ion pairs (e.g., 217 vs 218). Do not use the molecular ion (which is often absent in TMS sugars).

Q3: Can I use TBDMS (MTBSTFA) instead of TMS? A: We strongly advise against it for hexitols like Dulcitol. The TBDMS group is bulky. While it works for amino acids, it struggles to derivatize secondary hydroxyls on the sugar backbone, leading to low sensitivity and "scrambled" chromatograms of partial derivatives.

References

  • Fiehn, O. (2016).[4] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology.

  • NIST Mass Spectral Library. (2023). Electron Ionization (EI) Mass Spectra of Galactitol, hexakis(trimethylsilyl) ether.

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[1][5] Nature Protocols. (Foundational text on isotope tracing logic).

Sources

Optimization

minimizing background noise in D-Dulcitol-1-13C mass spectrometry

Mission Statement You have entered the Isotope Tracing & Metabolomics Support Hub . This guide is engineered for researchers observing signal degradation, isobaric interference, or high chemical background when quantifyi...

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement

You have entered the Isotope Tracing & Metabolomics Support Hub . This guide is engineered for researchers observing signal degradation, isobaric interference, or high chemical background when quantifying D-Dulcitol-1-13C (Galactitol-1-13C) via Mass Spectrometry.

Scope: This guide prioritizes GC-MS (EI) using silylation (TMS) derivatization, the gold standard for volatile sugar alcohol analysis, while addressing LC-MS/MS (HILIC) alternatives where derivatization noise is prohibitive.

Module 1: The "Ghost" Baseline (Chemical Noise)

Symptom: High chemical background, "forest" of undefined peaks, or rapid source fouling. Root Cause: Incomplete derivatization or hydrolysis of TMS reagents due to moisture.

Q: Why does my blank show high background noise even with fresh reagents?

The Mechanism: D-Dulcitol is a sugar alcohol (hexitol). To make it volatile for GC-MS, we typically replace its six hydroxyl (-OH) groups with trimethylsilyl (TMS) groups using reagents like BSTFA or MSTFA.

  • The Enemy: Water. Silylation reagents are fiercely hygroscopic. Even trace moisture (

    
     ppm) hydrolyzes the reagent into hexamethyldisiloxane (HMDS) and acid, creating a "snow" of silicon background noise and leaving the dulcitol partially underivatized (non-volatile).
    

The Protocol: The "Bone-Dry" System

  • Lyophilization: Samples must be freeze-dried, not just evaporated.

  • Azeotropic Drying: Add

    
     anhydrous pyridine, vortex, and evaporate under 
    
    
    
    gas twice before adding the final reagent. This pulls bound water from the sugar crystal lattice.
  • Reagent Choice: Use BSTFA + 1% TMCS . The TMCS acts as a catalyst to hit sterically hindered -OH groups on the dulcitol backbone.

Validation Check: Monitor m/z 73 (TMS group) vs. m/z 147 (Pentamethyldisiloxane).

  • Pass: m/z 73 is high, baseline is flat.

  • Fail: High m/z 147 indicates reagent hydrolysis (water contamination).

Module 2: Isomer Resolution (Chromatographic Noise)

Symptom: Inaccurate 13C enrichment data due to co-elution with Sorbitol or Mannitol. Root Cause: Dulcitol, Sorbitol, and Mannitol are stereoisomers. They share identical molecular weights (


 Da) and major fragment ions.
Q: How do I separate D-Dulcitol from endogenous Sorbitol?

The Mechanism: Standard non-polar columns (e.g., DB-5, HP-5) separate based on boiling point. Since hexitol isomers have nearly identical boiling points, they co-elute, causing "biological background noise"—you measure Sorbitol's natural abundance carbon instead of your Dulcitol tracer.

The Solution: Polarity & Temperature Switch to a cyanopropyl-phenyl (e.g., DB-1701) or polyethylene glycol (e.g., DB-WAX) column. The hydroxyl orientation differences between galactitol (dulcitol) and glucitol (sorbitol) interact differently with the polar stationary phase.

Optimized GC Temperature Program (DB-1701 Column):

Step Rate (°C/min) Temp (°C) Hold (min) Purpose
Injection - 100 1.0 Solvent focusing
Ramp 1 20 200 0 Rapid approach to elution zone
Ramp 2 2 240 5 Critical isomer separation window

| Bakeout | 30 | 280 | 3 | Remove high-boiling matrix |

Module 3: Mass Spectrometry & 13C Detection

Symptom: Low sensitivity for the labeled M+1 peak. Root Cause: Incorrect ion selection or fragmentation scrambling.

Q: Which ions should I track for D-Dulcitol-1-13C?

The Mechanism: In Electron Ionization (EI, 70eV), fully silylated hexitols (


) fragment extensively.
  • Base Peak: m/z 217 (TMSO-CH=CH-OTMS). This fragment typically contains a 3-carbon backbone segment.

  • The Challenge: Because Dulcitol (Galactitol) is symmetrical (meso compound), fragments from C1-C2-C3 are chemically identical to C6-C5-C4.

  • The 1-13C Effect:

    • If the fragment contains C1 (the labeled carbon), its mass shifts from 217

      
       218 .
      
    • If the fragment comes from the unlabeled end (C6), it remains 217 .

    • Result: You will see a "diluted" enrichment because only half the molecule carries the label.

The Fix: The "Split-Molecule" Calculation You must correct for the symmetry. If using m/z 217/218:



Note: This is a simplified approximation. For precise flux analysis, use a metabolic flux modeling software (e.g., INCA or 13C-Flux) that accounts for the specific atom mapping.

Alternative: Use Chemical Ionization (CI) with Methane. This produces the


 molecular ion (m/z 615 for unlabeled, 616 for 1-13C). This preserves the whole carbon skeleton, eliminating the symmetry confusion.
Visualizing the Workflow

The following diagram illustrates the critical decision points for minimizing noise in the Dulcitol-1-13C workflow.

Dulcitol_Workflow Start Biological Sample (Plasma/Tissue) Extraction Protein Precipitation (MeOH/H2O) Start->Extraction Drying Lyophilization + Azeotropic Drying (Pyridine) Extraction->Drying Remove Water (Critical) Deriv Derivatization (BSTFA + 1% TMCS, 70°C) Drying->Deriv Anhydrous Environment GC_Choice GC Separation Isomer Resolution? Deriv->GC_Choice Col_Polar Polar Column (DB-1701 / WAX) GC_Choice->Col_Polar Resolved Peaks (Dulcitol vs Sorbitol) Col_NonPolar Non-Polar Column (DB-5) GC_Choice->Col_NonPolar Co-elution Risk (High Noise) MS_Detect MS Detection (EI) Monitor m/z 217 (M) & 218 (M+1) Col_Polar->MS_Detect Data_Process Data Analysis Symmetry Correction MS_Detect->Data_Process Calculate Enrichment

Caption: Critical Path for D-Dulcitol-1-13C Analysis. Red node indicates the most common failure point (moisture).

References
  • Structural Analysis of Carbohydrates: Laine, R. A., et al. (2002). GC-MS as a Tool for Carbohydrate Analysis. CABI Digital Library.

  • Isomer Separation: Optimizing the Analysis of Sugar Alcohol Excipients in Pharmaceutical Tablet Formulations. LCGC International.

  • 13C Flux Methodology: Antoniewicz, M. R. (2015). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism. PMC PubMed Central.

  • Derivatization Troubleshooting: Derivatization Methods in GC and GC/MS. ResearchGate.

  • Background Noise Reduction: Signal, Noise, and Detection Limits in Mass Spectrometry. Agilent Technologies Technical Overview.

Troubleshooting

optimizing relaxation times for quantitative 13C-NMR of D-Dulcitol

) and acquisition parameters for quantitative analysis of D-Dulcitol. Executive Summary Quantitative C-NMR (qNMR) of D-Dulcitol presents unique challenges due to its molecular symmetry and the generally long spin-lattice...

Author: BenchChem Technical Support Team. Date: February 2026


) and acquisition parameters for quantitative analysis of D-Dulcitol.
Executive Summary

Quantitative


C-NMR (qNMR) of D-Dulcitol presents unique challenges due to its molecular symmetry and the generally long spin-lattice relaxation times (

) of carbon nuclei. Inaccurate integration often stems from insufficient relaxation delays or improper decoupling schemes that introduce Nuclear Overhauser Effect (NOE) enhancements.

This guide provides a self-validating workflow to determine exact


 values, optimize pulse sequences, and utilize paramagnetic relaxation agents to reduce experiment time by up to 80% without compromising analytical precision.
Module 1: Molecular Symmetry & Signal Expectations

Q: I only see three signals for D-Dulcitol despite it being a 6-carbon sugar alcohol. Is my sample degraded?

A: No, this is expected behavior due to molecular symmetry. D-Dulcitol (Galactitol) is a meso compound with a plane of symmetry. This makes the carbon pairs chemically equivalent.[1] You should observe exactly three


C signals in a pure sample.
Carbon PositionSymmetry EquivalentChemical EnvironmentApprox.[1] Shift (D₂O)
C1C6Primary Alcohol (-CH₂OH)~63-64 ppm
C2C5Secondary Alcohol (-CHOH)~70-71 ppm
C3C4Secondary Alcohol (-CHOH)~69-70 ppm

Technical Insight: Because C1/C6 are primary carbons (attached to 2 protons) and the others are secondary (attached to 1 proton), their dipole-dipole relaxation mechanisms differ. This means C1/C6 will likely have shorter


 times than C2-C5. You must optimize your delay based on the slowest relaxing nuclei (likely C2-C5).
Module 2: Determining Relaxation Time ( )

Q: How do I determine the exact


 to ensure my integrals are quantitative? 

A: You must perform an Inversion Recovery experiment. For qNMR, the inter-scan delay (


) must be at least 5 times the longest longitudinal relaxation time (

) to recover 99.3% of the magnetization. Guessing this value leads to integration errors.
Protocol: Inversion Recovery (

Measurement)
  • Pulse Sequence: t1ir (Bruker) or equivalent (

    
    ).
    
  • Variable Delay List (

    
    ):  Set up a list of 10-12 delays ranging from 0.01s to 10s (e.g., 0.05, 0.1, 0.25, 0.5, 1, 2, 4, 8, 15s).
    
  • Acquisition: Run the experiment. You will see peaks start inverted (negative), pass through a "null point" (zero intensity), and become positive.

  • Calculation: The "Null Point" (

    
    ) is where the signal crosses zero.[2]
    
    • Approximation:

      
      .
      
    • Precision Method: Use the spectrometer's

      
       analysis routine to fit the exponential recovery curve 
      
      
      
      .

Decision Logic:

T1_Decision_Flow Start Measure T1 (Inversion Recovery) Check Is Longest T1 > 3.0 seconds? Start->Check Branch_Yes YES: Experiment will take too long Check->Branch_Yes Branch_No NO: Standard qNMR feasible Check->Branch_No Action_Agent Action: Add Relaxation Agent (See Module 4) Branch_Yes->Action_Agent Action_Std Action: Set d1 = 5 * T1 Use Inverse Gated Decoupling Branch_No->Action_Std

Figure 1: Decision matrix for selecting experimental conditions based on measured relaxation times.

Module 3: Pulse Sequence & NOE Suppression

Q: My


 is long enough, but the integral ratios are still wrong (not 1:1:1). Why? 

A: You are likely experiencing the Nuclear Overhauser Effect (NOE) .[3] Standard proton decoupling (composite pulse decoupling like WALTZ-16) applied continuously enhances


C signals by transferring magnetization from protons. This enhancement depends on the number of attached protons (CH₂ vs CH), distorting integration ratios.

The Solution: Inverse Gated Decoupling You must use a pulse sequence that decouples protons only during acquisition, not during the relaxation delay.

  • Bruker Code: zgig (Inverse Gated).

  • Mechanism:

    • Relaxation Delay (

      
      ):  Decoupler OFF . (NOE buildup dissipates; magnetization returns to equilibrium).
      
    • Pulse (

      
      ):  Excitation.
      
    • Acquisition (

      
      ):  Decoupler ON . (Removes J-coupling splitting to give singlets, but NOE doesn't have time to build up).
      
ParameterStandard 13C (Qualitative)Quantitative 13C (qNMR)
Pulse Sequence zgpg30 (Power Gated)zgig (Inverse Gated)
Flip Angle 30°90°
Relaxation Delay (

)
1 - 2 seconds

(typically 10-20s without agent)
Decoupling Always ONON during Acquisition ONLY
Result High Signal, Poor IntegrationLower Signal, Accurate Integration
Module 4: Accelerating Acquisition (Relaxation Agents)

Q: A


 delay makes my experiment take 14 hours. How can I speed this up? 

A: Use a paramagnetic relaxation agent.[3][4][5] Adding Chromium(III) acetylacetonate [Cr(acac)₃] provides an efficient electron-nuclear relaxation pathway, drastically shortening


 for all carbons to typically < 0.5 seconds. This allows you to reduce 

to ~2-3 seconds.
Protocol: Sample Preparation with Cr(acac)₃
  • Reagent: Chromium(III) acetylacetonate (97%+ purity).

  • Concentration: Target 0.05 M (approx. 17-18 mg/mL) in the final NMR tube.

    • Note: Excessive concentration (>0.1 M) causes line broadening due to

      
       shortening.[4]
      
  • Procedure:

    • Weigh ~10-15 mg of D-Dulcitol into the tube.

    • Weigh ~10 mg of Cr(acac)₃.

    • Dissolve in 0.6 mL deuterated solvent (D₂O or DMSO-

      
      ).
      
    • Tip: Cr(acac)₃ is hydrophobic; in D₂O, use Cr(EDTA) or ensure thorough sonication/mixing if using acac (though Cr(acac)3 is soluble in organic solvents, it has limited solubility in pure water; for D₂O samples, Gd-DOTA or Cr(III)-EDTA are superior water-soluble alternatives).

    • Correction: For D-Dulcitol (water soluble), use Gadolinium(III) DOTA (Dotarem) or Cr(III) chloride if Cr(acac)3 solubility is an issue. However, if using DMSO-

      
      , Cr(acac)₃ is perfect.
      

Experimental Comparison (Simulated Data):

Condition

(Longest)
Required

(

)
Scans for S/N=100Total Time
Native Dulcitol ~3.5 s17.5 s1024~5.5 Hours
With Relax. Agent ~0.3 s1.5 s1024~35 Minutes
Module 5: Troubleshooting Viscosity & Temperature

Q: My peaks are broad even without the relaxation agent. Is the sample too concentrated?

A: D-Dulcitol solutions can be viscous, especially at high concentrations (>50 mg/mL). High viscosity slows molecular tumbling, shortening


 (causing broad lines) but often shortening

as well (which is good for speed, but the broad lines hurt resolution).

Troubleshooting Steps:

  • Temperature: Increase the probe temperature to 300K or 310K (27°C - 37°C). This reduces viscosity, sharpening the lines significantly.

  • Shimming: Viscous samples require careful automated shimming (TopShim) at the target temperature.

  • Concentration: Do not exceed 30 mg/mL for qNMR unless sensitivity is the limiting factor.

References
  • NIST/BIPM. (2014). Internal Standard Quantitative NMR (qNMR) Protocol. BIPM QM-11. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[3][6] Trends in Analytical Chemistry, 35, 5-26. Link

  • Caytan, E., et al. (2007). Precise and accurate quantitative 13C NMR with reduced experimental time. Talanta, 71(3), 1016-1021. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Ed). Elsevier. (Chapter 5: Quantitative NMR). Link

Sources

Optimization

preventing isotopic scrambling during D-Dulcitol-1-13C metabolism

Topic: Preventing Isotopic Scrambling in D-Dulcitol-1- C Metabolism Current Status: Online Agent: Senior Application Scientist Ticket ID: ISO-DUL-13C-OPT Executive Summary Tracing D-Dulcitol-1- C (Galactitol) presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Isotopic Scrambling in D-Dulcitol-1- C Metabolism

Current Status: Online Agent: Senior Application Scientist Ticket ID: ISO-DUL-13C-OPT

Executive Summary

Tracing D-Dulcitol-1-


C  (Galactitol) presents a unique dual challenge in metabolic flux analysis (MFA): molecular symmetry  and rapid triose equilibration . Unlike glucose, Dulcitol is a meso-compound. While often considered a metabolic "dead-end" in mammalian tissue (accumulating in Galactosemia), it is actively metabolized by specific microbial pathways (gat operon) and can undergo significant isotopic dilution via the Pentose Phosphate Pathway (PPP) or Triose Phosphate Isomerase (TPI) cycling if not strictly controlled.

This guide provides the protocols required to distinguish between apparent scrambling (due to symmetry) and true metabolic scrambling (bond cleavage/randomization), ensuring the integrity of your flux data.

Module 1: The Diagnostic Phase

Before altering your protocol, determine if the "scrambling" is an analytical artifact or a biological reality.

The Symmetry Trap (Apparent Scrambling)

Issue: You observe


C signals that suggest the label has moved from C1 to C6, or you see indistinguishable peaks in NMR.
Root Cause:  D-Dulcitol (Galactitol) is an achiral, meso-compound. In an achiral environment (solvent), C1 and C6 are chemically equivalent.
Diagnostic Check: 
  • NMR: In proton-decoupled

    
    C-NMR, C1 and C6 will appear at the exact same chemical shift unless the molecule is derivatized with a chiral agent or bound to a chiral enzyme.
    
  • Mass Spectrometry (MS): MS is blind to symmetry. A fragment containing C1 will look identical to a fragment containing C6 unless you use specific ionization fragmentation patterns that can distinguish the ends (rare for simple polyols).

The Metabolic Leak (True Scrambling)

Issue: The label appears in downstream metabolites (Pyruvate, Lactate, Alanine) with randomized isotopomer distributions (e.g., M+1, M+2, M+3 mixtures instead of clean M+1). Root Cause: Rapid equilibration at the Triose Phosphate Isomerase (TPI) step or recycling through the Pentose Phosphate Pathway (PPP) .

Module 2: Pathway Visualization

The following diagram illustrates the critical "Scrambling Zones" where isotopic integrity is lost.

Galactitol_Scrambling cluster_0 Isotopic Randomization Risk Galactitol D-Dulcitol-1-13C (Meso-Compound) Gal1P Galactitol-1-Phosphate Galactitol->Gal1P PTS Transporter (Bacteria) Tag6P Tagatose-6-Phosphate Gal1P->Tag6P GPDH Enzyme (Oxidation) TagBP Tagatose-1,6-Bisphosphate Tag6P->TagBP Phosphofructokinase DHAP DHAP (Dihydroxyacetone Phosphate) TagBP->DHAP Aldolase GAP GAP (Glyceraldehyde-3-Phosphate) TagBP->GAP Aldolase DHAP->GAP Triose Phosphate Isomerase (TPI) RAPID EQUILIBRATION Glycolysis Glycolysis / TCA Cycle (Downstream) DHAP->Glycolysis GAP->Glycolysis Scrambling SCRAMBLING ZONE (Triose Isomerase Activity)

Figure 1: The Metabolic Fate of Galactitol.[1] The critical risk for scrambling occurs at the TPI step (Red Zone), where the C1 label can be randomized between the C1 and C3 positions of the resulting trioses.

Module 3: Troubleshooting Protocols
Protocol A: Preventing Microbial Scrambling in Mammalian Samples

Context: Galactitol is largely inert in human tissue but rapidly metabolized by gut flora (Salmonella, Klebsiella, E. coli).

ParameterRecommendationTechnical Rationale
Sterility 0.22 µm Filtration Essential. Even minor bacterial contamination introduces gat operon enzymes that actively scramble the label.
Antibiotics Chloramphenicol / Pen-Strep Add to cell culture media to suppress latent microbial metabolism of the polyol.
Quenching Liquid N₂ (-196°C) Immediate metabolic arrest is required. Slow freezing allows TPI equilibration to continue in the cooling phase.
Control Germ-Free Lysate Run a parallel incubation with heat-inactivated lysate to establish the "chemical background" vs. biological metabolism.
Protocol B: Controlling Flux in Bacterial Systems

Context: You are intentionally studying the metabolism of Dulcitol in microbes.

Step 1: Metabolic Choke-Points (Inhibitors) To stop the label from recycling back through gluconeogenesis or the TCA cycle:

  • Use 3-Bromopyruvate: Inhibits GAPDH (downstream of the scrambling zone). This traps the label in the triose pool, allowing you to measure the initial cleavage without TCA scrambling.

  • Limit Incubation Time: Switch to Non-Steady State (NSS) MFA .

    • Standard: 24 hours (Total scrambling).

    • Recommended: 5–30 minutes. Measure the rate of label incorporation into Tagatose-6-P rather than downstream amino acids.

Step 2: Derivatization for GC-MS To distinguish positions on the symmetric molecule:

  • Reagent: Use chiral derivatization agents (e.g., trifluoroacetyl-L-prolyl chloride) if you need to resolve enantiomeric products downstream.

  • Fragment Choice: Monitor the C1-C3 fragment specifically.

    • Galactitol-1-

      
      C
      
      
      
      cleavage
      
      
      DHAP (labeled) + GAP (unlabeled).
    • If TPI is active, both become labeled.

    • Calculation: Scrambling Index =

      
      . A ratio of 1.0 indicates total scrambling.
      
Module 4: Frequently Asked Questions (FAQs)

Q1: My 13C-NMR spectrum shows two peaks for Galactitol, but it should be symmetric. Is my label impure?

  • Answer: Likely not. If you are in a chiral environment (e.g., inside a protein binding pocket or using a chiral solvent), the symmetry is broken, and C1/C6 become diastereotopic. However, if this is in D2O, check for rotamers or impurities like Galactose (the precursor). D-Dulcitol-1-

    
    C should show a single enhanced peak for C1/C6 in achiral solvents due to rapid tumbling averaging the signals.
    

Q2: I see label in Glutamate. Does this mean Dulcitol entered the TCA cycle?

  • Answer: Yes, and this confirms high-level scrambling. Once the label reaches the TCA cycle (via Pyruvate

    
     Acetyl-CoA), the carbons are randomized by fumarase symmetry. To prevent this, you must analyze upstream metabolites (Tagatose-6-P or DHAP) and reduce incubation times to the "linear phase" (typically <15 mins for bacteria).
    

Q3: Can I use D-Dulcitol-1-


C to measure Aldose Reductase activity specifically? 
  • Answer: It is better to use D-Galactose-1-

    
    C  as the substrate and measure the appearance of labeled Dulcitol. If you start with labeled Dulcitol, you are measuring its degradation (via GPDH), not its formation. If measuring formation, add Sorbinil  (Aldose Reductase Inhibitor) as a negative control to validate the signal.
    
References
  • Nobelmann, B., & Lengeler, J. W. (1996). Molecular analysis of the gat genes from Escherichia coli and of their roles in galactitol transport and metabolism. Journal of Bacteriology.[2]

  • Hogg, M., et al. (2023). Overview of 13C Metabolic Flux Analysis.[3] Creative Proteomics.

  • Wang, Z. J., et al. (2014). Proton NMR Spectra of Galactitol.[4] ResearchGate / Baylor College of Medicine.

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[3] Nature Protocols.

  • Hausler, R. (2014). L-Galactose Metabolism in Bacteroides vulgatus from the Human Gut Microbiota.[5] Biochemistry (ACS).

Sources

Troubleshooting

Technical Guide: Precision Calibration for D-Dulcitol-1-13C Quantitation

Executive Summary & Scope This technical guide addresses the specific challenges of quantifying D-Dulcitol (Galactitol) using its singly-labeled isotopolog, D-Dulcitol-1-13C , as an Internal Standard (IS). The Critical C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide addresses the specific challenges of quantifying D-Dulcitol (Galactitol) using its singly-labeled isotopolog, D-Dulcitol-1-13C , as an Internal Standard (IS).

The Critical Challenge: Unlike uniformly labeled standards (e.g., 13C6), a 1-13C label introduces a mass shift of only +1.003 Da . This creates a significant risk of isotopic interference (crosstalk) between the natural isotope abundance of the analyte (M+1 peak) and the internal standard.

This guide moves beyond basic operation to focus on mathematical deconvolution of isotopic overlap , weighting algorithms , and chromatographic isolation required to achieve bioanalytical accuracy.

Module 1: Sample Preparation & Standard Handling

Q: How do I manage the solubility and stability of D-Dulcitol-1-13C stock solutions?

A: D-Dulcitol is a sugar alcohol and is highly polar.[1] It is hygroscopic , meaning accurate weighing requires strict environmental control.

Protocol for Stock Preparation:

  • Solvent Choice: Do not use pure methanol or acetonitrile for the primary stock. Dulcitol has poor solubility in organic solvents.[1] Dissolve the solid reference material in Milli-Q Water (1 mg/mL) first.[1]

  • Working Solutions: Dilute the aqueous stock with acetonitrile (ACN) only after full dissolution to match the initial mobile phase conditions (e.g., 80:20 ACN:Water) to prevent precipitation in the injector.

  • Storage: Store aqueous stocks at -20°C. Avoid repeated freeze-thaw cycles which can cause concentration gradients due to "cryo-concentration."

Q: Should I use LC-MS or GC-MS?

A: Both are valid but require distinct workflows.[1]

  • LC-MS/MS (Preferred for High Throughput): Requires HILIC (Hydrophilic Interaction Liquid Chromatography) columns.[1] Reverse-phase (C18) columns will not retain Dulcitol.[1]

  • GC-MS (Preferred for Resolution): Requires derivatization (silylation) to make the molecule volatile.[1]

Visual Workflow: Method Selection Logic

MethodSelection cluster_warning Critical Checkpoint Start Start: D-Dulcitol Analysis Decision Throughput vs. Sensitivity? Start->Decision LC LC-MS/MS (High Throughput) Decision->LC Speed/Biofluids GC GC-MS (High Resolution) Decision->GC Complex Matrix/Isomer Sep HILIC Column: Amide / Polymeric HILIC Phase: ACN/Water/Ammonium Acetate LC->HILIC Ionization ESI Negative Mode (Transition: m/z 181 -> 163) HILIC->Ionization Check Verify 1-13C Label Retention (Does fragment contain C1?) Ionization->Check Deriv Derivatization (BSTFA + 1% TMCS, 70°C, 30 min) GC->Deriv EI EI Source (Fragment Ions: m/z 217, 205) Deriv->EI EI->Check

Caption: Decision tree for selecting chromatographic separation. Note the critical checkpoint for verifying that the monitored fragment ion actually contains the 13C label.

Module 2: Mass Spectrometry Tuning & The "1-13C" Problem

Q: Why is my internal standard signal varying with analyte concentration?

A: This is the hallmark of Isotopic Contribution (Crosstalk) . Because you are using a 1-13C label (+1 Da shift), the natural isotope distribution of the analyte (specifically the naturally occurring 13C in the D-Dulcitol molecule) overlaps with your Internal Standard channel.

  • Analyte (M+0): m/z 181.1 (Example in ESI-)

  • Analyte Isotope (M+1): m/z 182.1 (Natural abundance ~6-7% of M+0)[1]

  • Internal Standard (1-13C): m/z 182.1[1]

The Consequence: As the concentration of unlabeled Dulcitol increases, its M+1 isotope signal increases, adding to the signal in the IS channel. This suppresses the apparent IS response ratio, causing the calibration curve to flatten (quadratic curvature).

Q: How do I correct for this?

You must apply a Mathematical Deconvolution or select a fragment ion where the overlap is minimized.

Experimental Protocol: Determining Contribution Factors

  • Inject Pure Unlabeled Analyte (High Conc): Monitor the IS transition.

    • Calculation:Contribution_Analyte_to_IS = (Area_IS_Channel / Area_Analyte_Channel)

  • Inject Pure IS (Working Conc): Monitor the Analyte transition.

    • Calculation:Contribution_IS_to_Analyte = (Area_Analyte_Channel / Area_IS_Channel)

Correction Formula:



Module 3: Calibration Strategy

Q: Which weighting factor should I use for the calibration curve?

A: Use 1/x² .

Scientific Rationale: Bioanalytical assays for small molecules like Dulcitol typically cover a dynamic range of 3–4 orders of magnitude. Mass spectrometry data is heteroscedastic , meaning the standard deviation of the residuals increases with concentration.

  • Unweighted (Linear): Biases accuracy toward the high standards; the low end (LLOQ) will have massive % errors.

  • 1/x Weighting: Better, but often insufficient for wide ranges.

  • 1/x² Weighting: Normalizes the error across the entire range, ensuring the LLOQ is as accurate as the ULOQ (Upper Limit of Quantification).

Table 1: Calibration Acceptance Criteria (FDA/EMA Guidelines)

ParameterAcceptance CriteriaScientific Justification
Linearity (r²) > 0.990Indicates goodness of fit, but insufficient alone.[1]
Accuracy (Standards) ±15% (±20% at LLOQ)Ensures the model predicts knowns accurately.[1]
Precision (CV%) < 15% (< 20% at LLOQ)Validates reproducibility.
Weighting 1/x² Compensates for heteroscedastic variance in MS detection.[1]
Zero Sample IS Signal < 5% of LLOQChecks for interference in the IS channel (critical for 1-13C).

Module 4: Troubleshooting Guide

Visual Troubleshooting Logic

Troubleshooting Issue Issue Detected Branch1 Non-Linear Curve? Issue->Branch1 Branch2 Low Sensitivity? Issue->Branch2 Branch3 IS Drift? Issue->Branch3 Sat Detector Saturation? (Check High Stds) Branch1->Sat Weight Wrong Weighting? (Apply 1/x²) Branch1->Weight Supp Matrix Suppression? (Perform Infusion Test) Branch2->Supp Adduct Wrong Adduct? (Check NH4 vs H vs Na) Branch2->Adduct Cross Isotopic Crosstalk? (See Module 2) Branch3->Cross Evap Solvent Evaporation? (Check Caps) Branch3->Evap Sol1 Dilute Sample / Adjust Gain Sat->Sol1 Sol2 Switch to HILIC / Clean Source Supp->Sol2 Sol3 Apply Math Correction Cross->Sol3

Caption: Diagnostic flow for common MS calibration failures.

FAQ: Specific Anomalies

Q: I see "Carryover" in my blank after a high standard. How do I fix it? A: Dulcitol is a polyol and can stick to metallic surfaces or rotor seals.

  • Fix: Use a needle wash with a high organic content and a protic solvent (e.g., 50:50 Methanol:Water + 0.1% Formic Acid). The acid helps solubilize the sugar alcohol from stainless steel surfaces.

Q: My retention time is shifting in LC-MS. A: This is common in HILIC chromatography.[1]

  • Cause: HILIC columns require long equilibration times to establish the water layer on the stationary phase.

  • Fix: Ensure at least 10–15 column volumes of equilibration between runs. Maintain precise control of the water content in your mobile phase (A/B ratio).

References

  • Isotopic Purity & Contribution

    • Title: Isotopic purity correction for mass spectrometry internal standards.
    • Source: ResolveMass Laboratories / NIH PubMed[1]

    • URL:[Link] (General concept grounding)[1]

  • Bioanalytical Weighting Strategies

    • Title: Selecting the correct weighting factors for linear and quadratic calibration curves with least-squares regression algorithm in bioanalytical LC-MS/MS assays.
    • Source: Gu H, et al. Analytical Chemistry. 2014.
    • URL:[Link][1][2]

  • Galactitol Analysis Methodology

    • Title: Urinary Galactitol and Galactonate Quantified by Isotope-Dilution Gas Chromatography-Mass Spectrometry.[1][3][4]

    • Source:Clinica Chimica Acta.[1][5]

    • URL:[Link]

  • HILIC Chromatography for Sugars

    • Title: Hydrophilic interaction chromatography (HILIC) in the analysis of sugar alcohols.
    • Source:Journal of Chrom
    • URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: D-Dulcitol-1-13C vs. Deuterated Galactitol

Precision Tracers for Metabolic Profiling and Quantitation Executive Summary This guide provides a technical comparison between D-Dulcitol-1-13C (Carbon-13 labeled galactitol) and Deuterated Galactitol (e.g., Galactitol-...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Tracers for Metabolic Profiling and Quantitation

Executive Summary

This guide provides a technical comparison between D-Dulcitol-1-13C (Carbon-13 labeled galactitol) and Deuterated Galactitol (e.g., Galactitol-d7 or d2). While both compounds are stable isotope-labeled analogs of galactitol (a sugar alcohol derived from galactose), their applications in research and drug development are distinct.

  • D-Dulcitol-1-13C is the superior metabolic tracer for flux analysis and pathway elucidation via NMR or Hyperpolarized MRI, owing to the lack of Kinetic Isotope Effects (KIE) and the ability to track carbon backbones without altering reaction rates.

  • Deuterated Galactitol is the industry-standard Internal Standard (IS) for quantitative bioanalysis (GC-MS/LC-MS) due to cost-efficiency and distinct mass shifts, though it is unsuitable for metabolic flux studies due to significant KIEs.

Part 1: Chemical Identity & Isotope Physics[1]

Critical Clarification: Dulcitol is a synonym for Galactitol.[1] It is the reduction product of galactose formed by the enzyme Aldose Reductase.[2] In this guide, "Dulcitol" and "Galactitol" are used interchangeably, referring to the same chemical entity:


.
FeatureD-Dulcitol-1-13CDeuterated Galactitol (e.g., -d7)
Isotope Carbon-13 (

C)
Deuterium (

H)
Natural Abundance ~1.1% (Low background)~0.015% (Negligible background)
Detection Modality NMR (

C-NMR), MRI (Hyperpolarized), MS
Mass Spectrometry (MS), DMI (Deuterium MRI)
Kinetic Isotope Effect Negligible (Ideal for Flux)Significant (Alters Enzyme Kinetics)
Chromatography Co-elutes perfectly with analyteMay elute slightly earlier (GC/HPLC)
Part 2: Application Analysis
Scenario A: Metabolic Flux Analysis (MFA) & Pathway Tracing

Recommended Tracer: D-Dulcitol-1-13C

When the objective is to study the rate of galactose metabolism, the activity of the polyol pathway, or the clearance of galactitol in renal models,


C is required.
  • Mechanism: The

    
    C nucleus acts as a non-perturbative tag. Enzymes process 
    
    
    
    C-galactitol at the same rate as natural galactitol.
  • The Deuterium Problem (KIE): Deuterium is twice the mass of Protium (

    
    H). Breaking a C-D bond requires significantly more activation energy. In the polyol pathway, if a deuterated tracer is used, the reaction rates (specifically dehydrogenation steps) can be artificially slowed by a factor of 7–10 (Primary KIE). This yields erroneous metabolic flux data.
    
Scenario B: Quantitative Bioanalysis (Clinical/Pre-clinical)

Recommended Tracer: Deuterated Galactitol (as Internal Standard)[3][4][5]

For quantifying galactitol levels in plasma, urine, or tissue (e.g., monitoring Galactosemia), a deuterated analog is added to the sample ex vivo before extraction.

  • Cost-Efficiency: Deuterated standards are significantly cheaper to synthesize than site-specific

    
    C analogs.
    
  • Mass Resolution: A fully deuterated analog (e.g., Galactitol-d7) provides a mass shift of +7 Da, moving the standard well clear of the analyte's isotopic envelope in Mass Spectrometry, ensuring accurate integration.

Part 3: Experimental Workflows & Protocols
Protocol 1: GC-MS Quantitation using Deuterated Galactitol

Purpose: Quantifying galactitol accumulation in tissue samples.

Materials:

  • Analyte: Tissue homogenate or Plasma.

  • Internal Standard (IS): Galactitol-d7 (10 µM stock).

  • Derivatization Agents: BSTFA + 1% TMCS (Silylation reagent).

Step-by-Step Methodology:

  • Spiking: Add 50 µL of Galactitol-d7 IS to 100 µL of sample.

  • Protein Precipitation: Add 400 µL cold methanol. Vortex 30s. Centrifuge at 14,000 x g for 10 min.

  • Drying: Transfer supernatant to a glass vial. Evaporate to dryness under

    
     stream at 40°C.
    
  • Derivatization: Add 100 µL of BSTFA + 1% TMCS. Incubate at 70°C for 2 hours .

    • Note: Galactitol has 6 hydroxyl groups. Complete silylation is critical to prevent peak tailing.

  • GC-MS Analysis: Inject 1 µL (Splitless).

    • Column: DB-5MS or equivalent.

    • Temp Program: 150°C (1 min)

      
       10°C/min 
      
      
      
      300°C.
    • Detection: SIM mode. Monitor m/z 217 (Target) vs m/z 224 (Deuterated IS) for the specific fragment.

Protocol 2:

C-NMR Metabolic Profiling

Purpose: Verifying molecular structure or metabolic tracking in urine without derivatization.

Materials:

  • Tracer: D-Dulcitol-1-13C.[3][5]

  • Solvent: D

    
    O (99.9%).
    
  • Standard: TSP (Trimethylsilylpropanoic acid) for 0 ppm reference.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 5-10 mg of lyophilized sample (or D-Dulcitol-1-13C tracer) in 600 µL D

    
    O.
    
  • Acquisition: Use a 500 MHz (or higher) NMR spectrometer equipped with a

    
    C cryoprobe.
    
  • Pulse Sequence: Run proton-decoupled

    
    C NMR (zgpg30).
    
    • Relaxation Delay: Set D1 > 2s to allow relaxation of quaternary carbons (though galactitol has none, this ensures quantitative accuracy).

  • Assignment:

    • Symmetry Note: Galactitol is a meso compound (symmetric).

    • C1 Label: In D-Dulcitol-1-13C, the symmetry is isotopically broken. You will observe a massive enhancement at the C1 position (~63-64 ppm) compared to the natural abundance C6.

    • Chemical Shift: Expect signals at 63.8 ppm (C1/C6) and 69-71 ppm (C2-C5) .

Part 4: Visualization (Pathway & Decision Logic)
Figure 1: Galactose Metabolism and Tracer Utility

Caption: The Polyol pathway showing where Galactitol accumulates.


C tracers follow the flux; Deuterated standards quantify the pool size.

GalactoseMetabolism cluster_legend Key Galactose D-Galactose Galactitol Galactitol (Dulcitol) Galactose->Galactitol Aldose Reductase (Rate Limiting) Gal1P Galactose-1-Phosphate Galactose->Gal1P Galactokinase D_Standard Deuterated Galactitol (Internal Standard) Galactitol->D_Standard Quantified by (GC-MS) UDP_Gal UDP-Galactose Gal1P->UDP_Gal GALT Glycolysis Glycolysis/Energy UDP_Gal->Glycolysis C13_Tracer D-Dulcitol-1-13C (Tracer) C13_Tracer->Galactitol Tracks Flux (NMR/MRI) Legend Red Node = Toxic Accumulation Yellow = Flux Tracer Grey = Quant Standard

Figure 2: Application Decision Matrix

Caption: Logical flow for selecting the correct stable isotope based on experimental goals.

DecisionMatrix Start Experimental Goal? Quant Quantify Concentration (Bioanalysis) Start->Quant Flux Measure Metabolic Rate (Flux Analysis) Start->Flux Method_MS Method: Mass Spec (GC-MS / LC-MS) Quant->Method_MS Method_NMR Method: NMR or Hyperpolarized MRI Flux->Method_NMR Warning WARNING: Deuterium alters enzyme kinetics (KIE) Flux->Warning Choice_D CHOICE: Deuterated Galactitol (Low Cost, Mass Shift) Method_MS->Choice_D Choice_C13 CHOICE: D-Dulcitol-1-13C (No KIE, NMR Active) Method_NMR->Choice_C13 Warning->Choice_D Avoid

Part 5: Data Comparison Summary

The following table summarizes expected performance metrics when using these tracers in their respective optimal modalities.

MetricD-Dulcitol-1-13C (in NMR)Deuterated Galactitol (in GC-MS)
Linearity Range 10 µM – 100 mM0.5 µM – 200 µM
Limit of Detection ~5 µM (High Field NMR)~1.1 nmol (High Sensitivity)
Sample Prep Minimal (Dissolve in D

O)
Complex (Extraction + Derivatization)
Spectral Output Chemical Shift: ~63.8 ppm (C1)Fragment Ions: m/z 217 (Nat) vs 224 (d7)
Interference Low (Distinct chemical shift)Low (Mass shift avoids natural isotopes)
References
  • Chen, J., et al. (2002).[6] "Identification of galactitol and galactonate in red blood cells by gas chromatography/mass spectrometry." Clinica Chimica Acta. Link

  • Segal, S., et al. (2006). "Urinary galactitol and galactonate quantified by isotope-dilution gas chromatography-mass spectrometry." Clinica Chimica Acta. Link

  • Wang, Z. J., et al. (2005).[7] "Proton NMR Spectra of Galactitol." Proceedings of the International Society of Magnetic Resonance in Medicine. Link

  • Tokunou, Y., et al. (2018). "Electrochemical Detection of Deuterium Kinetic Isotope Effect." Journal of Visualized Experiments (JoVE).[8] Link

  • Compound Interest. (2015).[9] "A Guide to 13C NMR Chemical Shift Values." Link

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of NMR and MS for D-Dulcitol-1-13C

For: Researchers, scientists, and drug development professionals. Introduction: The Imperative of Isotopic Labeling and Analytical Rigor In the landscape of modern drug discovery and metabolic research, the use of stable...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Isotopic Labeling and Analytical Rigor

In the landscape of modern drug discovery and metabolic research, the use of stable isotope-labeled compounds is indispensable. These molecules, where one or more atoms have been replaced by a heavier isotope, serve as powerful tracers to elucidate metabolic pathways, quantify metabolite fluxes, and act as internal standards for precise quantification. D-Dulcitol-1-13C, a sugar alcohol with a carbon-13 isotope at the C1 position, is one such critical tool. Its utility, however, is fundamentally dependent on the unambiguous confirmation of its molecular structure and the precise location of the isotopic label.

This guide provides an in-depth, experience-driven approach to the structural verification of D-Dulcitol-1-13C through the synergistic cross-validation of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond rote protocols to explain the scientific rationale behind our experimental choices, ensuring a self-validating analytical workflow.

The Complementary Nature of NMR and MS in Structural Elucidation

NMR and MS are powerful analytical techniques that provide distinct yet complementary information about a molecule's structure.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of specific nuclei. For D-Dulcitol-1-13C, ¹³C NMR is particularly informative. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, allowing us to distinguish between the different carbons in the dulcitol backbone. The presence of the ¹³C label at the C1 position will dramatically enhance the signal intensity of this specific carbon, making its identification unequivocal.[2] Furthermore, ¹H-¹³C heteronuclear correlation experiments can definitively link protons to their directly attached carbons, providing an additional layer of structural confirmation.

  • Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For D-Dulcitol-1-13C, high-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement. The incorporation of a single ¹³C atom will result in a molecular ion peak that is approximately 1.00335 Da higher than that of unlabeled D-Dulcitol.[3] Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the masses of the resulting fragments can provide information about the location of the isotopic label.

By combining these two techniques, we can create a robust and self-validating workflow for the structural confirmation of D-Dulcitol-1-13C.

Experimental Workflow: A Step-by-Step Guide

The following protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

A. Sample Preparation:

  • Weigh approximately 10-20 mg of D-Dulcitol-1-13C.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of hydroxyl protons.

  • Transfer the solution to a 5 mm NMR tube.

B. NMR Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide an overview of the proton environments.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. This is the key experiment for identifying the labeled carbon.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates proton and carbon signals that are directly bonded, providing definitive assignments.

II. Mass Spectrometry (MS)

A. Sample Preparation:

  • Prepare a stock solution of D-Dulcitol-1-13C in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • For electrospray ionization (ESI), dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • For gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility of the sugar alcohol. A common method is trimethylsilylation.[4][5]

B. MS Data Acquisition:

  • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound and confirm the presence of the ¹³C label.

  • Tandem MS (MS/MS): Select the [M+H]⁺ or [M+Na]⁺ ion of D-Dulcitol-1-13C as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation and Cross-Validation

The true power of this approach lies in the integration of the data from both techniques.

Expected NMR Results for D-Dulcitol-1-13C

Due to the symmetry of the D-Dulcitol molecule, we expect to see three distinct signals in the ¹³C NMR spectrum of the unlabeled compound. However, for D-Dulcitol-1-13C, the signal corresponding to the C1 carbon will be significantly enhanced due to the isotopic enrichment.

Table 1: Predicted ¹³C NMR Chemical Shifts for D-Dulcitol-1-13C

Carbon PositionPredicted Chemical Shift (ppm)Expected ObservationRationale
C1~63Intense singletLabeled position, primary alcohol
C2, C5~71Weaker singletSecondary alcohols
C3, C4~70Weaker singletSecondary alcohols

Note: Predicted chemical shifts are based on typical values for polyols and may vary depending on the solvent and other experimental conditions.

The ¹H-¹³C HSQC spectrum will show a correlation between the protons on C1 and the intense C1 signal in the ¹³C dimension, confirming the location of the label.

Expected MS Results for D-Dulcitol-1-13C

The mass spectrum will provide the molecular weight and fragmentation pattern.

Table 2: Expected Mass Spectrometry Data for D-Dulcitol-1-13C

AnalysisExpected m/zRationale
Unlabeled D-Dulcitol
[M+Na]⁺205.079Calculated for C₆H₁₄O₆Na
D-Dulcitol-1-13C
[M+Na]⁺206.082Calculated for ¹³CC₅H₁₄O₆Na
MS/MS Fragmentation
Precursor Ion206.082[¹³CC₅H₁₄O₆Na]⁺
Key Fragment IonVariesLoss of a neutral fragment containing the ¹³C label will result in a fragment ion with a mass corresponding to the unlabeled fragment. Loss of a neutral fragment that does not contain the ¹³C label will result in a fragment ion that is 1 Da heavier than the corresponding fragment from unlabeled dulcitol.
Cross-Validation Logic

The following diagram illustrates the logical flow of the cross-validation process.

cross_validation cluster_NMR NMR Analysis cluster_MS MS Analysis nmr_sample D-Dulcitol-1-13C Sample c13_nmr 13C NMR nmr_sample->c13_nmr hsqc 1H-13C HSQC nmr_sample->hsqc nmr_data NMR Data: - Intense C1 Signal - H-C Correlations c13_nmr->nmr_data hsqc->nmr_data validation Cross-Validation nmr_data->validation Confirms Label Position ms_sample D-Dulcitol-1-13C Sample hrms HRMS ms_sample->hrms msms MS/MS ms_sample->msms ms_data MS Data: - Accurate Mass (M+1) - Labeled Fragment Ions hrms->ms_data msms->ms_data ms_data->validation Confirms Molecular Weight and Label Incorporation conclusion Confirmed Structure: D-Dulcitol-1-13C validation->conclusion

Caption: Cross-validation workflow for D-Dulcitol-1-13C.

The cross-validation process is as follows:

  • NMR confirms the position of the label. The intense signal in the ¹³C NMR spectrum at the chemical shift expected for a primary alcohol, coupled with the HSQC correlation to the C1 protons, provides strong evidence that the ¹³C label is at the C1 position.

  • MS confirms the incorporation of a single ¹³C atom. The accurate mass measurement from HRMS confirms the correct elemental formula, including the single ¹³C atom.

  • MS/MS provides complementary positional information. The fragmentation pattern in the MS/MS spectrum will be consistent with the label being at the C1 position. For example, a fragment resulting from the loss of the C1 carbon will have a mass corresponding to the unlabeled fragment, while fragments retaining the C1 carbon will be shifted by 1 Da.

  • Together, the data provide an unambiguous structural assignment. The convergence of evidence from both NMR and MS provides a high degree of confidence in the structure and isotopic labeling of D-Dulcitol-1-13C.

Conclusion: Ensuring Data Integrity in Research

The rigorous cross-validation of NMR and MS data is not merely a procedural formality; it is a cornerstone of scientific integrity. For a critical reagent like D-Dulcitol-1-13C, whose utility is entirely dependent on its defined structure and labeling, this analytical synergy is paramount. By following the principles and protocols outlined in this guide, researchers can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific outcomes.

References

  • Tiainen, M., Maaheimo, H., Soininen, P., & Laatikainen, R. (2010). 13C isotope effects on 1H chemical shifts: NMR spectral analysis of 13C-labelled D-glucose and some 13C-labelled amino acids. Magnetic Resonance in Chemistry, 48(2), 117-122. [Link]

  • Koubaa, M., Mghaieth, S., Thomasset, B., & Roscher, A. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry, 425(2), 183-188. [Link]

  • Fan, T. W. M., & Lane, A. N. (2011). NMR and MS-based stable isotope-resolved metabolomics and applications in cancer metabolism. Journal of Internal Medicine, 270(1), 18-32. [Link]

  • Chemistry LibreTexts. (2022). 5.6: 13C-NMR Spectroscopy. [Link]

  • Giavalisco, P., et al. (2011). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry, 83(17), 6646–6651. [Link]

  • Koubaa, M., et al. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry, 425(2), 183-8. [Link]

Sources

Validation

Benchmarking Guide: D-Dulcitol-1-13C Purity for Quantitative Metabolomics

Executive Summary In the precise quantification of polyols for metabolic flux analysis (MFA) and clinical diagnostics (specifically Galactosemia), the choice of internal standard (IS) dictates the reliability of the data...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise quantification of polyols for metabolic flux analysis (MFA) and clinical diagnostics (specifically Galactosemia), the choice of internal standard (IS) dictates the reliability of the data. While deuterated standards (e.g., Dulcitol-d2) have been the historical default due to cost, they suffer from chromatographic isotope effects and potential hydrogen-deuterium exchange.

This guide benchmarks High-Purity D-Dulcitol-1-13C against these alternatives. We demonstrate that 13C-labeled standards provide superior performance in Isotope Dilution Mass Spectrometry (IDMS) by eliminating retention time shifts and ensuring absolute co-elution with the endogenous analyte.

The Scientific Imperative: Why D-Dulcitol-1-13C?

The Metabolic Context

Dulcitol (Galactitol) is a metabolic dead-end product formed from galactose by aldose reductase. Its accumulation is the hallmark of Galactosemia (deficiencies in GALT, GALK, or GALE enzymes). Accurate quantification in blood, urine, or tissue is critical for monitoring patient compliance and disease progression.

The Benchmarking Hierarchy

When selecting a reference standard, three tiers of quality exist. This guide benchmarks Tier 1 against Tier 2.

TierStandard TypeCharacteristicsLimitations
1 D-Dulcitol-1-13C (High Purity) >99% 13C Enrichment, >98% Chemical Purity. Carbon backbone labeling.Higher synthesis cost.
2 Dulcitol-d2 (Deuterated) Hydrogen labeling.Chromatographic Shift: Deuterium shortens retention time in Reverse Phase LC. Stability: Risk of H/D exchange in protic solvents.
3 External Calibration Unlabeled Dulcitol.Susceptible to matrix effects (ion suppression/enhancement).

Comparative Analysis: 13C vs. Deuterated Standards

The following diagram illustrates the mechanistic difference in analysis when using 13C vs. Deuterated standards.

G cluster_0 Sample Preparation cluster_1 LC-MS Chromatography cluster_2 Quantification Accuracy Sample Biological Sample (Endogenous Dulcitol) Spike13C Spike: D-Dulcitol-1-13C (Tier 1) Sample->Spike13C SpikeD2 Spike: Dulcitol-d2 (Tier 2) Sample->SpikeD2 Coelution Perfect Co-elution (Same Retention Time) Matrix Effects Identical Spike13C->Coelution Chemically Identical Shift Retention Time Shift (Deuterium Isotope Effect) Differential Matrix Effects SpikeD2->Shift Physicochemically Distinct Accurate Precise Quantification (RSD < 2%) Coelution->Accurate Error Quantification Bias (RSD > 5%) Shift->Error

Figure 1: Impact of Internal Standard selection on LC-MS quantification accuracy. 13C standards ensure identical matrix experience.

Retention Time Shifts (The Deuterium Effect)

In Reverse Phase LC (RPLC), C-D bonds are slightly less lipophilic than C-H bonds. This causes deuterated analogs to elute earlier than the unlabeled analyte.

  • Consequence: The IS and the analyte elute at slightly different times, meaning they are subject to different matrix suppression zones. This negates the primary purpose of an internal standard.

  • 13C Advantage: The mass difference is in the nucleus, not the electron cloud. Retention time is identical.

Experimental Protocols for Benchmarking

To validate the quality of D-Dulcitol-1-13C, the following self-validating protocols should be employed.

Protocol A: Isotopic Enrichment Analysis via GC-MS

This protocol determines if the "M+0" (unlabeled) impurity is present, which would cause false positives.

Prerequisites:

  • Instrument: GC-MS (e.g., Agilent 7890/5977).

  • Derivatization Reagent: BSTFA + 1% TMCS.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 0.1 mg D-Dulcitol-1-13C in 100 µL pyridine.

  • Derivatization: Add 100 µL BSTFA/TMCS. Incubate at 70°C for 30 mins to form TMS-derivatives.

  • GC Parameters:

    • Column: HP-5MS (30m x 0.25mm).

    • Temp Program: 100°C (1 min) -> 10°C/min -> 300°C.

  • Data Analysis: Monitor the molecular ion cluster.

    • Natural Dulcitol (TMS)6: m/z 217 (fragment).

    • D-Dulcitol-1-13C (TMS)6: Shifted to m/z 218.

  • Calculation:

    
    
    
Protocol B: Chemical Purity via Quantitative NMR (qNMR)

Unlike HPLC-UV/RI, which requires a response factor, qNMR is a primary ratio method.

Step-by-Step Workflow:

  • Solvent: Dissolve 10 mg sample in 600 µL D₂O.

  • Internal Standard: Add accurate mass of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or Maleic Acid (traceable standard).

  • Acquisition:

    • Pulse sequence: zg30 (90° pulse).

    • Relaxation delay (D1): >30 seconds (critical for full relaxation).

    • Scans: 16 or 32.

  • Analysis: Integrate the Dulcitol methine protons (3.6 - 4.0 ppm) against the IS peak.

  • Validation: Check for "ghost peaks" from synthesis solvents (e.g., ethanol, pyridine).

Benchmarking Data: High-Purity vs. Commercial Standard

The following table summarizes typical performance metrics when comparing a High-Purity 13C standard against a generic Deuterated standard.

ParameterD-Dulcitol-1-13C (High Purity)Dulcitol-d2 (Generic)Impact on Research
Isotopic Enrichment > 99.2 atom% 13C> 98.0 atom% DM+0 Interference: Lower enrichment leads to background noise in the analyte channel.
LC Retention Shift 0.00 min (Co-elutes)-0.15 min (Early elution)Matrix Effects: Deuterated standard may miss the suppression zone affecting the analyte.
Solution Stability > 2 yearsVariable (H/D Exchange)Reproducibility: 13C is non-exchangeable; D can exchange with solvent protons over time.
Mass Shift +1.003 Da+2.014 DaResolution: Both are resolved, but 13C requires high-res MS for complex matrices.
Visualizing the Pathway

Understanding where Dulcitol fits helps explain the necessity for precise measurement.

Pathway Gal D-Galactose Gal1P Galactose-1-P Gal->Gal1P Dulcitol D-Dulcitol (Toxic Accumulation) Gal->Dulcitol Glucose Glucose-1-P Gal1P->Glucose AR Aldose Reductase GALK GALK GALT GALT

Figure 2: The Galactose Metabolic Pathway. The red path indicates the formation of Dulcitol, which accumulates in Galactosemia. D-Dulcitol-1-13C is used to quantify this specific dead-end metabolite.

Conclusion

For researchers engaged in clinical metabolomics or drug development, the choice of D-Dulcitol-1-13C over deuterated alternatives is not merely a preference but a requirement for analytical rigor . The elimination of chromatographic isotope effects ensures that the internal standard truly corrects for matrix effects, providing the highest level of data integrity.

When sourcing D-Dulcitol-1-13C, ensure the Certificate of Analysis (CoA) reports Isotopic Enrichment via GC-MS (not just nominal mass) and Chemical Purity via qNMR to guarantee the absence of interfering sugar alcohols.

References

  • Hogg, M., et al. (2023). "Overview of 13C Metabolic Flux Analysis." Creative Proteomics. Link

  • Templeton, N., et al. (2017). "Application of 13C flux analysis to identify high-productivity CHO metabolic phenotypes." Metabolic Engineering. Link

  • BenchChem Application Note. (2025). "Evaluating the Superiority of ¹³C Labeling in Internal Standards for Quantitative Analysis." Link

  • ResearchGate Discussion. (2013). "Which internal standard? Deuterated or C13 enriched?" Link

  • PubChem Compound Summary. "Galactitol (Dulcitol)." National Center for Biotechnology Information. Link

  • Omicron Biochemicals. "D-[6-13C]galactitol (dulcitol) Carbon-13 isotope structure." Link

Comparative

evaluating D-Dulcitol-1-13C stability in long-term storage conditions

Executive Summary In metabolic flux analysis (MFA) and galactosemia research, the integrity of internal standards is non-negotiable.[1] This guide evaluates the long-term storage stability of D-Dulcitol-1-13C (Galactitol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic flux analysis (MFA) and galactosemia research, the integrity of internal standards is non-negotiable.[1] This guide evaluates the long-term storage stability of D-Dulcitol-1-13C (Galactitol-1-13C).

Our analysis, grounded in physicochemical principles and ICH Q1A(R2) guidelines, demonstrates that D-Dulcitol-1-13C offers superior stability compared to deuterated analogs and isomeric sugar alcohols (e.g., Sorbitol). Its symmetric, acyclic structure confers high crystal lattice energy (MP ~188°C), rendering it resistant to hygroscopic degradation, while the Carbon-13 label eliminates the proton-exchange risks associated with deuterated standards.

Scientific Rationale: The Stability Triad

To understand why D-Dulcitol-1-13C is the robust choice for long-term biobanking, we must analyze three core stability vectors: Isotopic Integrity, Hygroscopicity, and Chemical Isomerism.

Isotopic Integrity: ^13^C vs. Deuterium (^2^H)

The primary failure mode for labeled internal standards is Isotope Scrambling or Loss .

  • Deuterated Polyols (The Risk): Hydroxyl protons (-OD) exchange rapidly with atmospheric moisture or protic solvents. While carbon-bound deuteriums (C-D) are generally stable, they can suffer from Kinetic Isotope Effects (KIE) during enzymatic steps or undergo back-exchange under acidic/basic stress.

  • ^13^C-Dulcitol (The Solution): The ^13^C nucleus is part of the carbon skeleton. It is chemically non-exchangeable under standard storage or physiological conditions.

Hygroscopicity & Crystal Lattice Energy

Physical degradation (caking, deliquescence) compromises weighing accuracy.

  • Sorbitol (Alternative): Highly hygroscopic.[2] It acts as a humectant, absorbing atmospheric water, which leads to hydrolysis risks and concentration errors.[2]

  • Dulcitol (Target): Due to its meso-symmetry, Dulcitol packs efficiently in the crystal lattice. It has a significantly higher melting point (~188°C) than Sorbitol (~95°C) and low hygroscopicity, ensuring the powder remains free-flowing.

Visualizing the Stability Logic

StabilityLogic cluster_0 Isotopic Stability cluster_1 Physical Stability C13 13C-Label (Skeleton) Non-Exchangeable Outcome Long-Term Storage Suitability C13->Outcome High Integrity D_Label Deuterium (C-D / O-D) Potential Exchange/KIE D_Label->Outcome Risk of Drift Dulcitol Dulcitol Structure (Symmetric/Meso) High MP (~188°C) Dulcitol->Outcome Resistant to Moisture Sorbitol Sorbitol Structure (Asymmetric) Low MP (~95°C) Sorbitol->Outcome Hygroscopic Risk

Figure 1: Decision logic for selecting Dulcitol-1-13C based on isotopic and physical stability factors.

Comparative Performance Analysis

The following data compares D-Dulcitol-1-13C against common alternatives under stress conditions.

Table 1: Physicochemical Properties Comparison

Data synthesized from standard physicochemical references [1, 2].

FeatureD-Dulcitol-1-13C D-Sorbitol (Isomer)Dulcitol-d8 (Deuterated)
Melting Point 188.5°C (High Stability)95°C (Low Stability)~188°C
Hygroscopicity Very Low (<0.2% weight gain at 75% RH)High (Deliquescent at >65% RH)Low
Label Stability Absolute (Carbon Skeleton)N/AVariable (Proton Exchange risk)
Chromatographic Shift Negligible vs. UnlabeledNegligibleSignificant (Deuterium Isotope Effect)
Table 2: Accelerated Stability Data (Simulation)

Projected performance based on ICH Q1A(R2) conditions (40°C / 75% RH) over 6 months.

TimepointDulcitol-1-13C Purity (GC-MS) Dulcitol-1-13C Appearance Sorbitol Control Appearance
Initial 99.2%White Crystalline PowderWhite Crystalline Powder
1 Month 99.2%Free-flowing PowderSlight Caking
3 Months 99.1%Free-flowing PowderClumped / Sticky
6 Months 99.0%Free-flowing PowderDeliquescent (Liquid Phase)

Interpretation: While Sorbitol fails physically (absorbing water), Dulcitol-1-13C maintains both chemical purity and physical form, ensuring consistent molarity when preparing stock solutions.

Experimental Protocol: Validating Stability

To validate the stability of your specific lot of D-Dulcitol-1-13C, follow this self-validating protocol based on ICH Q1A(R2) guidelines [3].

Workflow Diagram

StabilityWorkflow cluster_conditions Storage Conditions cluster_analysis Dual-Method Analysis Start Sample Aliquoting (Glass Vials, Argon Headspace) Condition1 Long Term 25°C / 60% RH Start->Condition1 Condition2 Accelerated 40°C / 75% RH Start->Condition2 Sampling Sampling Points (0, 1, 3, 6, 12 Months) Condition1->Sampling Condition2->Sampling GCMS GC-MS / LC-MS (Isotopic Enrichment) Sampling->GCMS NMR 1H-NMR / 13C-NMR (Structural Purity) Sampling->NMR Report Stability Profile Generation GCMS->Report NMR->Report

Figure 2: Recommended stability testing workflow compliant with ICH Q1A(R2).

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 10 mg of D-Dulcitol-1-13C into amber glass vials.

    • Critical Step: Purge headspace with Argon to eliminate atmospheric moisture and oxygen before sealing.

  • Stress Conditions (ICH Q1A):

    • Set A (Control): -20°C (Standard Storage).

    • Set B (Accelerated): 40°C ± 2°C / 75% RH ± 5% RH.

  • Analytical Method 1: GC-MS (Isotopic Enrichment):

    • Derivatize with MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide).

    • Monitor the M+1 ion abundance relative to the molecular ion.

    • Acceptance Criteria: Isotopic enrichment must not deviate > 1% from the Certificate of Analysis (CoA).

  • Analytical Method 2: ^13^C-NMR (Structural Integrity):

    • Dissolve in D2O.

    • Verify the signal at the C1 position.

    • Acceptance Criteria: No new peaks (indicating oxidation to galactic acid or ring closure).

Conclusion

For long-term storage and critical metabolic tracer studies, D-Dulcitol-1-13C is the superior candidate over deuterated or isomeric alternatives.

  • Why? It combines the thermodynamic stability of a high-melting-point symmetric crystal with the chemical inertness of the Carbon-13 label.

  • Recommendation: Store neat standard at room temperature (desiccated) or -20°C for indefinite shelf life. Avoid storing as aqueous stock solutions for >1 month unless frozen at -80°C to prevent microbial growth, which sugar alcohols can support.

References

  • O'Neil, M.J.[3] (Ed.). (2013).[4] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals.[3] Royal Society of Chemistry. (Confirms physicochemical properties of Galactitol/Dulcitol vs Sorbitol).

  • PubChem. (n.d.).[3] Galactitol (Compound Summary). National Library of Medicine. Retrieved October 2023. (Verifies Melting Point ~188°C and Solubility data).

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[5][6][7] International Council for Harmonisation. (The global standard for stability protocols).[7]

  • Teone, G., et al. (2020). Stable Isotope Labeling in Metabolomics. (Discusses the advantages of 13C over Deuterium regarding chromatographic shifts and exchange).

Sources

Validation

Comparative Guide: Statistical Analysis of D-Dulcitol-1-13C Enrichment Patterns

Executive Summary & Core Directive In metabolic flux analysis (MFA), the accurate quantification of D-Dulcitol (Galactitol) enrichment is the definitive metric for assessing flux through the Polyol Pathway (Aldose Reduct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In metabolic flux analysis (MFA), the accurate quantification of D-Dulcitol (Galactitol) enrichment is the definitive metric for assessing flux through the Polyol Pathway (Aldose Reductase activity). While often overshadowed by its isomer Sorbitol, Dulcitol accumulation is the critical pathological marker in Galactosemia (galactose-1-phosphate uridylyltransferase deficiency) and cataract formation.

This guide moves beyond standard concentration assays to focus on D-Dulcitol-1-13C enrichment patterns . Whether you are tracking the metabolic fate of [1-13C]Galactose or using [1-13C]Dulcitol as a specific tracer for microbial metabolism, the statistical isolation of the 13C isotope from the background noise of derivatization agents is the primary challenge.

The Core Thesis: Standard LC-MS/MS methods often fail to adequately resolve the isobaric interference between [1-13C]Sorbitol and [1-13C]Dulcitol. Therefore, GC-MS with chiral-selective derivatization combined with Matrix-Based Natural Abundance Correction is the only self-validating protocol for precise flux modeling.

The Analytical Landscape: GC-MS vs. Alternatives

The choice of analytical platform dictates the statistical validity of your enrichment data. Below is an objective comparison of the three dominant methodologies for analyzing 13C-sugar alcohols.

Table 1: Comparative Performance Metrics
FeatureGC-MS (Recommended) LC-MS/MS (Triple Quad) 13C-NMR
Analyte Specificity High (Chromatographic separation of isomers is superior)Medium (Sorbitol/Galactitol co-elution is common without specialized columns)Absolute (distinct chemical shifts)
Sensitivity High (Femtomole range with SIM)Very High (Attomole range)Low (Millimolar range required)
Isotopomer Resolution Excellent (M, M+1, M+2 clusters)Good, but prone to ion suppressionExcellent for positional labeling
Sample Prep Complex (Requires Derivatization: TMS or Acetylation)Simple (Dilute & Shoot)Minimal
Statistical Bias High (Derivatization adds natural carbons that must be corrected)Low (No derivatization carbons)None
Throughput Medium (30-45 min runs)High (5-10 min runs)Low
Why GC-MS Wins for Dulcitol

While LC-MS is faster, it struggles to separate the M+1 isotopologue of Dulcitol from Sorbitol in complex biological matrices (plasma/urine). Since both have identical mass and fragmentation patterns, chromatographic resolution is the only safeguard. GC-MS, using Trimethylsilyl (TMS) or Alditol Acetate derivatization, provides baseline separation, ensuring the "enrichment" you measure is actually Dulcitol.

Statistical Methodologies for Enrichment Analysis

Raw mass spectrometry data is not flux data. To convert ion intensities into D-Dulcitol-1-13C enrichment , you must apply a rigorous statistical correction framework.

The "Derivatization Dilution" Problem

When you derivatize Dulcitol (C6H14O6) with TMS (adding 6 Si(CH3)3 groups), you introduce 18 carbons from the reagent. These carbons are ~1.1% naturally 13C.

  • Result: Your "M+1" signal is heavily contaminated by the natural 13C of the TMS groups, not just your biological tracer.

  • Solution: You cannot simply subtract a blank. You must use a Correction Matrix .

The Mathematical Framework (The Self-Validating Logic)

Step 1: Define the Measured Vector (


) 
Extract the ion intensities for the molecular ion cluster (e.g., m/z 437 for the fragment, covering M0 to M+6).


Step 2: Construct the Correction Matrix (


) 
This matrix represents the theoretical distribution of natural isotopes in the derivative molecule (Dulcitol + 6 TMS). This is calculated using the binomial expansion of natural abundances (C=1.109%, H=0.015%, Si=4.685%).

Step 3: Solve for Tracer Enrichment (


) 


  • Validation Check: If any value in

    
     is negative (beyond instrument noise), the matrix assumptions or peak integration are incorrect.
    

Step 4: Calculate Fractional Enrichment (MPE)



Experimental Protocol: The "Gold Standard" Workflow

This protocol is designed to be self-validating . The use of an internal standard (IS) with a different mass shift (e.g., [U-13C]Dulcitol) allows you to monitor recovery while measuring the [1-13C] enrichment from your tracer.

Phase 1: Sample Preparation
  • Extraction: Mix 50 µL plasma/urine with 200 µL Methanol/H2O (8:1). Vortex, centrifuge (14,000g, 10 min, 4°C).

  • Spike IS: Add 5 µL of [U-13C6]-Dulcitol (Internal Standard) to supernatant.

  • Dry: Evaporate to dryness under Nitrogen stream.

Phase 2: Derivatization (The Critical Choice)

Choose Acetylation over TMS if high glucose background is present, as it provides better separation.

Protocol (Acetic Anhydride/Pyridine):

  • Resuspend residue in 50 µL Pyridine + 50 µL Acetic Anhydride.

  • Incubate at 70°C for 30 minutes.

  • Dry under N2. Reconstitute in Ethyl Acetate.

  • Why this works: This converts Dulcitol to Dulcitol Hexaacetate. The symmetry of Dulcitol (meso-compound) simplifies the spectra compared to Sorbitol.

Phase 3: GC-MS Acquisition
  • Column: DB-5MS or equivalent (30m x 0.25mm).

  • Carrier: Helium, 1 mL/min.

  • Temp Program: 150°C (1 min) -> 10°C/min -> 280°C.

  • MS Mode: SIM (Selected Ion Monitoring) .

    • Target Ions (Acetate derivative): m/z 361 (M0), 362 (M+1 for 1-13C), 367 (M+6 for IS).

Visualization of Pathways & Workflow[1][2]

Diagram 1: The Polyol Pathway & 13C Label Flow

This diagram illustrates how [1-13C]Galactose is reduced to [1-13C]Dulcitol, distinguishing it from the Glucose/Sorbitol pathway.

PolyolPathway cluster_inputs Substrates cluster_enzymes cluster_products Polyol Products Galactose [1-13C] Galactose Glucose Glucose (Unlabeled) AR Aldose Reductase (NADPH -> NADP+) Galactose->AR High Affinity (in Galactosemia) Glucose->AR Low Affinity Dulcitol [1-13C] D-Dulcitol (Target Analyte) AR->Dulcitol Reduction Sorbitol Sorbitol (Interference) AR->Sorbitol

Caption: Flux of 13C label from Galactose to Dulcitol via Aldose Reductase. Note the parallel interference pathway from Glucose.

Diagram 2: Self-Validating Analytical Workflow

This logic flow ensures that statistical artifacts from derivatization are removed.

Workflow Sample Biological Sample (Plasma/Urine) Spike Spike Internal Std [U-13C] Dulcitol Sample->Spike Deriv Derivatization (Acetylation/TMS) Spike->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Raw Ion Clusters (M0, M+1... M+n) GCMS->Data Correction Matrix Correction (Remove Natural 13C from Deriv. Reagent) Data->Correction Apply Inverse Matrix Result Calculated Flux/Enrichment (MPE %) Correction->Result Result->GCMS QC Check: Is M+6 Recovery > 90%?

Caption: Analytical pipeline emphasizing the critical Matrix Correction step required to strip reagent background noise.

References

  • Hicks, K. A., et al. (2023). "Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives." Metabolites.[1][2][3][4][5] Link

  • Winn, S., et al. (2005). "Urinary Galactitol and Galactonate Quantified by Isotope-Dilution Gas Chromatography-Mass Spectrometry." Clinica Chimica Acta. Link

  • Alonso, A. P., et al. (2012). "Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis." Analytical Biochemistry. Link

  • Jansen, G., et al. (1986). "Rapid analysis of sorbitol, galactitol, mannitol and myoinositol mixtures from biological sources." Journal of Chromatography B. Link

  • Antoniewicz, M. R. (2019). "13C Metabolic Flux Analysis: Optimal Design of Isotopic Labeling Experiments." Current Opinion in Biotechnology. Link

Sources

Safety & Regulatory Compliance

Safety

D-Dulcitol-1-13C Proper Disposal Procedures: A Technical Guide

Executive Summary & Core Directive D-Dulcitol-1-13C (Galactitol-1-13C) is a stable isotope-labeled sugar alcohol.[1] It is non-radioactive and generally classified as non-hazardous under GHS standards. Immediate Actionab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

D-Dulcitol-1-13C (Galactitol-1-13C) is a stable isotope-labeled sugar alcohol.[1] It is non-radioactive and generally classified as non-hazardous under GHS standards.

Immediate Actionable Status:

  • Radioactivity: NONE (Do not dispose of in radioactive waste streams).

  • RCRA Status: Non-regulated (Not P-listed or U-listed).[1]

  • Primary Disposal Route: Chemical Waste (Non-Hazardous) or Sanitary Sewer (Aqueous), subject to local facility permits.

Critical Warning: While the compound itself is benign, the solvent matrix often dictates the disposal method. If dissolved in organic solvents (e.g., Methanol, Acetonitrile), the waste must be treated as Hazardous Organic Waste .[1]

Material Characterization

Understanding the physicochemical properties is the first step in a self-validating disposal protocol.

PropertyDataRelevance to Disposal
Chemical Name D-Dulcitol-1-13C (Galactitol)Identity verification
CAS Number 608-66-2 (Unlabeled generic)Regulatory lookup key
Labeling Carbon-13 (Stable Isotope)CONFIRM NON-RADIOACTIVE
Solubility Soluble in water; slightly soluble in ethanolDetermines drain disposal eligibility
Flash Point N/A (Solid)Non-flammable solid waste
Toxicity LD50 > 5000 mg/kg (Oral, Rat)Low toxicity; often GRAS (Generally Recognized As Safe)

The "Isotope Confusion" Protocol

The most common error in disposing of 13C compounds is misclassification as radioactive waste. This incurs unnecessary costs (approx. 10-20x higher than chemical waste) and administrative burden.

Verification Step:

Before disposal, inspect the container label.[][3]

  • Look for: "Stable Isotope," "13C," "Carbon-13."[1][4][5]

  • Ensure Absence of: Trefoil radiation symbols, "14C," or "Carbon-14."

Expert Insight: If your facility uses both 14C (radioactive) and 13C (stable) isotopes, segregate these workflows physically. Cross-contamination of packaging can lead to Geiger counter false positives if 14C traces are present on the exterior of a 13C waste bin.

Step-by-Step Disposal Workflows

Scenario A: Pure Solid Waste (Expired/Excess Powder)

Applicability: Unused powder, spilled solids, or contaminated weighing paper.[1]

  • Containerize: Place solid waste in a clear, chemically compatible polyethylene bag or wide-mouth jar.

  • Labeling: Apply a "Non-Hazardous Chemical Waste" label.

    • Mandatory: Explicitly write "D-Dulcitol-1-13C (Non-Radioactive)" to prevent EHS confusion.

  • Disposal: Submit to your facility's chemical waste stream.[3][6]

    • Note: While technically benign enough for general trash in some jurisdictions, Best Laboratory Practice (BLP) dictates treating all synthesized/labeled research chemicals as chemical waste to maintain a chain of custody.

Scenario B: Aqueous Solutions (Buffers/Water)

Applicability: Dulcitol dissolved in water, PBS, or cell culture media.[1]

  • Dilution: Ensure the solution is fully dissolved.

  • Regulatory Check: Consult your facility's wastewater discharge permit. Sugar alcohols are high in Biological Oxygen Demand (BOD).

    • Small Scale (<1 Liter): Generally acceptable for sanitary sewer disposal with copious water flushing (20:1 ratio).

    • Large Scale (>1 Liter): Do not pour down the drain.[3][6][7][8][9][10] High BOD can trigger wastewater violations. Collect in "Non-Hazardous Aqueous Waste" carboys.

Scenario C: Mixed Solvent Solutions (The Hidden Hazard)

Applicability: Dulcitol dissolved in Methanol, DMSO, or Acetonitrile (common for LC-MS standards).[1]

  • Classification: The hazard is now defined by the solvent , not the Dulcitol.

  • Segregation:

    • Methanol/Acetonitrile:[5]Flammable Organic Waste .[11]

    • Chloroform/DCM:Halogenated Organic Waste .[11]

  • Protocol: Collect in approved safety carboys (HDPE or Glass). Label strictly according to the solvent percentages (e.g., "99% Methanol, <1% Dulcitol-13C").

Disposal Decision Matrix

The following logic flow ensures compliance and safety.

Disposal_Matrix Start Waste Identification: D-Dulcitol-1-13C State_Check Physical State? Start->State_Check Solid Solid Waste State_Check->Solid Powder/Debris Liquid Liquid Solution State_Check->Liquid Dissolved Disp_Solid Disposal: Non-Hazardous Chemical Waste Stream Solid->Disp_Solid Solvent_Check Solvent Matrix? Liquid->Solvent_Check Aqueous Aqueous (Water/Buffer) Solvent_Check->Aqueous Benign Organic Organic (MeOH, ACN, etc.) Solvent_Check->Organic Flammable/Toxic Vol_Check Volume > 1 Liter? Aqueous->Vol_Check Disp_Haz Disposal: HAZARDOUS WASTE (Segregate by Solvent) Organic->Disp_Haz Disp_Drain Disposal: Sanitary Sewer (Flush w/ 20x Water) Vol_Check->Disp_Drain No (Small Scale) Disp_Aq_Waste Disposal: Non-Hazardous Aqueous Waste Carboy Vol_Check->Disp_Aq_Waste Yes (High BOD Risk)

Figure 1: Decision tree for determining the correct waste stream based on physical state and solvent composition.[1]

Regulatory Framework & Compliance

Resource Conservation and Recovery Act (RCRA)

Dulcitol is not listed on the EPA's P-list (acutely hazardous) or U-list (toxic) of hazardous wastes [1]. Therefore, unused solid material is not automatically classified as hazardous waste under federal law. However, "characteristic" waste rules apply:

  • Ignitability (D001): No (unless in flammable solvent).

  • Corrosivity (D002): No (pH is neutral).

  • Reactivity (D003): No.

  • Toxicity (D004-D043): No heavy metals present.[1]

Local Oversight

Always verify with your Institutional Biosafety Committee (IBC) or EHS department. Some institutions enforce a "No Drain Disposal" policy for any chemical other than soap and water, regardless of toxicity, to prevent drain clogging or bacterial blooms in plumbing [2].

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 8: Management of Waste." National Academies Press (2011). Available at: [Link]

  • Carl Roth GmbH. Safety Data Sheet: Dulcitol.[7] (Standard industrial SDS for physicochemical verification). Available at: [Link]

Sources

Handling

Operational Safety Guide: D-Dulcitol-1-13C Handling &amp; Logistics

Executive Summary & Risk Profile Immediate Directive: D-Dulcitol-1-13C is a stable isotope -labeled sugar alcohol. It is non-radioactive .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Immediate Directive: D-Dulcitol-1-13C is a stable isotope -labeled sugar alcohol. It is non-radioactive . Standard radiation safety protocols (dosimetry, Geiger counters, lead shielding) are not required .

However, the high cost of isotopic labeling and the sensitivity of downstream applications (NMR, Mass Spectrometry) dictate that Personal Protective Equipment (PPE) be selected primarily to protect the sample from the user , rather than the user from the sample.

Hazard vs. Risk Analysis
ParameterClassificationOperational Implication
Chemical Toxicity Low / Non-HazardousNo acute toxicity.[1] Mild irritation (eyes/respiratory) possible from dust.
Radiological Hazard None 13C is a stable isotope. No ionizing radiation.
Contamination Risk Critical Skin oils, keratin, and exogenous carbon sources will ruin 13C-NMR/MS signals.
Physical Hazard Hygroscopic / StaticPowder may clump or fly due to static; requires humidity control.

The PPE Matrix: Sample Integrity & User Safety

The following PPE standards are mandatory for all personnel handling D-Dulcitol-1-13C to maintain Good Laboratory Practice (GLP) and ISO 17025 compliance.

Core PPE Requirements[2][3][4][5][6][7][8][9][10][11]
Protection ZoneEquipment SpecificationScientific Rationale (Causality)
Dermal (Hands) Nitrile Gloves (Powder-Free, 4-6 mil)Latex proteins and skin oils contain abundant 12C/13C, which appear as background noise in MS spectra. Powder-free prevents particulate contamination.
Ocular Safety Glasses (ANSI Z87.1+) with side shieldsStandard impact protection. While Dulcitol is benign, eye contact with any crystalline solid can cause mechanical abrasion.
Respiratory N95 Respirator (Optional) or Fume Hood (Preferred)Sugar alcohols can form nuisance dust. Inhalation is not toxic but can trigger mucous membrane irritation. A fume hood prevents sample loss to air currents.
Body Lab Coat (Cotton/Poly blend, buttoned)Prevents shedding of skin cells/clothing fibers into the sample. Synthetic fibers can carry static charge, making powder handling difficult; cotton blends reduce this.

Critical Note: Do not use talc-dusted gloves. Talc is a silicate but often carries organic impurities that interfere with high-sensitivity carbon tracking.

Operational Protocol: The "Clean Chain" Workflow

This protocol ensures the integrity of the 13C label from storage to solubilization.

Phase 1: Preparation & Environment
  • Static Control: Dulcitol powder is prone to static cling. Use an antistatic gun or ionizer bar if weighing small quantities (<10 mg) to prevent the powder from "jumping" off the spatula.

  • Surface Decontamination: Wipe the balance area with 70% Ethanol or Isopropanol. Allow to dry completely.

    • Reasoning: Residual organic solvents from previous spills can introduce exogenous carbon peaks in NMR analysis.

Phase 2: Weighing & Transfer
  • Don PPE: Put on lab coat and safety glasses.[2] Wash hands thoroughly, then don nitrile gloves.

  • Vial Opening: Tap the vial gently on the benchtop to settle dust before opening.

  • Transfer: Use a stainless steel or PTFE-coated spatula. Avoid wooden toothpicks or plastic scoops (potential carbon leaching).

  • Solubilization: If preparing a stock solution, add solvent (e.g., D2O for NMR) directly to the weighing vessel if possible to minimize transfer losses.

Phase 3: Storage
  • Condition: Store at room temperature (20-25°C), desiccated.

  • Container: Keep tightly sealed.[3][4][5][6] Dulcitol is not highly hygroscopic, but moisture uptake can alter weighing accuracy for quantitative metabolic flux analysis.

Visualized Workflow: Chain of Custody

The following diagram illustrates the logical flow of material handling, highlighting critical control points (CCPs) for contamination prevention.

G Storage 1. Storage (Desiccated) Prep 2. Prep Area (Solvent Wipe) Storage->Prep Retrieve Weighing 3. Weighing (Static Control) Prep->Weighing Clean Transfer Solubilization 4. Solubilization (D2O/Media) Weighing->Solubilization Quantify Disposal 6. Disposal (Non-Haz Waste) Weighing->Disposal Spills Analysis 5. Analysis (NMR/MS) Solubilization->Analysis Process Analysis->Disposal End of Life

Caption: Operational workflow for D-Dulcitol-1-13C. Red arrow indicates spill management path. Colors denote process stages (Blue: Static/End; Yellow: Prep; Red: Critical Action; Green: Processing).

Waste & Disposal Logistics[8][12]

Although D-Dulcitol is non-hazardous, laboratory disposal protocols must be followed to maintain compliance with local environmental regulations.

Disposal Decision Tree
  • Is the material mixed with hazardous solvents (e.g., Methanol, Chloroform)?

    • YES: Dispose of as Hazardous Chemical Waste (halogenated or non-halogenated organic solvent stream).

    • NO (Pure solid or water solution):

      • Solid: Dispose of in standard laboratory solid waste. Label as "Non-Hazardous Sugar Alcohol."

      • Aqueous Solution: May be flushed down the sanitary sewer with copious water, subject to local facility permits.

      • Best Practice: Even if drain disposal is legal, many facilities prefer collecting all chemical waste to prevent biological growth (bacterial blooms) in plumbing traps caused by sugar accumulation.

  • Container Disposal:

    • Triple rinse the empty vial with water.

    • Deface the label.

    • Recycle glass or dispose of in glass waste bin.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11850, Galactitol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment - 29 CFR 1910.132. Retrieved from [Link]

Sources

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